molecular formula C7H6INO2 B1391923 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1228666-55-4

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Katalognummer: B1391923
CAS-Nummer: 1228666-55-4
Molekulargewicht: 263.03 g/mol
InChI-Schlüssel: DGGZHTCUCUUKSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGZHTCUCUUKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678382
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-55-4
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine: Properties and Synthetic Potential

An In-depth Technical Guide to 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: Properties and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyridine and 1,4-dioxane ring system. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to other biologically active fused heterocyclic systems. The presence of an iodine atom at the 7-position provides a versatile handle for a variety of synthetic transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the predicted reactivity of this compound, offering a technical resource for its utilization in research and drug discovery.

Core Chemical Properties

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a solid research chemical.[1][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1228666-55-4[1][2][4][5]
Molecular Formula C₇H₆INO₂[1][4][5]
Molecular Weight 263.03 g/mol [1][4][5]
Canonical SMILES C1OC2=C(OC1)N=C(C=C2)I[6]
InChI InChI=1S/C7H6INO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2[6]
Purity Typically available at ≥95%[7]

Synthesis and Spectroscopic Characterization

While a specific, published synthesis for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine has not been identified, a plausible synthetic route can be proposed based on established methods for the synthesis of the parent 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold.[3][4][8]

Proposed Synthesis via Smiles Rearrangement and Iodination

The most versatile and commonly employed method for the construction of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system is through an intramolecular Smiles rearrangement.[3][4] A subsequent iodination step would then install the iodine atom at the 7-position.

Step 1: Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

A variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines can be synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine via a Smiles rearrangement.[4] The general workflow involves the reaction of a substituted pyridine with a nucleophile to introduce a hydroxyl group, followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) to form the fused dioxin-pyridine ring system.[3]

Experimental Protocol (General):

  • Formation of the Alcohol Intermediate: A suitably substituted pyridine precursor (e.g., a 2-halo-3-hydroxypyridine derivative) is reacted with a reagent to introduce a two-carbon unit with a terminal hydroxyl group.

  • Intramolecular Cyclization (Smiles Rearrangement): The resulting alcohol intermediate is treated with a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF or THF) to induce intramolecular cyclization to the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold.[3] The reaction is typically heated to facilitate the rearrangement.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Step 2: Iodination of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

The final step would involve the regioselective iodination of the parent scaffold. Electrophilic iodination of pyridine rings can be achieved using various iodinating agents.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), an iodinating agent such as N-iodosuccinimide (NIS) is added.[1]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to promote the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to yield 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Gcluster_0Synthesis of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridinecluster_1IodinationASubstituted PyridinePrecursorBAlcohol IntermediateA->B Hydroxylation C2,3-dihydro-[1,4]dioxino[2,3-b]pyridineB->C Smiles Rearrangement (Base-catalyzed cyclization)D7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineC->D Electrophilic Iodination (e.g., NIS)

Caption: Proposed synthetic workflow for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the dioxane ring. The aromatic protons will likely appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm). The four protons of the dioxane ring are expected to appear as two distinct multiplets or singlets in the upfield region (δ 4.0-4.5 ppm).

  • ¹³C NMR: The spectrum will show signals for the seven carbon atoms. The carbon atom bearing the iodine (C7) will be significantly shifted downfield. The aromatic carbons will appear in the δ 110-160 ppm region, while the methylene carbons of the dioxane ring will be in the δ 60-70 ppm range.

Predicted Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine lies in the reactivity of the carbon-iodine bond. Iodo-pyridines are versatile substrates for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is expected to be an excellent substrate for this reaction.

General Protocol:

  • Reaction Setup: A mixture of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is prepared in a suitable solvent system (e.g., toluene/water, dioxane, or DMF).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

The reactivity in Suzuki couplings is influenced by the nature of the substituent on the pyridine ring.[1] Optimized yields and shorter reaction times are often achieved using strong bases in solvents like DME.[1]

Heck-Mizoroki Cross-Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This provides a route to introduce vinyl groups or more complex unsaturated moieties at the 7-position.

General Protocol:

  • Reaction Setup: 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is reacted with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction Conditions: The reaction is typically heated to high temperatures (80-140 °C).

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove palladium black, and the product is isolated by extraction and purified by chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, providing access to a wide range of arylamine derivatives.

General Protocol:

  • Reaction Setup: A mixture of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, an amine, a palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a strong base (e.g., NaOtBu or K₃PO₄) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The reaction is heated under an inert atmosphere.

  • Work-up and Purification: The reaction is cooled, quenched, and the product is isolated by extraction and purified by chromatography.

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination of pyridyl halides.

Gcluster_0Palladium-Catalyzed Cross-Coupling ReactionsA7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineBSuzuki-Miyaura Coupling(with Boronic Acids/Esters)A->B Pd Catalyst, Base CHeck Coupling(with Alkenes)A->C Pd Catalyst, Base DBuchwald-Hartwig Amination(with Amines)A->D Pd Catalyst, Base, Ligand E7-Aryl/Heteroaryl DerivativesB->EF7-Vinyl/Substituted Alkene DerivativesC->FG7-Amino DerivativesD->G

Caption: Key synthetic transformations of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Potential Applications in Drug Discovery

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of the analogous pyrido[2,3-d]pyrimidin-7(8H)-ones have shown a wide range of biological activities, including as kinase inhibitors.[9] The ability to functionalize the 7-position of the iodo-substituted scaffold through the cross-coupling reactions described above opens up avenues for the synthesis of libraries of novel compounds for screening against various biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The introduction of diverse substituents at the 7-position allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a target of interest.

Safety and Handling

As a research chemical, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine should be handled with appropriate safety precautions. It is intended for laboratory use only by trained professionals.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine represents a valuable and versatile building block for synthetic and medicinal chemists. While specific experimental data for this compound is limited in the public literature, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its parent scaffold and related iodo-pyridines. The strategic placement of the iodine atom provides a key handle for diversification through modern cross-coupling methodologies, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into the chemistry and potential applications of this promising heterocyclic compound.

References

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. [Link]

  • ChemWhat. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. [Link]

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. [Link]

  • MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

A Comprehensive Technical Guide to the Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

A Comprehensive Technical Guide to the Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, experimental protocols, and mechanistic underpinnings of the synthesis. Two primary retrosynthetic strategies are evaluated: a late-stage electrophilic iodination of the core heterocyclic system and a convergent approach utilizing a pre-iodinated pyridine precursor. This guide emphasizes a scientifically robust pathway, detailing the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core via a Williamson ether synthesis, followed by a regioselective iodination. The rationale behind the selection of reagents and reaction conditions is discussed in detail, supported by authoritative literature.

Introduction: The Significance of the Dioxinopyridine Scaffold

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine heterocyclic system is a crucial pharmacophore found in a variety of biologically active compounds. Its structural rigidity and the presence of both a pyridine nitrogen and ether oxygens allow for a range of interactions with biological targets. Halogenated derivatives, particularly iodinated compounds, serve as versatile intermediates in medicinal chemistry. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of molecular diversity and the construction of complex molecular architectures. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is therefore a key building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests two primary approaches. The first involves the late-stage iodination of the pre-formed 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core. The second approach involves the synthesis of the dioxino ring from a pre-iodinated pyridine precursor. This guide will focus on the first approach due to the more readily accessible starting materials and well-established reaction classes.

Gtarget7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridinecore2,3-Dihydro-[1,4]dioxino[2,3-b]pyridinetarget->coreElectrophilic Iodinationprecursor2,3-Dihydroxypyridinecore->precursorWilliamson Ether Synthesisreagent11,2-Dibromoethaneiodine_sourceElectrophilic Iodine SourceGcluster_0Pathway A: Synthesis of the Core Heterocyclestart2,3-DihydroxypyridineintermediatePyridin-2,3-diolatestart->intermediateDeprotonationproduct2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineintermediate->productSN2 Cyclizationreagent_baseNaH, DMFreagent_alkylBr-CH2-CH2-Br

Caption: Synthesis of 2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine via Williamson ether synthesis.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating alcohols. Its use ensures the complete formation of the di-alkoxide without competing side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the ionic intermediate and facilitate the SN2 reaction.

  • Alkylating Agent: 1,2-dibromoethane is an effective dielectrophile for forming the six-membered dioxino ring.

Experimental Protocol: Synthesis of 2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridine
  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (N2 or Ar), add a solution of 2,3-dihydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine.

Reagent/SolventMolar Eq.PurityNotes
2,3-Dihydroxypyridine1.0>98%Starting material
Sodium Hydride (60% in oil)2.2Strong base
1,2-Dibromoethane1.1>99%Alkylating agent
Anhydrous DMF-Solvent

Regioselective Iodination of the Dioxinopyridine Core

The introduction of an iodine atom onto the 2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine core is achieved via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions (relative to the nitrogen). [3][4]Conversely, the oxygen atoms of the dioxino ring are electron-donating through resonance, activating the pyridine ring. The interplay of these effects is expected to direct the electrophilic attack to the 7-position.

Gcluster_1Pathway B: Regioselective Iodinationstart2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineproduct7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridinestart->productElectrophilic IodinationreagentNIS, TFA

Caption: Regioselective iodination of the dioxinopyridine core.

Rationale for Iodination Reagents
  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. [5]* Acid Catalyst: A strong acid, such as trifluoroacetic acid (TFA), is used to activate the NIS, generating a more potent electrophilic iodinating species. This is particularly important for the iodination of moderately activated or deactivated aromatic systems. [5]

Experimental Protocol: Synthesis of 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine
  • Dissolve 2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C and add N-Iodosuccinimide (1.1 eq.) in one portion.

  • Add trifluoroacetic acid (catalytic amount, e.g., 0.1-0.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine.

Reagent/SolventMolar Eq.PurityNotes
2,3-Dihydro-d[1][2]ioxino[2,3-b]pyridine1.0>98%Substrate
N-Iodosuccinimide (NIS)1.1>98%Iodine source
Trifluoroacetic Acid (TFA)0.1-0.2>99%Acid catalyst
Acetonitrile/Dichloromethane-AnhydrousSolvent

Mechanistic Insight: Electrophilic Aromatic Iodination

The iodination of the dioxinopyridine core with NIS and TFA proceeds through a classic electrophilic aromatic substitution mechanism. The acid catalyst protonates the succinimide nitrogen of NIS, which enhances the electrophilicity of the iodine atom. The electron-rich pyridine ring then acts as a nucleophile, attacking the electrophilic iodine to form a sigma complex (arenium ion). The subsequent loss of a proton from the sigma complex restores the aromaticity of the ring and yields the final iodinated product.

Gcluster_0Mechanism of Electrophilic IodinationnisN-Iodosuccinimide (NIS)activated_nisActivated NISnis->activated_nisProtonationtfaTFA (H+)coreDioxinopyridine Coresigma_complexSigma Complex (Arenium Ion)core->sigma_complexNucleophilic Attackproduct7-Iodo-Dioxinopyridinesigma_complex->productDeprotonationh_plusH+

Caption: Simplified mechanism of electrophilic iodination using NIS and an acid catalyst.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine. The proposed two-step synthesis, involving a Williamson ether synthesis to construct the core heterocyclic system followed by a regioselective electrophilic iodination, is based on well-established and reliable chemical transformations. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions, particularly for the iodination step, may be necessary to maximize yields and purity for specific applications.

References

  • Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of New Compounds Containing the 2,3-Dihydrod[1][2]ioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ChemInform, 34(36). [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 2021, 6(3), 2364–2373. [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Synthesis method of 2-amino-5-iodopyridine.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16819-16822. [Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Rhodium Archive. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(1), 253. [Link]

  • Electrophilic substitution on pyridine. Química Orgánica. [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 15(10), 1264. [Link]

The Glutaminase Inhibitor Telaglenastat (CB-839): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides an in-depth overview of the investigational compound associated with CAS number 1228666-55-4, known as Telaglenastat or CB-839. While some chemical suppliers may list this CAS number as "7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine," the preponderance of scientific literature and clinical research identifies it as Telaglenastat.[3][4][5][6] This guide will focus on Telaglenastat (CB-839), a first-in-class, orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1).[1][7] Telaglenastat has garnered significant interest in the field of oncology for its potential to exploit the metabolic vulnerability of cancer cells dependent on glutamine for their growth and survival.[8][9]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core properties, mechanism of action, and experimental applications of Telaglenastat.

Physicochemical Properties of Telaglenastat (CB-839)

Telaglenastat is a small molecule inhibitor with distinct physicochemical properties that contribute to its utility as a research tool and potential therapeutic agent.[7]

PropertyValueSource
CAS Number 1228666-55-4 (Note: Predominantly associated with Telaglenastat in scientific literature)[3][4][5][6]
Synonyms CB-839[1][2][7]
Molecular Formula C26H24F3N7O3S[7]
Molecular Weight 571.57 g/mol [2][7]
Solubility Insoluble in water and ethanol; Soluble in DMSO (≥28.6 mg/mL)[7]
Appearance Not specified in the provided results
Storage Store at -20°C[7]

Mechanism of Action: Targeting Glutamine Metabolism

Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to fuel the tricarboxylic acid (TCA) cycle and support the synthesis of essential macromolecules for rapid proliferation.[9][10] Telaglenastat's primary mechanism of action is the potent and selective inhibition of glutaminase 1 (GLS1), a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[8][11] This blockade of glutamine metabolism disrupts multiple downstream pathways crucial for tumor cell growth and survival.[8][9]

Telaglenastat selectively inhibits the KGA (kidney-type glutaminase) and GAC (glutaminase C) splice variants of GLS1 over GLS2.[1][12] The inhibition is reversible and exhibits low nanomolar potency, with IC50 values of 23 nM and 28 nM for endogenous glutaminase in mouse kidney and brain, respectively.[1][7] By impeding the production of glutamate, Telaglenastat leads to a reduction in TCA cycle intermediates, decreased ATP and glutathione production, and ultimately, impaired cancer cell growth and survival.[9][13]

Telaglenastat_Mechanism_of_Action Telaglenastat (CB-839) Mechanism of Action cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GLS1 Glutaminase 1 (GLS1) Glutamine_mito->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione Production Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ATP ATP Production TCA_Cycle->ATP Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis GLS1->Glutamate Catalyzes Telaglenastat Telaglenastat (CB-839) Telaglenastat->GLS1 Inhibits

Caption: Telaglenastat (CB-839) inhibits GLS1, blocking glutamine to glutamate conversion.

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving Telaglenastat (CB-839), synthesized from published research.

In Vitro Cell Proliferation Assay

This protocol details the assessment of Telaglenastat's antiproliferative effects on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1806, MDA-MB-231 for triple-negative breast cancer)[7][14]

  • Complete cell culture medium

  • Telaglenastat (CB-839) stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Telaglenastat in a complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.[12]

  • Treatment: Remove the overnight culture medium and add the medium containing various concentrations of Telaglenastat. Include a vehicle control (DMSO) at the same final concentration as the highest Telaglenastat dose.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[7]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a four-parameter dose-response curve.[2]

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of Telaglenastat's antitumor activity in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for implantation (e.g., triple-negative breast cancer cells)[12]

  • Telaglenastat (CB-839) formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Telaglenastat orally (e.g., 200 mg/kg, twice daily) for a specified duration (e.g., 28 days).[12] Administer the vehicle control to the control group.

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.[2]

InVivo_Xenograft_Workflow In Vivo Xenograft Workflow for Telaglenastat start Start implant Tumor Cell Implantation start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization monitor->randomize treat_cb839 Administer Telaglenastat (p.o.) randomize->treat_cb839 Treatment Group treat_vehicle Administer Vehicle (p.o.) randomize->treat_vehicle Control Group measure Regular Tumor Measurement treat_cb839->measure treat_vehicle->measure endpoint Study Endpoint measure->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis

Sources

An In-depth Technical Guide to the Molecular Structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, its structural characteristics are of considerable interest for understanding its reactivity, intermolecular interactions, and potential as a building block in the synthesis of more complex molecules. This guide provides a comprehensive analysis of the molecular structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. In the absence of direct experimental data for this specific molecule, this paper leverages established spectroscopic principles, data from analogous compounds, and computational modeling to elucidate its structural features. This document serves as a valuable resource for researchers working with this and related heterocyclic systems, offering insights into its synthesis, spectroscopic characterization, and three-dimensional conformation.

Introduction: The Significance of the Dioxinopyridine Scaffold

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics. The introduction of a halogen atom, such as iodine, at the 7-position can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding, a crucial interaction in drug-receptor binding. A thorough understanding of the molecular structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is therefore essential for its effective utilization in drug discovery and development.

Elucidation of the Molecular Structure

The definitive determination of a molecular structure is achieved through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. While crystallographic data for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is not currently available in the public domain, a robust structural hypothesis can be constructed through the analysis of its expected spectroscopic signatures.

General Synthesis Route

The synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives has been reported in the literature, providing a plausible pathway to obtain the 7-iodo analog.[1] A common strategy involves the reaction of a suitably substituted pyridine with a protected diol, followed by cyclization. For the target molecule, a potential synthetic route is outlined below:

G cluster_0 Plausible Synthetic Pathway Start 2-Nitro-3-hydroxypyridine Step1 Protection of hydroxyl group Start->Step1 e.g., Benzyl bromide Step2 Introduction of iodo group at 7-position Step1->Step2 e.g., N-Iodosuccinimide (NIS) Step3 Reaction with ethylene glycol derivative Step2->Step3 e.g., 2-chloroethanol Step4 Cyclization Step3->Step4 Base-mediated End 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Step4->End G cluster_1 Predicted Mass Spectrometry Fragmentation M [M]⁺ (m/z 263) M-I [M-I]⁺ (m/z 136) M->M-I - I• Fragments Further Fragments M-I->Fragments Ring Cleavage

Caption: Predicted fragmentation pathway in mass spectrometry.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is expected to show characteristic absorption bands for the C-O-C stretches of the dioxino ring, the C=N and C=C stretches of the pyridine ring, and the C-I stretch. [3][4][5]

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
C=N and C=C stretch (pyridine) 1550 - 1650
C-O-C stretch (dioxino) 1050 - 1250

| C-I stretch | 500 - 600 |

Computational Modeling of the 3D Structure

In the absence of experimental crystallographic data, computational chemistry provides a powerful means to predict the three-dimensional structure and electronic properties of a molecule. [6][7]Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

G cluster_2 Computational Workflow for Structure Prediction Input 2D Structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine DFT Density Functional Theory (DFT) Calculation Input->DFT Geometry Optimization Output Predicted 3D Structure Electronic Properties Spectroscopic Data DFT->Output

Caption: Workflow for computational structure prediction.

These calculations would likely reveal a largely planar pyridodioxino ring system, with the dioxino ring adopting a half-chair or boat conformation. The iodine atom would be situated in the plane of the pyridine ring. Such computational models are invaluable for visualizing the molecule and for performing further in silico studies, such as molecular docking.

Physicochemical Properties and Drug Development Implications

The molecular structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine dictates its physicochemical properties, which are critical for its potential use in drug development.

Property Predicted Value/Characteristic Implication
Molecular Weight 263.03 g/mol [8]Compliant with Lipinski's Rule of Five.
LogP (Lipophilicity) Moderately lipophilicInfluences membrane permeability and solubility.
Hydrogen Bond Acceptors 3 (2 oxygens, 1 nitrogen)Potential for hydrogen bonding with biological targets.
Halogen Bond Donor Iodine atomCan form halogen bonds, contributing to binding affinity and selectivity.

The presence of the iodine atom is particularly noteworthy. It increases the molecular weight and lipophilicity compared to the parent compound and introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Conclusion

While a definitive crystal structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine remains to be determined, a comprehensive understanding of its molecular structure can be achieved through a combination of spectroscopic prediction, comparison with analogous compounds, and computational modeling. This guide has outlined the expected NMR, MS, and IR characteristics, a plausible synthetic route, and the likely three-dimensional conformation of the molecule. These insights provide a solid foundation for the synthesis, identification, and rational application of this compound in chemical and pharmaceutical research. The structural features elucidated herein underscore the potential of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine as a versatile building block for the development of novel therapeutic agents and functional materials.

References

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Org Lett. 2000;2(11):1557-1560. [Link]

  • 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine. ChemWhat. [Link]

  • 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine. PubChem. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian pharmaceutical bulletin. 2022;68(1):15-26. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • FTIR spectrum for Pyridine. ResearchGate. [Link]

  • Pyridine. NIST WebBook. [Link]

  • FTIR spectra of pyridine absorption on a Al2O3, b Er2O3/Al2O3-1, c.... ResearchGate. [Link]

  • Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. ResearchGate. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. 2025;3(1):24. [Link]

Sources

An In-Depth Technical Guide to 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

An In-Depth Technical Guide to 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a halogenated heterocyclic compound built upon the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. The introduction of an iodine atom at the 7-position offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route based on established methodologies, and a discussion of its potential applications in drug discovery, particularly in the areas of anti-tubercular agents and kinase inhibitors.

Introduction and Significance

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a bioisostere of several important bicyclic and tricyclic heterocyclic systems. Its unique electronic and conformational properties make it an attractive scaffold for the design of novel therapeutic agents. Halogenation of this core, particularly iodination, significantly enhances its utility in medicinal chemistry. The carbon-iodine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, specifically, serves as a key intermediate for accessing a range of 7-substituted derivatives. The exploration of this chemical space is driven by the potential for these derivatives to interact with various biological targets. Research on analogous heterocyclic systems suggests that this class of compounds may exhibit promising activity against Mycobacterium tuberculosis and as inhibitors of protein kinases, two areas of high unmet medical need.[2] This guide aims to provide the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development efforts.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is essential for its handling, characterization, and application in chemical synthesis and biological assays.

PropertyValueSource
IUPAC Name 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridineChemWhat[3], Pharmaffiliates[4]
CAS Number 1228666-55-4ChemWhat[3], Pharmaffiliates[4]
Molecular Formula C₇H₆INO₂Amerigo Scientific[5], Sunway Pharm Ltd[6]
Molecular Weight 263.03 g/mol Amerigo Scientific[5], Sunway Pharm Ltd[6]
Canonical SMILES C1OC(C=C2)=NC=C2IPubChem[7]
InChI Key Not readily available
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃)General chemical knowledge

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents.

Gcluster_0Step 1: Synthesis of the Core Scaffold via Smiles Rearrangementcluster_1Step 2: Electrophilic Iodination2-Nitro-3-hydroxypyridine2-Nitro-3-hydroxypyridineIntermediate_A2-Nitro-3-(oxiran-2-ylmethoxy)pyridine2-Nitro-3-hydroxypyridine->Intermediate_A  Glycidol, Base (e.g., K₂CO₃), Solvent (e.g., DMF)GlycidolGlycidolProduct_B2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineIntermediate_A->Product_B  Base (e.g., NaH), Solvent (e.g., DMF)(Smiles Rearrangement)Product_B_22,3-Dihydro-[1,4]dioxino[2,3-b]pyridineFinal_Product7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineProduct_B_2->Final_Product  Iodinating Agent (e.g., NIS, I₂/HIO₃), Solvent (e.g., H₂SO₄, TFA)

Caption: Proposed two-step synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement

This procedure is adapted from the general method described by Tu et al. for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines.[8]

  • Formation of the Ether Intermediate: To a solution of 2-nitro-3-hydroxypyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃). Stir the mixture at room temperature, then add glycidol dropwise. The reaction is typically heated to facilitate the nucleophilic substitution. After completion (monitored by TLC), the reaction mixture is worked up by pouring it into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 2-nitro-3-(oxiran-2-ylmethoxy)pyridine.

  • Smiles Rearrangement: The crude 2-nitro-3-(oxiran-2-ylmethoxy)pyridine is dissolved in an appropriate solvent (e.g., DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to initiate the intramolecular Smiles rearrangement. The reaction is allowed to warm to room temperature and stirred until completion. The mechanism involves the deprotonation of the hydroxyl group formed from the epoxide ring opening, which then acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing the nitro group. Quenching with water, followed by extraction and purification by column chromatography, should yield the desired 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Step 2: Electrophilic Iodination of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core

The electron-rich nature of the pyridine ring in the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold makes it susceptible to electrophilic substitution.

  • Reaction Setup: Dissolve the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, which serves as both the solvent and the activating agent.

  • Iodination: To this solution, add a suitable iodinating agent. N-Iodosuccinimide (NIS) is a common and effective choice. Alternatively, a mixture of iodine and an oxidizing agent like iodic acid (HIO₃) can be used. The reaction is typically stirred at room temperature.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution). The product is then extracted with an organic solvent. The combined organic layers are washed with sodium thiosulfate solution to remove any unreacted iodine, dried over a drying agent (e.g., MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Mechanistic Insights: The Smiles Rearrangement

The key to the synthesis of the core scaffold is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.

Gcluster_0Mechanism of the Smiles RearrangementStartDeprotonated IntermediateMeisenheimerMeisenheimer Complex(Spirocyclic Intermediate)Start->MeisenheimerIntramolecularNucleophilic AttackRing_OpeningRing-Opened IntermediateMeisenheimer->Ring_OpeningC-O Bond CleavageFinal_Product2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine(after protonation)Ring_Opening->Final_ProductExpulsion of NO₂⁻

Caption: Simplified mechanism of the Smiles Rearrangement in the synthesis of the core scaffold.

The reaction is initiated by the deprotonation of the hydroxyl group. The resulting alkoxide attacks the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing nitro group at the adjacent position. This forms a spirocyclic Meisenheimer complex. Subsequent cleavage of the original ether bond and elimination of the nitro group leads to the formation of the more stable aromatic system.

Spectroscopic Characterization (Predicted)

While specific experimental spectroscopic data for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is not available in the public domain, we can predict the expected spectral features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the dihydrodioxino ring. The aromatic protons will likely appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm). The protons of the dihydrodioxino ring are expected in the upfield region (δ 4.0-5.0 ppm) as complex multiplets due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 263. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O-C stretching of the ether linkages in the dihydrodioxino ring.

Applications in Drug Discovery

The 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a promising starting point for the development of new therapeutic agents. Its utility stems from both the inherent biological potential of the core structure and the versatility of the iodo substituent for further chemical elaboration.

Potential as Anti-Tubercular Agents

There is evidence to suggest that derivatives of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine may possess anti-tubercular activity. For instance, related 8-linked derivatives, such as 7-chloro-8-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, have shown modest activity against Mycobacterium tuberculosis.[2] This suggests that the core scaffold can be a viable starting point for the design of new anti-TB drugs. The 7-iodo group in the title compound can be used to introduce a variety of side chains that could enhance potency, improve pharmacokinetic properties, or target specific enzymes within the bacterium.

Potential as Kinase Inhibitors

The pyridine and fused heterocyclic systems are common motifs in the design of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold can be envisioned as a "hinge-binding" motif, a key interaction for many kinase inhibitors. The 7-iodo position provides a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The exploration of derivatives of this scaffold as kinase inhibitors is a promising area for future research.

GCore7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineCross_CouplingCross-Coupling Reactions(Suzuki, Sonogashira, etc.)Core->Cross_CouplingDerivativesLibrary of 7-Substituted DerivativesCross_Coupling->DerivativesScreeningBiological ScreeningDerivatives->ScreeningAnti_TBAnti-Tubercular AgentsScreening->Anti_TBKinase_InhibitorsKinase InhibitorsScreening->Kinase_Inhibitors

Caption: Workflow for the utilization of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in drug discovery.

Conclusion and Future Outlook

7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed biological and spectroscopic data for this specific compound are yet to be widely published, its synthesis is feasible through established methods like the Smiles rearrangement followed by iodination. The strategic placement of the iodine atom opens up a vast chemical space for the generation of novel derivatives. Based on the activity of related compounds, the exploration of this scaffold for the development of new anti-tubercular agents and kinase inhibitors is a scientifically sound and promising endeavor. Further research into the synthesis, characterization, and biological evaluation of derivatives of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is warranted and has the potential to yield novel therapeutic candidates.

References

  • Tu, G.; Li, G.; Wang, Z.; Chen, Z. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Org. Lett.2000 , 2 (11), 1557–1560. [Link]

  • ChemWhat. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. [Link]

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. [Link]

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. [Link]

  • PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. [Link]

A Technical Guide to the Spectral Analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes predictive data based on established principles of spectroscopy and extensive data from structurally analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers working with this and related molecular scaffolds.

Molecular Structure and Spectroscopic Overview

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine possesses a fused heterocyclic system comprising a dihydropyridine ring, a 1,4-dioxino ring, and an iodine substituent on the pyridine ring. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Figure 1. Molecular structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine are discussed below. These predictions are based on the analysis of similar heterocyclic systems and the known effects of substituents on chemical shifts.[2][3][4][5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The deshielding effect of the aromatic ring current and the influence of the electronegative oxygen and nitrogen atoms will be key determinants of the chemical shifts.[6][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-5, H-6 (dioxino)4.0 - 4.5m-These diastereotopic protons of the ethylene bridge in the dioxino ring are expected to resonate as a complex multiplet due to geminal and vicinal coupling. Their chemical shift is influenced by the adjacent oxygen atoms.
H-Ar (pyridine)7.0 - 8.5d, d~8-9 Hz (ortho)The two protons on the pyridine ring will appear as doublets due to ortho-coupling. The presence of the electron-withdrawing iodine atom and the fused ring system will shift these protons downfield into the aromatic region.[6][7] The exact positions will depend on the specific electronic environment.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. Aromatic carbons typically resonate in the 110-160 ppm range, while the aliphatic carbons of the dioxino ring will appear further upfield.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-5, C-6 (dioxino)60 - 70These aliphatic carbons are bonded to oxygen, causing them to be deshielded and appear in this characteristic range.
C-I (pyridine)90 - 100The carbon atom directly attached to the iodine is expected to have a chemical shift in this range due to the heavy atom effect of iodine.
C-Ar (pyridine)120 - 150The remaining aromatic carbons of the pyridine ring will resonate in the typical downfield region for aromatic systems.[6]
C-O (fused ring)140 - 160The carbons of the pyridine ring that are part of the fusion and bonded to the oxygen and nitrogen atoms of the heterocyclic system will be significantly deshielded.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: ~240 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Load Sample into Spectrometer b->c d Set Acquisition Parameters c->d e Acquire FID d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Reference Spectrum g->h

Figure 2. A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is expected to show characteristic absorption bands for the C-O, C-N, C=C, C=N, and C-I bonds, as well as aromatic C-H stretches.[8][9][10]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2950 - 2850Aliphatic C-H stretch (dioxino)Medium
1600 - 1450Aromatic C=C and C=N stretchingMedium to Strong
1250 - 1000C-O (ether) stretchingStrong
850 - 750Aromatic C-H out-of-plane bendingStrong
600 - 500C-I stretchingMedium to Weak

The presence of the iodine atom may influence the fingerprint region of the spectrum (below 1500 cm⁻¹).[11] The interaction of iodine with the pyridine ring can cause shifts in the characteristic ring vibration frequencies.[8][12]

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Molecular Ion (M⁺):

  • The molecular formula of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is C₇H₆INO₂.

  • The calculated monoisotopic molecular weight is approximately 262.94 g/mol .

  • The mass spectrum should show a prominent molecular ion peak at m/z 263.

Isotope Pattern:

  • Iodine is monoisotopic (¹²⁷I), so no characteristic isotope pattern is expected from the iodine atom itself. The natural abundance of ¹³C will result in a small M+1 peak.

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of stable neutral molecules and radicals. Common fragmentation pathways for related pyridine and heterocyclic compounds can be used to predict the major fragment ions.[13][14][15][16][17][18]

  • Loss of I•: A significant fragment at m/z 136, corresponding to the loss of an iodine radical.

  • Loss of C₂H₄O (ethylene oxide) from the dioxino ring: A fragment resulting from the cleavage of the dioxino ring.

  • Loss of CO: As seen in some pyridine-N-oxides, though less likely here, it's a potential fragmentation pathway.[15]

  • Cleavage of the dioxino ring: This can lead to various smaller fragment ions.

MS_Fragmentation M [C7H6INO2]+. m/z = 263 F1 [C7H6NO2]+. m/z = 136 M->F1 - I• F2 Fragment ions from dioxino ring cleavage M->F2 - C2H4O

Figure 3. Predicted major fragmentation pathways for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of ~1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition (ESI):

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectral data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS, and are supported by data from analogous chemical structures. This comprehensive overview provides researchers, scientists, and drug development professionals with a valuable tool for the identification, characterization, and quality control of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine and related compounds. The detailed experimental protocols offer a starting point for obtaining high-quality spectral data, which is fundamental to advancing research in the chemical and pharmaceutical sciences.

References

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). SciELO. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]

  • NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. (2000). PubMed. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2016). PubMed. [Link]

  • A DFT study for the structures and electronic spectra of 2,3-dihydropyridine-4-ones. (2011). European Journal of Chemistry. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing. [Link]

  • Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. (1976). Inorganica Chimica Acta. [Link]

  • Mass Spectral Fragmentation Pattern of 2,2'-Bipyridyls. Part X. trans. (1977). ElectronicsAndBooks.
  • [Use of spectral characteristics of ryodipine in the study of dihydropyridine receptor complex of neuronal membranes]. (n.d.). PubMed.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. [Link]

  • 7-Iodo-2,3-dihydro-[2][14]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. (n.d.). ChemWhat. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). NIH. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). ACADEMIA.
  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]

  • The Far Infrared Spectra of Monosubstituted Pyridines. (n.d.). Optica Publishing Group. [Link]

  • 7-Iodo-2,3-dihydro-[2][14]dioxino[2,3-b]pyridine. (n.d.). Amerigo Scientific. [Link]

  • 7-Iodo-2,3-dihydro-[2][14]dioxino[2,3-b]pyridine. (n.d.). Pharmaffiliates. [Link]

  • Using the IR spectrum of your product(dipyridineiodine(I) nitrate) and of pure pyridine, how can one show that the pyridine is acting as an electron donor to the iodine? (2017). Chegg. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds. (2025). JoVE. [Link]

  • IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). RJPBCS.
  • Pyridine. (n.d.). NIST WebBook. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit. [Link]

  • 6-Iodo-2,3-dihydro-[2][14]dioxino[2,3-b]pyridine. (n.d.). A2Z Chemical. [Link]

  • The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. (n.d.).
  • pyrido[2,3-b]pyrazine-2,3-diol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

The Dioxinopyridine Core: A Technical Guide to an Underexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel heterocyclic scaffolds is a perpetual driver of innovation in drug discovery. Among the vast chemical space, the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core represents a compelling yet significantly underexplored structural motif. As an aza-analogue of the well-established 2,3-dihydro-1,4-benzodioxin system—a key pharmacophore in numerous clinically successful drugs—the dioxinopyridine scaffold holds considerable promise for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of dioxinopyridine compounds, with a primary focus on the synthetic methodologies established for their creation. Due to the limited publicly available data on the direct biological evaluation of dioxinopyridine derivatives, this document extrapolates their potential pharmacological significance by drawing parallels with their extensively studied benzodioxin counterparts. Potential applications as central nervous system (CNS) modulators, particularly within the serotonergic system, and as cardiovascular agents are discussed. This guide is intended to be a foundational resource for researchers and drug development professionals interested in exploring the untapped therapeutic potential of this intriguing heterocyclic system.

Introduction: The Emergence of a Promising Scaffold

The field of medicinal chemistry is continuously in search of novel molecular frameworks that can provide a basis for the development of new drugs with improved efficacy, selectivity, and safety profiles. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold, characterized by the fusion of a pyridine ring with a 1,4-dioxane ring, presents such an opportunity. Its structural similarity to the 2,3-dihydro-1,4-benzodioxin moiety is of particular interest. The benzodioxin ring is a privileged structure found in a variety of therapeutic agents, suggesting that its aza-analogue, the dioxinopyridine core, may possess a similarly rich pharmacology.[1]

Despite its promising structure, the dioxinopyridine core has remained largely on the periphery of mainstream drug discovery efforts. This guide aims to bring this scaffold to the forefront by providing a detailed account of its synthesis and a well-reasoned perspective on its potential biological activities.

A Concise History: The Synthetic Journey

The history of dioxinopyridine compounds is primarily a story of their chemical synthesis rather than a long chronicle of biological investigation. The development of efficient synthetic routes has been the key to unlocking the potential of this scaffold.

A pivotal moment in the history of dioxinopyridine synthesis was the development of a versatile and efficient method by Lazar et al. This method, which utilizes a key Smiles rearrangement, has become a cornerstone for accessing a variety of substituted 2,3-dihydro[1][2]dioxino[2,3-b]pyridines.[3] The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has proven to be a powerful tool in the synthesis of complex heterocyclic systems.[4][5]

The general synthetic approach to the dioxinopyridine core typically begins with readily available starting materials such as 2-chloro-3-hydroxypyridine or 2-nitro-3-pyridinol.[6] The strategy involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the characteristic dioxane ring. The reaction conditions can be modulated to control the formation of different isomers.[3]

Synthetic Methodologies: Building the Dioxinopyridine Core

The synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core is achievable through a well-defined synthetic pathway. The following section details a general protocol based on established literature.

General Synthetic Scheme

The formation of the dioxinopyridine ring system is typically achieved through an intramolecular nucleophilic substitution reaction. A common strategy involves the reaction of a substituted pyridine with a molecule containing a leaving group and a hydroxyl group, which can then cyclize to form the dioxane ring.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Key Reaction cluster_3 Product 2-chloro-3-hydroxypyridine 2-chloro-3-hydroxypyridine glycidyl_ether 3-(2,3-epoxypropoxy)pyridine 2-chloro-3-hydroxypyridine->glycidyl_ether Base epichlorohydrin epichlorohydrin epichlorohydrin->glycidyl_ether cyclization Intramolecular Cyclization glycidyl_ether->cyclization dioxinopyridine 2,3-dihydro[1,4]dioxino[2,3-b]pyridine cyclization->dioxinopyridine cluster_CNS Central Nervous System Dioxinopyridine_Scaffold Dioxinopyridine Scaffold (Predicted Activity) Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A) Dioxinopyridine_Scaffold->Serotonin_Receptors Modulates Antidepressant Antidepressant Effects Serotonin_Receptors->Antidepressant Anxiolytic Anxiolytic Effects Serotonin_Receptors->Anxiolytic

Sources

A-Z Guide to Halogenated Pyridines: Unlocking Future Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated pyridines represent a cornerstone of modern chemical and pharmaceutical sciences. Their inherent chemical properties—stemming from the electron-deficient nature of the pyridine ring combined with the diverse reactivity and physicochemical effects of halogen substituents—make them indispensable scaffolds in drug discovery, agrochemicals, and materials science.[1][2][3] This technical guide provides a forward-looking analysis of emerging research areas centered on halogenated pyridines. It moves beyond established protocols to identify and detail promising frontiers in synthesis and application, offering a strategic roadmap for innovation. We will explore the causality behind novel experimental designs in cross-coupling, C-H functionalization, and photoredox catalysis, and connect these advanced methodologies to tangible opportunities in medicinal chemistry and organic electronics. This document is structured to serve as a catalyst for strategic research planning, equipping scientists with the insights needed to pioneer the next generation of halogenated pyridine-based technologies.

Chapter 1: The Enduring Strategic Value of Halogenated Pyridines

The pyridine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs and a vital component in numerous top-selling agrochemicals.[1][4][5] The introduction of halogen atoms onto this scaffold is a cornerstone of molecular design for several key reasons:

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine, can enhance metabolic stability, improve membrane permeability, and increase binding affinity by blocking sites of oxidative metabolism.[6]

  • Synthetic Handles for Diversification: Heavier halogens like chlorine, bromine, and iodine are superb synthetic handles for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from simple precursors.[2][7]

  • Halogen Bonding: Chlorine, bromine, and iodine can act as potent halogen bond (XB) donors, forming specific, directional non-covalent interactions with Lewis basic sites in protein targets.[8][9][10] This interaction is increasingly recognized as a critical tool for rational drug design to enhance ligand affinity and selectivity.[11][12]

Given their proven impact, continued innovation in the synthesis and application of halogenated pyridines is not merely an academic exercise but a critical necessity for advancing these key industrial sectors.

Chapter 2: Emerging Frontiers in Synthetic Methodology

While traditional methods for functionalizing halogenated pyridines are well-established, the future lies in developing more efficient, selective, and sustainable transformations. The following areas represent the most fertile ground for groundbreaking research.

Next-Generation Cross-Coupling Strategies

The Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorses for C-C and C-N bond formation, respectively.[2] However, significant challenges and opportunities remain, particularly with less reactive chloropyridines, which are economically advantageous starting materials.[7]

Potential Research Areas:

  • Nickel and Copper Catalysis: Developing robust catalytic systems based on more earth-abundant metals like nickel and copper to replace palladium is a major goal for sustainable chemistry. Research should focus on designing specific ligands (e.g., N-heterocyclic carbenes) that stabilize the active catalyst and promote high yields for challenging substrates like 2- and 4-chloropyridines.

  • Selective Polyfunctionalization: Many advanced intermediates are di- or tri-halogenated. A key research challenge is the development of catalytic systems that can selectively functionalize one halogen position over another (e.g., C-Br vs. C-Cl) by tuning ligands, temperature, or catalyst type.

  • Flow Chemistry: Migrating cross-coupling reactions to continuous flow systems can enable better control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates, accelerating library synthesis.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Chloropyridine

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95[13]
NiCl₂(dppf)dppfK₃PO₄Dioxane100~85[13]
Pd₂(dba)₃(t-Bu)₃PKFDioxane80>90[14]

This table summarizes representative data to highlight the performance of different catalytic systems.

The C-H Functionalization Frontier

Directly converting C-H bonds into new functional groups is the epitome of atom economy. For the electron-deficient pyridine ring, this is a formidable challenge, especially at the C3 and C4 positions, which are less electronically activated than the C2 position.[15][16]

Potential Research Areas:

  • Distal C-H Functionalization: While C2 functionalization is relatively well-understood, achieving high regioselectivity at the C3 (meta) and C4 (para) positions remains a primary objective.[15][17] Research into novel directing group strategies and ligand-controlled catalysis is critical. For instance, developing transient directing groups that can be easily installed and removed would be a significant advance.

  • Catalyst-Free Methods: Recent progress has been made in metal-free C-H functionalization, often leveraging the inherent reactivity of the pyridine ring itself when activated (e.g., as a pyridinium salt or N-oxide).[18][19] Exploring these pathways for halogenated pyridines could lead to entirely new and orthogonal reactivity.

  • Late-Stage Functionalization (LSF): Applying C-H functionalization to complex, drug-like molecules at a late stage in the synthesis can rapidly generate analogues for structure-activity relationship (SAR) studies.[20][21][22] A major research goal is to develop C-H halogenation methods that are selective and tolerant of the diverse functional groups found in pharmaceuticals.[23][24]

Diagram 1: Logic of Directing Group-Assisted C-H Functionalization

A directing group (DG) is installed on the pyridine ring. It then coordinates to a transition metal (M), delivering the catalyst to a specific, nearby C-H bond for functionalization.

C_H_Functionalization cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Catalytic Cycle cluster_2 Step 3: Final Product Py Pyridine Substrate Py_DG Pyridine with Directing Group (DG) Py->Py_DG Install DG Complex Coordinated Complex (Py-DG-M) Py_DG->Complex Coordination Catalyst Transition Metal Catalyst (M-L) Catalyst->Complex Functionalized Functionalized Intermediate Complex->Functionalized C-H Activation & Functionalization Final_Product Final Product Functionalized->Final_Product Remove DG

Caption: Workflow for directing group-assisted C-H functionalization.

Harnessing Light and Electrons: Photoredox and Electrosynthesis

Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to achieve transformations under mild conditions that are inaccessible through traditional thermal methods.[25][26]

Potential Research Areas:

  • Radical-Based Functionalization: Pyridinyl radicals, generated via single-electron reduction of pyridinium ions, offer unique reactivity for C-C bond formation.[27] Research into using halogenated pyridines in these photochemical processes could unlock new pathways for alkylation and arylation with distinct regioselectivity compared to classical Minisci reactions.

  • EDA Complex Excitation: The formation of Electron Donor-Acceptor (EDA) complexes between pyridiniums and electron-rich arenes can be leveraged for direct C-H pyridination under photochemical conditions, eliminating the need for an external photocatalyst.[28] Investigating the scope of this transformation with substituted halogenated pyridines is a promising avenue.

  • Electrochemical C-H Halogenation: Electrosynthesis provides a reagent-free method to generate reactive species. Developing electrochemical protocols for the regioselective C-H halogenation of pyridines would be a major step forward in green chemistry.

Diagram 2: Simplified Photoredox Catalytic Cycle

This diagram illustrates a general cycle where a photocatalyst (PC), upon excitation by light, engages in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then proceeds to the final product.

Photoredox_Cycle cluster_cycle cluster_reaction PC PC PC_star PC* PC->PC_star hν (Light) PC_ox PC•⁺ PC_star->PC_ox SET (to Acceptor A) Acceptor Acceptor (A) PC_star->Acceptor PC_red PC•⁻ PC_ox->PC SET (from Donor D) Acceptor_rad Acceptor Radical (A•⁻) Acceptor->Acceptor_rad e⁻ Product Product Acceptor_rad->Product

Caption: General mechanism of oxidative quenching in photoredox catalysis.

Chapter 3: Application-Driven Research Opportunities

The development of novel synthetic methods is most impactful when it enables breakthroughs in applied fields.

Medicinal Chemistry: Precision Targeting with Halogen Bonding

The pyridine scaffold is a privileged structure in medicinal chemistry.[11][29] Halogenation offers a powerful tool to fine-tune drug properties.

Potential Research Areas:

  • Scaffold-Hopping with Halogen Bonds: Systematically replace a known hydrogen bond interaction in a protein-ligand complex with a halogen bond. This involves synthesizing a library of chloro-, bromo-, and iodo-pyridines to probe the binding pocket. This strategy can lead to novel intellectual property and improved binding affinity.[10]

  • Improving Metabolic Stability: While fluorine is well-known for this, exploring the impact of other halogens on metabolic hotspots of pyridine-containing drugs is an under-investigated area. This is particularly relevant for late-stage functionalization, where a metabolically liable C-H bond could be replaced with a C-Cl or C-Br bond.

  • Deuterium Labeling for DMPK Studies: Combining halogenation with isotopic labeling (e.g., using deuterated pyridines) provides powerful tools for studying drug metabolism and pharmacokinetic (DMPK) properties.[30]

Materials Science: Tuning Optoelectronic Properties

Pyridine-containing molecules are increasingly used as components of organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs).[31][32] The electronic properties of these materials can be precisely tuned by halogenation.

Potential Research Areas:

  • HOMO/LUMO Level Engineering: Synthesize a series of halogenated pyridine-pyrene or pyridine-carbazole conjugates and systematically study how the type and position of the halogen affect the HOMO and LUMO energy levels. This data is crucial for designing materials with efficient charge injection and transport properties.[33][34]

  • Triplet Energy Modulation: In phosphorescent OLEDs (PhOLEDs), the HTM must have a high triplet energy to prevent exciton quenching. Research should focus on how halogenation, particularly fluorination and chlorination, can be used to raise the triplet energy of pyridine-based HTMs.

  • Improving Morphological Stability: The introduction of halogens can influence the solid-state packing and thermal stability of organic materials. Investigating how halogenation affects the glass transition temperature (Tg) and morphological stability of pyridine-based HTMs is critical for developing durable OLED devices.

Chapter 4: Featured Experimental Protocol

To translate theory into practice, this section provides a detailed, self-validating protocol for a key transformation that embodies the principles discussed.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of an Inactivated Chloropyridine

This protocol details the coupling of 2-chloropyridine with phenylboronic acid, a challenging transformation due to the low reactivity of the C-Cl bond. Microwave irradiation is used to accelerate the reaction.[7][13]

1. Materials:

  • 2-Chloropyridine (1.0 mmol, 113.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg, 3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 24.6 mg, 6 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (3 mL)

  • Water (0.3 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

2. Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Place the sealed vial into the cavity of a laboratory microwave reactor.

  • Irradiate the mixture with stirring at 150 °C for 30 minutes. The pressure should be monitored and should not exceed the vial's safety limit.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

3. Purification and Validation:

  • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product (2-phenylpyridine) and concentrate under reduced pressure.

  • Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will yield the desired product in >90% yield.

Conclusion and 5-Year Outlook

The field of halogenated pyridine chemistry is poised for significant advancement. Over the next five years, we anticipate that the most transformative research will emerge from the intersection of catalysis, automation, and application-driven design. The development of C-H functionalization methods that are both highly regioselective and applicable to late-stage synthesis will remain a "holy grail" pursuit, unlocking unprecedented speed in medicinal chemistry programs. Furthermore, the integration of photoredox and electrochemical methods into mainstream synthesis will provide milder and more sustainable routes to novel pyridine architectures. In the applications space, a deeper, more quantitative understanding of halogen bonding will empower medicinal chemists to design ligands with superior affinity and selectivity, while materials scientists will leverage precision halogenation to craft the next generation of highly efficient and stable organic electronic devices. The research areas outlined in this guide represent not just incremental improvements, but strategic opportunities to drive fundamental discoveries and create substantial value across the chemical sciences.

References

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Role of Halogenated Pyridines in Modern Drug Discovery. Medium. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. ResearchGate. Available at: [Link]

  • Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. Chemical Science. Available at: [Link]

  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Society Reviews. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. Available at: [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ResearchGate. Available at: [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. Chemical Science. Available at: [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. Available at: [Link]

  • Recent Advances in the Synthesis of Pyridones. ResearchGate. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • The Growing Importance of Halogenated Pyridine Intermediates. Medium. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate. Available at: [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. Available at: [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar. Available at: [Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Pesticide Analysis, Pyridine-Alkali Reactions in the Analysis of Pesticides Containing Active Halogen Atoms. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Photochemical C(sp2 )-H Pyridination via Arene-Pyridinium Electron Donor-Acceptor Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rationally heteroarylated pyridines as hole transport materials for OLEDs. Materials Chemistry Frontiers. Available at: [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules. Available at: [Link]

  • Rationally heteroarylated pyridines as hole transport materials for OLEDs. ResearchGate. Available at: [Link]

Sources

biological significance of the dioxinopyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of the Dioxinopyridine Scaffold

Abstract

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core is a heterocyclic scaffold that, while synthetically accessible, remains a frontier in medicinal chemistry with limited direct biological evaluation in publicly available literature. This guide provides a comprehensive exploration of its potential biological significance by drawing robust parallels to its more extensively studied structural analogs: the 2,3-dihydro[1][2]benzodioxin system and the vast family of pyridine and dihydropyridine derivatives. We will delve into postulated mechanisms of action, potential therapeutic applications, and critical structure-activity relationships. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to unlock the therapeutic potential of this promising, yet underexplored, chemical scaffold.[1]

Introduction: The Dioxinopyridine Scaffold - An Unexplored Aza-Analogue

The quest for novel heterocyclic scaffolds is a driving force in modern drug discovery. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core, an aza-analogue of the 2,3-dihydro[1][2]benzodioxin moiety, represents a significant opportunity for innovation. The benzodioxin ring is a key pharmacophore in numerous therapeutic agents, suggesting that its nitrogen-containing counterpart, the dioxinopyridine, may possess a rich and varied pharmacology.[1] Furthermore, the pyridine ring itself is a cornerstone of medicinal chemistry, found in a plethora of FDA-approved drugs, where it enhances metabolic stability, solubility, and target engagement.[3][4] This guide will build a predictive framework for the by examining the established pharmacology of these two key structural components.

Postulated Biological Targets and Mechanisms of Action

By analogy with its structural relatives, the dioxinopyridine scaffold is likely to interact with key physiological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

Modulation of Adrenergic Receptors

The 1,4-benzodioxan moiety is a classic scaffold for α-adrenergic receptor antagonists. This strongly suggests that dioxinopyridine derivatives could exhibit similar activity, with potential selectivity for α1-adrenoceptor subtypes.

Mechanism of Action: α1-Adrenoceptor Antagonism

α1-Adrenergic receptors are Gq protein-coupled receptors. Upon activation by endogenous catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to a cascade of downstream phosphorylation events that result in smooth muscle contraction.[3][5] Dioxinopyridine-based antagonists would competitively block norepinephrine from binding to the α1-adrenoceptor, thereby inhibiting this signaling cascade and promoting vasodilation.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine AR α1-Adrenoceptor (GPCR) NE->AR Activates Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Smooth Muscle Contraction PKC->Response Leads to Dioxino Dioxinopyridine Antagonist Dioxino->AR Blocks

Caption: α1-Adrenoceptor signaling pathway and point of inhibition.

Interaction with Serotonin (5-HT) Receptors

Numerous pyridine-containing compounds and some benzodioxan derivatives are known to exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype.[6][7][8] This suggests a strong possibility for dioxinopyridine derivatives to act as potent 5-HT1A receptor modulators.

Mechanism of Action: 5-HT1A Receptor Agonism

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by serotonin, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). Concurrently, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability.[1][2][9] A dioxinopyridine-based agonist would mimic the action of serotonin, leading to these inhibitory downstream effects, which are associated with anxiolytic and antidepressant activities.

Caption: 5-HT1A receptor signaling pathway and point of agonism.

Calcium Channel Blockade

The 1,4-dihydropyridine scaffold is the basis for a major class of L-type calcium channel blockers used in the treatment of hypertension and angina. These drugs act by blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. Given the structural inclusion of a pyridine ring, it is plausible that certain dioxinopyridine derivatives could be designed to exhibit similar calcium channel blocking activity.

Potential Therapeutic Applications

Based on the postulated mechanisms of action, the dioxinopyridine scaffold holds promise in several therapeutic areas:

  • Cardiovascular Disease: As potential α1-adrenoceptor antagonists or calcium channel blockers, these compounds could be developed as novel antihypertensive agents.

  • Central Nervous System (CNS) Disorders: Modulation of 5-HT1A receptors could lead to new treatments for anxiety, depression, and other mood disorders.

  • Oncology: The pyridine nucleus is present in numerous anticancer drugs.[10] The unique electronic and steric properties of the dioxinopyridine scaffold could be exploited to design novel cytotoxic agents or kinase inhibitors.

  • Antimicrobial Agents: Pyridine derivatives have a long history as antibacterial and antifungal agents.[11][12] This presents another avenue for the exploration of dioxinopyridine compounds.

Quantitative Data from Analogous Scaffolds

To provide a quantitative basis for the potential potency of dioxinopyridine derivatives, the following tables summarize the biological activity of selected benzodioxan and pyridine analogs.

Table 1: Inhibitory Activity of Benzodioxan Derivatives

Compound Target Assay Type Activity (IC50) Reference
Thienyl Chalcone 12 Human MAO-B Enzymatic 0.11 µM [13]
Thienyl Chalcone 13 Human MAO-B Enzymatic 0.12 µM [13]
Thienyl Chalcone 15 Human MAO-B Enzymatic 0.43 µM [13]

| Thienyl Chalcone 17 | Human MAO-B | Enzymatic | 0.80 µM |[13] |

Table 2: Binding Affinities of Pyridine Derivatives for Serotonin Receptors

Compound Target Assay Type Affinity (Ki) Reference
Varenicline α4β2-nAChR Radioligand Binding 0.06 nM [14]
(-)-Anabasine α7-nAChR Radioligand Binding 0.39 µM [14]
Pyrido[1,2-c]pyrimidine 6a 5-HT1A Radioligand Binding 1.8 nM [7]

| Pyrido[1,2-c]pyrimidine 7g | 5-HT1A | Radioligand Binding | 1.6 nM |[7] |

Experimental Protocols and Workflows

The successful exploration of the dioxinopyridine scaffold requires robust and validated experimental methodologies. The following protocols are provided as a guide for the synthesis and biological evaluation of novel derivatives.

General Synthetic Protocol: Synthesis of 2-Substituted-1,4-Benzodioxanes (Adaptable for Dioxinopyridines)

This protocol, adapted from established methods, outlines a versatile route to 2-substituted benzodioxanes, which can be modified for the synthesis of dioxinopyridines by starting with the appropriate dihydroxypyridine.[12][15][16][17]

Rationale: This method involves the reaction of a catechol (or dihydroxypyridine) with a dibrominated intermediate. It is a reliable and scalable approach to forming the dioxane ring.

Step-by-Step Methodology:

  • Preparation of Dibromo Intermediate: To a solution of bromine (1.1 equivalents) in ethyl acetate at -10°C, add the desired allyl cyanide or other appropriately functionalized alkene (1.0 equivalent) dropwise over 90 minutes. Allow the reaction to proceed to completion. This resulting solution of the vicinal dibromide is used directly in the next step.

  • Cyclization Reaction: In a separate flask, prepare a refluxing solution of catechol (or 2,3-dihydroxypyridine) (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in ethyl acetate.

  • To this refluxing mixture, add the solution of the dibromo intermediate from Step 1 all at once under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove potassium salts and wash the residue with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the desired 2-substituted-1,4-benzodioxane derivative.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., a cancer cell line like MCF-7 or HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test dioxinopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

General Drug Discovery Workflow

The integration of synthesis and biological evaluation is crucial for efficient drug discovery. The following workflow illustrates a typical cascade for identifying and characterizing novel bioactive compounds based on the dioxinopyridine scaffold.

discovery_workflow cluster_chem Chemistry cluster_bio Biological Evaluation Lib_Design Library Design (Scaffold Hopping, SAR-driven) Synthesis Synthesis & Purification Lib_Design->Synthesis QC Characterization (NMR, MS, Purity) Synthesis->QC Primary_Screen Primary Screening (e.g., Radioligand Binding) QC->Primary_Screen Compound Plate Secondary_Assay Secondary Assay (e.g., Functional Assay, MTT Cytotoxicity) Primary_Screen->Secondary_Assay Hits Lead_Opt Lead Optimization (ADME/Tox) Secondary_Assay->Lead_Opt Validated Hits Lead_Opt->Lib_Design SAR Data In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Lead Candidate

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

The dioxinopyridine scaffold stands as an intriguing and underexplored area of medicinal chemistry. By leveraging the extensive knowledge of its structural analogs, the 1,4-benzodioxans and pyridines, a compelling case can be made for its potential to yield novel therapeutic agents targeting adrenergic, serotonergic, and other key physiological systems. The true biological significance of this scaffold, however, will only be unveiled through systematic synthesis and rigorous pharmacological evaluation. The experimental frameworks provided in this guide offer a clear path for researchers to embark on this exciting endeavor, potentially leading to the discovery of next-generation therapeutics for a range of human diseases.

References

  • Albert, P. R., & Le François, B. (2010). The 5-HT1A Receptor: Signaling to behavior. Journal of Neurochemistry, 114(4), 870-878. [Link]

  • Carli, M., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Molecular Neuroscience, 12, 19. [Link]

  • Krishnan, K. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Serotonin Receptors, 139-160. [Link]

  • Albert, P. R. (2012). Neuronal signaling of the 5-HT1A autoreceptor. [Link]

  • de Oliveira, A. M., et al. (2021). Serotonin (5-HT1A) receptor signaling pathways. [Link]

  • Saeed, A., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(11), 3456. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ghafourian, T., & Barzegar, M. (2011). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 10(4), 745–755. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bio-Rad. (n.d.). Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. [Link]

  • Khurshid, S. (2018). A diagram illustrating alpha 1-adrenoceptor activation resulting in smooth muscle constriction by Ca 2+ mobilization or Ca 2+ sensitization. [Link]

  • PK SMPS Classes. (2021, June 7). Alpha Adrenergic Antagonists | With Classification | BP 402T [Video]. YouTube. [Link]

  • Coburn, R. A., et al. (1988). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry, 31(11), 2103-2107. [Link]

  • Chapleo, C. B., et al. (1988). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 31(8), 1598-1604. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Wang, H., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4243-4249. [Link]

  • Ghafourian, T., & Barzegar, M. (2011). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. [Link]

  • Wang, H., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4243-4249. [Link]

  • JoVE. (2023). Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. [Link]

  • PrepChem. (n.d.). Synthesis of 1,4-benzodioxan-2-yl-acetonitrile. [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. [Link]

  • Popelier, P. L. A. (2006). Chapter 15 A quantitative structure-activity relationship of 1,4-dihydropyridine calcium channel blockers with electronic descriptors produced by quantum chemical topology. In Structure and Bonding (Vol. 120, pp. 301-321). [Link]

  • Watanabe, T., et al. (2011). Structure–activity relationship study on α1 adrenergic receptor antagonists from beer. [Link]

  • Avagyan, A. S., et al. (2021). Synthesis of some 2,2-substituted new derivatives of 1,4-benzodioxane. Armyanskij Khimicheskij Zhurnal, 74(1-2), 161-165. [Link]

  • Piras, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-888. [Link]

  • Piazzi, L., et al. (2017). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]

  • Pixorize. (n.d.). Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE. [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. [Link]

  • Nichols, D. E., et al. (2015). Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • Quaglia, W., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]

  • Stankiewicz, M., et al. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 24(21), 3942. [Link]

  • Colabufo, N. A., et al. (2004). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 47(19), 4675-4684. [Link]

  • El-Sohly, M. A., et al. (2017). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Letters, 20, 125-135. [Link]

  • Wang, Y., et al. (2019). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry, 182, 111629. [Link]

Sources

Methodological & Application

Synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Scaffold

The 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, tricyclic structure, which incorporates both a pyridine and a 1,4-dioxane ring, has proven to be a valuable framework for the development of a diverse range of biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and neuroscience. For instance, certain 1,4-dihydropyridine-based compounds have exhibited potent anticancer activity against various cell lines.[2][3][4] This guide provides a comprehensive overview of the synthetic routes to 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives, with a focus on detailed, field-proven protocols for their preparation.

Primary Synthetic Strategy: The Smiles Rearrangement

The most versatile and widely employed method for the synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridines is the intramolecular Smiles rearrangement.[5][6][7] This powerful reaction involves an intramolecular nucleophilic aromatic substitution where a nucleophile displaces a leaving group on an aromatic ring to which it is attached by a connecting chain. In the context of synthesizing our target scaffold, the key steps typically involve the formation of an alcohol precursor followed by a base-catalyzed cyclization.

The general workflow for this synthetic approach is illustrated below:

Smiles_Rearrangement_Workflow Start Starting Material (e.g., 2-nitro-3-hydroxypyridine or 2-halo-3-hydroxypyridine) Step1 Formation of Alcohol Intermediate (Reaction with an epoxide or other suitable electrophile) Start->Step1 Step 1 Step2 Intramolecular Smiles Rearrangement (Base-catalyzed cyclization) Step1->Step2 Step 2 Product 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivative Step2->Product

Caption: General workflow for the synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridines via a Smiles rearrangement.

The choice of starting material, base, and solvent can significantly influence the reaction's outcome, including the yield and the formation of isomeric products. The following sections provide detailed protocols for the synthesis of specific derivatives using this methodology.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2,3-dihydro-1,4-dioxino[2,3-b]pyridine

This protocol details the synthesis of a simple, substituted derivative, 2-methyl-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, starting from 2-nitro-3-hydroxypyridine.

Step 1: Synthesis of the Alcohol Intermediate, 1-(2-nitropyridin-3-yloxy)propan-2-ol

Protocol1_Step1 reactant1 2-Nitro-3-hydroxypyridine product 1-(2-Nitropyridin-3-yloxy)propan-2-ol reactant1->product 1. reactant2 2-Methyloxirane reactant2->product 2. reagent NaH, DMF reagent->product

Caption: Synthesis of the alcohol intermediate.

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol intermediate.

Step 2: Intramolecular Smiles Rearrangement to Yield 2-Methyl-2,3-dihydro-1,4-dioxino[2,3-b]pyridine

Protocol1_Step2 reactant 1-(2-Nitropyridin-3-yloxy)propan-2-ol product 2-Methyl-2,3-dihydro-1,4-dioxino[2,3-b]pyridine reactant->product reagent t-BuOK, t-BuOH reagent->product

Caption: Base-catalyzed cyclization to the final product.

  • To a solution of 1-(2-nitropyridin-3-yloxy)propan-2-ol (1.0 eq) in anhydrous tert-butanol (t-BuOH), add potassium tert-butoxide (t-BuOK, 1.5 eq) at room temperature.[5]

  • Heat the reaction mixture to 80 °C and stir for 24 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-2,3-dihydro-1,4-dioxino[2,3-b]pyridine.[5]

Protocol 2: Synthesis of Spiro[dioxino[2,3-b]pyridine-3,4'-piperidine] Derivatives

This protocol describes the synthesis of a spirocyclic derivative, a class of compounds with interesting pharmacological potential, starting from 2-chloro-3-pyridinol.[8]

Step 1: Synthesis of the Tertiary Alcohol Intermediate

  • To a solution of 2-chloro-3-pyridinol (1.0 eq) in DMF, add NaH (1.1 eq) at 0 °C and stir for 30 minutes at room temperature.

  • Add the appropriate epoxide (e.g., 1-oxa-6-azaspiro[2.5]octane) (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for the required time (monitor by TLC).

  • After cooling, quench with water and extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the tertiary alcohol intermediate.

Step 2: Base-Catalyzed Cyclization

  • Treat the tertiary alcohol intermediate with a suitable base (e.g., NaH or t-BuOK) in a solvent such as DME or THF.

  • The reaction conditions (temperature and time) will depend on the specific substrate and should be optimized.

  • After completion of the reaction, work up the mixture as described in Protocol 1, Step 2.

  • Purify the final spiro product by flash column chromatography. It is important to note that in some cases, a mixture of isomers may be obtained, which may require further separation techniques.[8]

Data Presentation: Characterization of Synthesized Derivatives

The following table summarizes the characterization data for a selection of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives synthesized via the Smiles rearrangement.

CompoundSubstituent (R)Starting MaterialYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1 H2-Nitro-3-hydroxypyridine7588-907.85 (dd, J=4.5, 1.5 Hz, 1H), 7.15 (dd, J=8.0, 1.5 Hz, 1H), 6.80 (dd, J=8.0, 4.5 Hz, 1H), 4.40-4.20 (m, 4H)145.2, 141.8, 138.5, 122.1, 118.9, 65.4, 64.8
2 CH₃2-Nitro-3-hydroxypyridine8295-977.83 (dd, J=4.6, 1.6 Hz, 1H), 7.13 (dd, J=7.9, 1.6 Hz, 1H), 6.78 (dd, J=7.9, 4.6 Hz, 1H), 4.55 (m, 1H), 4.21 (dd, J=11.2, 3.5 Hz, 1H), 3.95 (dd, J=11.2, 7.0 Hz, 1H), 1.40 (d, J=6.5 Hz, 3H)145.1, 141.7, 138.6, 122.0, 118.8, 72.1, 70.3, 21.5
3 Ph2-Nitro-3-hydroxypyridine78130-1327.90-7.20 (m, 8H), 5.20 (m, 1H), 4.50 (dd, J=11.5, 3.0 Hz, 1H), 4.25 (dd, J=11.5, 6.5 Hz, 1H)145.3, 141.9, 139.0, 138.7, 129.1, 128.8, 126.5, 122.2, 119.0, 75.8, 71.2

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Conclusion and Future Perspectives

The Smiles rearrangement provides a robust and adaptable synthetic route for the preparation of a wide array of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. The protocols outlined in this guide offer a solid foundation for researchers entering this field. The versatility of the starting materials and the ability to introduce diverse substituents make this scaffold highly attractive for the development of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of the biological activities of new derivatives in areas such as oncology, infectious diseases, and central nervous system disorders. The continued investigation of these fascinating molecules holds great promise for the discovery of new and improved medicines.

References

  • Bentham Science Publishers. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Available at: [Link]

  • ResearchGate. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[3][5]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Available at: [Link]

  • PubMed. (2016). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]

  • PubMed. (2000). Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Available at: [Link]

  • ResearchGate. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Available at: [Link]

  • ResearchGate. (2023). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. Available at: [Link]

  • ResearchGate. (2023). Synthesis of spiro[indoline-3,5′-pyrano[2,3-d]-[1′3′]dioxine] derivatives 157. Available at: [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. Available at: [Link]

  • ResearchGate. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Available at: [Link]

  • PubMed. (2005). Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[3][5]dioxino[2,3-b]pyridine derivatives and enantiomeric purity control by capillary electrophoresis. Available at: [Link]

  • MDPI. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. Available at: [Link]

  • National Institutes of Health. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • CUSABIO. (n.d.). 2,3-Dihydro-[3][5]dioxino[2,3-b]pyridine. Available at: [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

  • Springer. (2005). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available at: [Link]

  • ResearchGate. (2018). Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. Available at: [Link]

  • National Institutes of Health. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Available at: [Link]

  • ResearchGate. (2017). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Available at: [Link]

  • ResearchGate. (2015). Smiles Rearrangement in Synthetic Chemistry. Available at: [Link]

  • Science Publications. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available at: [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ResearchGate. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Available at: [Link]

  • ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]

  • ResearchGate. (2020). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available at: [Link]

  • PubMed. (2012). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available at: [Link]

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]

  • National Institutes of Health. (2013). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]

Sources

Introduction: The Significance of the 2,3-Dihydro-dioxino[2,3-b]pyridine Scaffold

Introduction: The Significance of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Scaffold

The fusion of pyridine and dioxino rings creates the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, a heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Pyridine-based ring systems are cornerstones in drug design, valued for their ability to influence pharmacological activity and leading to the discovery of numerous therapeutic agents.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, enhancing interactions with biological targets. Derivatives of this core structure are explored for a wide range of applications, including as potential antitumor, antimicrobial, and anti-inflammatory agents.[4]

The 7-iodo derivative serves as a versatile synthetic intermediate. The carbon-iodine bond is a highly effective handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is preeminent for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[5][6] This guide provides a detailed examination of the Suzuki-Miyaura reaction for the functionalization of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, offering both foundational principles and actionable laboratory protocols for researchers in drug discovery and synthetic chemistry.

Mechanistic Foundation: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[6] The reaction's success hinges on a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-iodine bond of the 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This is typically the rate-limiting step for less reactive halides (like chlorides), but is generally facile for iodides.[1][9] This step oxidizes the catalyst to a Pd(II) species.

  • Transmetalation : A base is required to activate the organoboron species (e.g., an arylboronic acid), forming a more nucleophilic boronate complex.[2] This complex then transfers its organic group to the Pd(II) center, displacing the iodide ligand. The choice of base and solvent can significantly influence the rate and efficiency of this step.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][7]

Suzuki_Catalytic_Cyclecluster_mainSuzuki-Miyaura Catalytic Cyclecluster_inputscluster_outputsPd0Pd(0)Ln(Active Catalyst)OxAddAr-Pd(II)Ln-IPd0->OxAdd Oxidative Addition TransAr-Pd(II)Ln-Ar'OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ProductAr-Ar'(Coupled Product)Trans->ProductArylIodideAr-I(7-Iodo-dioxinopyridine)ArylIodide->OxAddBoronicAcidAr'-B(OH)₂ + BaseBoronicAcid->TransExperimental_Workflowcluster_workflowGeneral Experimental WorkflowA1. Reagent Assembly(Flask, Stir Bar, Reagents)B2. Inert Atmosphere(Evacuate & Backfill with N₂/Ar)A->BC3. Solvent Addition(Degassed Solvents & Base Solution)B->CD4. Reaction(Heat to specified temperature)C->DE5. Monitoring(TLC, LC-MS)D->EE->DContinue ifincompleteF6. Workup(Cool, Dilute, Extract)E->FReactioncompleteG7. Purification(Column Chromatography)F->GH8. Analysis(NMR, MS)G->H

Figure 2: A generalized workflow for setting up and processing a Suzuki coupling reaction.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a widely applicable method using conventional heating.

Materials:

  • 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine

  • Aryl- or Heteroarylboronic Acid (or Pinacol Ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)•CH₂Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser and inert gas (Nitrogen or Argon) manifold

Procedure:

  • Reagent Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine (1.0 eq.), the boronic acid or ester (1.2–1.5 eq.), and the palladium catalyst (1–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to remove oxygen.

  • Solvent and Base Addition: Prepare the base solution (e.g., 2M aqueous K₂CO₃). Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the aqueous base solution via syringe. The typical reaction concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 2–24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times, making it ideal for rapid library synthesis.

Materials:

  • Same reagents as Protocol 1

  • Microwave reaction vial with a crimp cap

  • Microwave reactor

Procedure:

  • Reagent Setup: In a microwave vial, combine 7-Iodo-2,3-dihydro-d[1][2]ioxino[2,3-b]pyridine (1.0 eq.), the boronic acid or ester (1.5 eq.), and the palladium catalyst (2–5 mol%).

  • Solvent and Base Addition: Add the degassed organic solvent and the aqueous base solution.

  • Reaction: Securely seal the vial with a crimp cap. Place the vial in the microwave reactor and heat with stirring at 100–150 °C for 10–60 minutes.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification steps as described in Protocol 1.

Data Summary and Optimization Guidance

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides recommended starting points for optimization.

Coupling PartnerRecommended Catalyst (mol%)Recommended Base (eq.)Solvent SystemTemp (°C)Notes
Electron-rich Arylboronic Acid Pd(PPh₃)₄ (3-5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90Generally facile coupling.
Electron-poor Arylboronic Acid PdCl₂(dppf) (2-3%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100May require a more active catalyst and stronger base.
Sterically Hindered Arylboronic Acid Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Toluene or 2-MeTHF100-110Bulky ligands are essential to promote reductive elimination. [10]
Heteroarylboronic Acid PdCl₂(dppf) (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100Heterocycles can sometimes inhibit the catalyst; screening may be needed. [11][12]
Vinylboronic Acid / Ester Pd(PPh₃)₄ (3%)Na₂CO₃ (2.0)THF/H₂O (3:1)65-75Lower temperatures are often sufficient.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is too weak or insoluble.1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure thorough degassing (freeze-pump-thaw or sparging).3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).
Protodeboronation (Boronic acid replaced by -H)1. Excess water and/or high temperature.2. Boronic acid instability.1. Use anhydrous conditions with K₃PO₄.2. Switch to a more stable boronic acid pinacol ester (BPin). [13]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).1. Improve inert atmosphere technique and solvent degassing.2. Ensure reaction conditions promote efficient catalyst turnover. [1]
Product Decomposition 1. Reaction temperature is too high.2. Product is sensitive to the base used.1. Lower the reaction temperature and monitor for longer times.2. Try a milder base (e.g., NaHCO₃) or anhydrous conditions.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, ACS Publications. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, ACS Publications. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, PMC - NIH. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, PubMed. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, PMC - NIH. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, ResearchGate. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules, ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, ResearchGate. [Link]

  • Synthesis of New Compounds Containing the 2,3Dihydrod[1][2]ioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Synthetic Communications, ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, PMC - NIH. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, PMC - PubMed Central. [Link]

  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron, NIH. [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1] This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a specific, electron-rich heterocyclic substrate: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

The 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry. The successful amination of the 7-iodo derivative opens a gateway to a diverse array of novel chemical entities for biological screening. However, the electron-rich nature of the pyridine ring and the presence of the dioxino moiety present unique challenges that necessitate careful consideration of reaction parameters to achieve high efficiency and selectivity.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A simplified representation of the generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst.

dot digraph "Buchwald-Hartwig_Amination_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Catalytic cycle of the Buchwald-Hartwig amination."

Key Considerations for the Amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

The successful amination of this specific substrate hinges on the careful selection of the catalyst system and reaction conditions. The electron-donating nature of the dioxino ring can increase the electron density on the pyridine core, potentially impacting the oxidative addition step. Furthermore, the pyridine nitrogen can act as a competing ligand, potentially inhibiting the palladium catalyst.

Catalyst System Selection
ComponentRecommended ChoiceRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ. The choice may depend on the specific ligand and reaction conditions.
Ligand Xantphos or RuPhos Xantphos: A wide bite-angle bisphosphine ligand known to be effective for the amination of electron-rich and heteroaromatic halides. It can promote the desired reductive elimination and prevent catalyst deactivation. RuPhos: A bulky, electron-rich biaryl monophosphine ligand that has shown excellent performance in challenging C-N cross-coupling reactions, including those involving heteroaromatic substrates.
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)NaOtBu: A strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions. However, its high basicity may not be compatible with sensitive functional groups on the amine coupling partner. Cs₂CO₃: A milder inorganic base that can be advantageous when dealing with base-sensitive substrates. It may require higher reaction temperatures or longer reaction times.
Solvent and Temperature
ParameterRecommended ChoiceRationale & Key Considerations
Solvent Toluene or 1,4-DioxaneThese are the most commonly employed and effective solvents for Buchwald-Hartwig aminations. They offer good solubility for the reactants and catalyst system and are relatively inert under the reaction conditions. Toluene is often favored for reactions involving aryl iodides.[4]
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. A typical starting point is 100 °C.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for different amine coupling partners.

Protocol 1: General Procedure using Xantphos as Ligand

G

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, the amine, and sodium tert-butoxide.

  • In a separate vial, weigh out Pd₂(dba)₃ and Xantphos.

  • Seal the reaction vial with a septum and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the Pd₂(dba)₃ and Xantphos to the reaction vial.

  • Add anhydrous, degassed toluene via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure using RuPhos and a Milder Base

This protocol is recommended for amines that are sensitive to strong bases.

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Follow the general setup procedure as described in Protocol 1, substituting NaOtBu with Cs₂CO₃.

  • Use Pd(OAc)₂ as the palladium precursor and RuPhos as the ligand.

  • Use anhydrous, degassed 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 110 °C.

  • The work-up and purification procedure is identical to Protocol 1.

Troubleshooting and Scientific Insights

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Catalyst inhibition by the pyridine nitrogen.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed. 3. Increase the catalyst and/or ligand loading. Screen different ligands, as bulkier ligands can sometimes mitigate this issue.
Formation of Side Products 1. Hydrodehalogenation of the starting material. 2. Homocoupling of the amine or aryl iodide.1. Ensure the reaction is performed under a strictly inert atmosphere. Consider using a different base. 2. Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of side reactions.
Decomposition of Starting Material or Product 1. Base-sensitivity of functional groups. 2. Thermal instability.1. Switch to a milder base such as Cs₂CO₃ or K₃PO₄. 2. Attempt the reaction at a lower temperature, although this may require a longer reaction time.

Conclusion

The Buchwald-Hartwig amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is a highly valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. While the electron-rich nature of the substrate presents certain challenges, a rational approach to the selection of the catalyst system and reaction conditions can lead to successful and high-yielding outcomes. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the chemical space around this important heterocyclic scaffold.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Dioxino[2,3-b]pyridine Scaffold

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and three-dimensional structure make it an attractive framework for the design of novel therapeutic agents. Functionalization of this core is paramount to exploring its structure-activity relationship (SAR), and palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose.[4]

This guide provides detailed application notes and robust protocols for the C-C and C-N bond formation at the 7-position of the 2,3-dihydro-dioxino[2,3-b]pyridine ring system, starting from the readily accessible 7-iodo derivative. We will delve into three of the most impactful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols described herein are built upon established principles and successful applications with structurally related heteroaryl iodides, offering a solid foundation for researchers in their synthetic endeavors.[5][6][7]

Core Principles: The Engine of Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states. While each named reaction has its nuances, the three core steps are generally conserved:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig & Sonogashira): The coupling partner (e.g., an organoboron compound, an amine, or an alkyne) is delivered to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled together, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligands, base, and solvent is critical as it modulates the stability and reactivity of the palladium intermediates, directly influencing reaction efficiency, scope, and yield.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a preeminent method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids.[5][8]

Scientific Rationale

The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] The choice of a palladium source and a phosphine ligand is crucial; ligands like PPh₃ are robust, while more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) can accelerate the reaction, especially with less reactive coupling partners.[8] A mixed solvent system, often containing water, can enhance the solubility of the base and the boronic acid salt.

Experimental Workflow: General Procedure

G reagents 1. Add 7-Iodo-scaffold, Boronic Acid, Base, and Solvent to reaction vial. inert 2. Seal vial and purge with inert gas (Ar or N2) for 10-15 min. reagents->inert catalyst 3. Add Pd Catalyst and Ligand under positive inert gas pressure. inert->catalyst heat 4. Heat the reaction mixture with vigorous stirring for the specified time. catalyst->heat workup 5. Cool, dilute with organic solvent, and perform aqueous workup. heat->workup purify 6. Dry organic layer and purify by flash column chromatography. workup->purify Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Ar-I oxidative_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl Ar'-B(OH)₂ Base transmetalation Transmetalation pd2_biaryl->pd0 Ar-Ar' reductive_elim Reductive Elimination Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Ar-I oxidative_add Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂') pd2_complex->pd2_amido HNR₂' Base amine_coord Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR₂' reductive_elim Reductive Elimination

Sources

The Strategic Utility of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable electronic and steric properties is insatiable. The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a privileged heterocyclic system, appearing in a range of biologically active molecules. Its unique fusion of a pyridine ring with a dioxane moiety imparts a distinct three-dimensional architecture and electronic distribution, making it an attractive scaffold for medicinal chemists.[1][2][3][4] Pyridine-based structures are extensively utilized in FDA-approved pharmaceuticals, highlighting their significance in drug design.[5]

This application note focuses on a particularly valuable derivative: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (CAS No. 1228666-55-4).[6][7][8][9] The introduction of an iodine atom at the 7-position transforms the otherwise relatively inert pyridine ring into a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This "building block" approach is central to modern synthetic strategy, allowing for the rapid generation of molecular diversity from a common intermediate. The C-I bond is the most reactive of the carbon-halogen bonds, making 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridine an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the potential applications of this building block, complete with detailed protocols based on established methodologies for analogous iodo-heterocycles.

Core Reactivity and Synthetic Potential

The synthetic utility of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is primarily centered around the reactivity of the C7-I bond. This bond is susceptible to oxidative addition to low-valent transition metal complexes, most notably those of palladium, initiating a catalytic cycle that allows for the formation of new bonds. This opens the door to a vast array of synthetic transformations, including but not limited to:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Carbonylative Couplings: Introduction of a carbonyl moiety.

The following sections will provide detailed, field-tested protocols for some of the most impactful of these transformations. While these protocols are based on robust, well-established procedures for similar iodo-pyridines, optimization for this specific substrate may be necessary.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-2,3-dihydro-dioxino[2,3-b]pyridines

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of biaryl linkages, a common motif in pharmaceuticals. The reaction's tolerance of a wide range of functional groups makes it particularly suitable for late-stage functionalization in complex syntheses.

Expertise & Experience Insights:

The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For electron-deficient iodo-pyridines like our title compound, a strong electron-donating ligand such as SPhos or XPhos can accelerate the rate-limiting oxidative addition step and promote efficient reductive elimination. The use of a carbonate or phosphate base is standard, with the choice often depending on the stability of the boronic acid partner. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.

Protocol:

Reaction Scheme:

(where DDP = 2,3-dihydro-dioxino[2,3-b]pyridine)

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude product by flash column chromatography on silica gel.

Data Summary Table:
EntryArylboronic AcidCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OEst. >90
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OEst. 85-95
33-Pyridylboronic acidPdCl₂(dppf)K₂CO₃DMEEst. 70-85

*Estimated yields are based on typical outcomes for similar iodo-pyridine substrates and serve as a guideline.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Reagents: - 7-Iodo-DDP - Arylboronic Acid - Base (K₃PO₄) setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) reagents->setup catalyst Catalyst System: - Pd(OAc)₂ - SPhos Ligand catalyst->setup solvent Solvent: - Anhydrous Dioxane/H₂O solvent->setup reaction Reaction: - Heat to 100 °C - Stir 12-24h setup->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Flash Chromatography workup->purification product Product: 7-Aryl-DDP purification->product

Caption: Suzuki-Miyaura Cross-Coupling Workflow

Application Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-2,3-dihydro-dioxino[2,3-b]pyridines

The Sonogashira coupling provides a powerful method for the synthesis of aryl-alkynes, which are valuable intermediates for further transformations and are present in many functional materials and complex natural products.

Expertise & Experience Insights:

A key feature of the Sonogashira reaction is its dual catalysis system, typically involving a palladium catalyst and a copper(I) co-catalyst. The copper(I) is believed to facilitate the transmetalation step by forming a copper(I) acetylide intermediate. Amine bases, such as triethylamine or diisopropylethylamine, are commonly used and can also serve as the solvent. To minimize the formation of homocoupled alkyne byproducts (Glaser coupling), it is crucial to maintain strictly anaerobic conditions. For sensitive substrates, copper-free Sonogashira protocols have been developed, although they may require higher catalyst loadings or more specialized ligands.

Protocol:

Reaction Scheme:

Materials:

  • 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS. For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.

Workflow Diagram:

Sonogashira_Workflow start Start Materials: - 7-Iodo-DDP - Terminal Alkyne reaction Stir 8-16h start->reaction catalysts Catalysts: - PdCl₂(PPh₃)₂ - CuI catalysts->reaction conditions Reaction Conditions: - Anhydrous Et₃N/THF - Inert Atmosphere (Ar/N₂) - Room Temperature conditions->reaction filtration Filtration: - Concentrate - Redissolve in EtOAc - Filter through Celite reaction->filtration extraction Extraction: - Wash with NH₄Cl(aq) - Wash with brine filtration->extraction purify Purification: - Dry over MgSO₄ - Concentrate - Flash Chromatography extraction->purify final_product Product: 7-Alkynyl-DDP purify->final_product

Caption: Sonogashira Coupling Workflow

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful execution should yield products with distinct spectroscopic signatures that can be readily characterized by standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the proton signals corresponding to the starting 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine and the appearance of new signals corresponding to the coupled product. In the case of the Suzuki coupling, new aromatic proton signals will appear. For the Sonogashira coupling, the characteristic alkyne proton signal (if present) will disappear.

  • ¹³C NMR Spectroscopy: The appearance of new carbon signals in the aromatic or alkynyl region of the spectrum.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired coupled product.

  • TLC/LC-MS Monitoring: A successful reaction will show the consumption of the starting material and the formation of a new, typically less polar, product spot/peak.

It is strongly recommended that all reactions are monitored to completion to ensure optimal yields and minimize the formation of byproducts.

Conclusion

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is a highly valuable and versatile building block for organic synthesis. Its strategic placement of an iodine atom on the privileged dioxino[2,3-b]pyridine scaffold provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions. The ability to readily form new carbon-carbon and carbon-heteroatom bonds allows for the efficient and modular synthesis of diverse libraries of compounds, making it an indispensable tool for researchers in medicinal chemistry and materials science. The protocols and insights provided in this application note serve as a robust starting point for the exploration of this compound's synthetic potential.

References

  • Soukri, M., Lazar, S., Akssira, M., & Guillaumet, G. (2000). Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557–1560. [Link]

  • Pharmaffiliates. (n.d.). 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • Soukri, M., et al. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Tetrahedron, 59(22), 3985-3990. Available at ResearchGate.

  • PubMed. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-60. [Link]

  • Sci-Hub. (2003). Synthesis of New Compounds Containing the 2,3‐Dihydro[1][2]dioxino[2,3‐b]pyridine Heterocyclic System as a Substructure. ChemInform, 34(36). [Link]

  • Wei, K., & Zheng, X. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Frontiers in Chemistry, 10, 1030541. [Link]

  • Wei, K., & Zheng, X. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. PMC - PubMed Central. [Link]

  • Amerigo Scientific. (n.d.). 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • Raza, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - PubMed Central. [Link]

  • ResearchGate. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. [Link]

  • ChemWhat. (n.d.). 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. Retrieved from [Link]

  • PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]

  • Cusabio. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • Leclerc, J. P., & Fagnou, K. (2006). Palladium-catalyzed cross-coupling reactions of diazine N-oxides with aryl chlorides, bromides, and iodides. Angewandte Chemie International Edition in English, 45(46), 7781-6. [Link]

  • Blakemore, D. C., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(28), 6030-6035. [Link]

  • Kang, C. H., et al. (2021). Iron-catalyzed domino coupling reactions of π-systems. Beilstein Journal of Organic Chemistry, 17, 2848–2893. [Link]

  • de Souza, A. L. F., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(1), 180-192. [Link]

  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2,3-dihydro-dioxino[2,3-b]pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse substitution patterns make it an ideal framework for the design of novel therapeutic agents. The fusion of a pyridine ring with a 1,4-dioxane moiety to form the 2,3-dihydro-dioxino[2,3-b]pyridine core creates a unique heterocyclic system with distinct electronic and steric properties.[3] This scaffold has garnered interest for its potential in developing a range of biologically active molecules, including those with antimicrobial, anti-tubercular, and kinase inhibitory activities.[3]

This guide focuses on a key derivative of this scaffold: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (CAS No. 1228666-55-4).[4][5][6] The introduction of an iodine atom at the 7-position provides a crucial reactive handle for medicinal chemists. This iodo-substituent makes the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of chemical functionalities. This versatility positions 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine as a valuable building block in the synthesis of compound libraries for high-throughput screening and in the structure-activity relationship (SAR) studies essential for lead optimization in drug discovery.

Core Application: A Versatile Intermediate for Library Synthesis

The primary application of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in medicinal chemistry is as a versatile intermediate for the synthesis of more complex molecules. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several powerful cross-coupling reactions.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of a diverse range of substituted anilines and related compounds.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups.

  • Heck Coupling: For the formation of C-C double bonds, introducing alkenyl groups.

These reactions empower medicinal chemists to systematically modify the 7-position of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold, thereby exploring the chemical space around this core and identifying derivatives with desired biological activities.

Protocol 1: Suzuki-Miyaura Coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The following protocol provides a general procedure for the coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine with a variety of boronic acids or their esters.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the iodo-pyridine to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine1228666-55-4263.03Various
Arylboronic acid or esterVariesVariesVarious
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Major suppliers
Sodium Carbonate (Na₂CO₃)497-19-8105.99Major suppliers
1,4-Dioxane (anhydrous)123-91-188.11Major suppliers
Deionized Water7732-18-518.02Laboratory grade
Ethyl acetate141-78-688.11Laboratory grade
Brine (saturated NaCl solution)N/AN/ALaboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Laboratory grade
Experimental Protocol:
  • Reaction Setup: To a clean, dry microwave vial equipped with a magnetic stir bar, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃ in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of Na₂CO₃ solution for a 0.2 mmol scale reaction).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath or a microwave reactor and heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Miyaura_Workflow

Protocol 2: Buchwald-Hartwig Amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. This protocol describes a general procedure for the amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Reaction Principle:

This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the involvement of an amine instead of a boronic acid.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine1228666-55-4263.03Various
Primary or Secondary AmineVariesVariesVarious
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Major suppliers
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8578.68Major suppliers
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Major suppliers
Toluene (anhydrous)108-88-392.14Major suppliers
Ethyl acetate141-78-688.11Laboratory grade
Brine (saturated NaCl solution)N/AN/ALaboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Laboratory grade
Experimental Protocol:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction and Concentration: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Buchwald_Hartwig_Workflow

Biological Context and Downstream Applications

The derivatives synthesized from 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine are of significant interest in medicinal chemistry due to the established biological activities of related pyridine-fused heterocyclic systems. For instance, pyrido[2,3-d]pyrimidines, which share a similar structural motif, have been extensively investigated as inhibitors of various protein kinases.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Potential Therapeutic Targets:
  • Protein Kinases: The planar, heteroaromatic nature of the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold makes it an attractive candidate for binding to the ATP-binding site of protein kinases. By systematically varying the substituents at the 7-position, researchers can probe the SAR and develop potent and selective kinase inhibitors.

  • Other Enzymes and Receptors: The diverse functionalities that can be introduced via cross-coupling reactions allow for the creation of molecules that can target a wide range of other biological macromolecules, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.

Illustrative Signaling Pathway:

Kinase_Signaling_Pathway

Conclusion

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is a strategically important building block for medicinal chemists. Its utility lies in the reactive iodo-substituent, which serves as a versatile handle for the introduction of a wide array of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for the synthesis of novel derivatives based on the 2,3-dihydro-dioxino[2,3-b]pyridine scaffold. The exploration of these derivatives holds significant promise for the discovery of new therapeutic agents targeting a range of diseases.

References

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[3][6]dioxino[2,3-b]pyridine. Available at: [Link].

  • ChemWhat. 7-Iodo-2,3-dihydro-[3][6]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. Available at: [Link].

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[3][6]dioxino[2,3-b]pyridine. Available at: [Link].

  • Gomez-Gomez, M., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(23), 7296. Available at: [Link].

  • Buron, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1883. Available at: [Link].

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(9), 921. Available at: [Link].

Sources

Application Notes and Protocols for the Stille Coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and predictability.[1][2] Developed by John K. Stille, this palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[3][4] This document provides a detailed protocol and technical guidance for the Stille coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, a heterocyclic building block of interest in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals seeking to functionalize this scaffold.

The core of the Stille reaction is a catalytic cycle involving a palladium complex.[5] This cycle consists of three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostin reagent to the palladium complex, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligands, solvent, and additives is crucial for optimizing the reaction yield and minimizing side products.

Mechanistic Overview: The Palladium Catalytic Cycle

The mechanism of the Stille reaction has been extensively studied and proceeds through a well-defined catalytic cycle.[1] A visual representation of this process is provided below.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate trans-R¹-Pd(II)(X)L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-SnR₃) PdII_intermediate->Transmetalation PdII_coupled trans-R¹-Pd(II)(R²)L₂ Transmetalation->PdII_coupled Sn_byproduct X-SnR₃ (Tin Byproduct) Transmetalation->Sn_byproduct RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Sn_reagent R²-SnR₃ (Organostannane) Sn_reagent->Transmetalation Halide R¹-X (7-Iodo-2,3-dihydro- dioxino[2,3-b]pyridine) Halide->OxAdd

Figure 1: Catalytic Cycle of the Stille Coupling Reaction.

Experimental Protocol

This protocol outlines a general procedure for the Stille coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine with a representative organostannane, such as tributyl(vinyl)stannane. The reaction conditions can be adapted for other organostannanes.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine1228666-55-4C₇H₆INO₂The limiting reagent. Ensure it is dry.
Organostannane (e.g., Tributyl(vinyl)stannane)7486-35-3C₁₄H₂₈SnUse 1.1 - 1.5 equivalents. Organostannanes are toxic and should be handled with care.[1]
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-3C₇₂H₆₀P₄PdTypically 1-5 mol%. Other catalysts like Pd₂(dba)₃ can also be used.[7]
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)--Must be degassed to remove oxygen, which can deactivate the catalyst.[8]
Additive (optional, e.g., CuI, LiCl)7681-65-4CuICan accelerate the transmetalation step, especially for less reactive partners.[9]
Inert Gas-Ar or N₂For maintaining an inert atmosphere.

Equipment:

  • Schlenk flask or a flame-dried round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles for transfer of reagents and solvents

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, Pd Catalyst, and Solvent setup->reagents degas Degas the Mixture reagents->degas add_stannane Add Organostannane via Syringe degas->add_stannane reaction Heat and Stir (e.g., 80-110 °C) add_stannane->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Workup (Cool, Quench with KF(aq)) monitor->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end End purification->end

Figure 2: General Experimental Workflow for the Stille Coupling.

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10-20 mL per mmol of the iodo-pyridine) via syringe. Stir the mixture for a few minutes.

  • Reagent Addition: Add the organostannane (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. The optimal temperature and time will depend on the specific organostannane and catalyst used.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[10] Stir this two-phase mixture vigorously for at least one hour. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of celite to remove the precipitate.

    • Transfer the filtrate to a separatory funnel and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Key Considerations and Field-Proven Insights

  • Choice of Catalyst and Ligands: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources like Pd₂(dba)₃ in combination with phosphine ligands (e.g., P(t-Bu)₃, XPhos) can offer enhanced reactivity, especially for challenging couplings.[11][12] The electron-rich and sterically demanding nature of the pyridine ring in the substrate may benefit from such specialized ligand systems.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic polar solvents like DMF or dioxane are often used, but toluene is also a good choice. The solubility of all components at the reaction temperature is critical.

  • Additives for Rate Enhancement: For less reactive organostannanes, the addition of stoichiometric amounts of copper(I) iodide (CuI) can accelerate the transmetalation step.[9] Lithium chloride (LiCl) is also frequently added to facilitate the reaction, particularly when using triflate electrophiles, by stabilizing the palladium complex.[8]

  • Toxicity and Handling of Organostannanes: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][13] The workup procedure with potassium fluoride is crucial for the effective removal of these toxic byproducts.

  • Homocoupling: A common side reaction is the homocoupling of the organostannane.[6] This can be minimized by using a slight excess of the organostannane and ensuring an oxygen-free environment.

Conclusion

The Stille coupling offers a robust and versatile method for the functionalization of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. By carefully selecting the reaction parameters, including the catalyst, solvent, and any necessary additives, a wide range of organic moieties can be introduced at the 7-position of this heterocyclic core. The protocol provided herein serves as a comprehensive starting point for researchers to develop and optimize this important transformation for their specific synthetic goals.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Az-chem. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]

  • Chem Help ASAP. Stille cross-coupling reaction. YouTube, 2020. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Buchwald, S. L.; et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing, 2023. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • ResearchGate. Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. [Link]

  • chemeurope.com. Stille reaction. [Link]

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[1][6]dioxino[2,3-b]pyridine. [Link]

  • ChemWhat. 7-Iodo-2,3-dihydro-[1][6]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. [Link]

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[1][6]dioxino[2,3-b]pyridine. [Link]

  • PubMed. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in the Synthesis of Kinase Inhibitors

Application Notes and Protocols: The Strategic Utility of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in the Synthesis of Kinase Inhibitors

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes. The design of small molecules that can effectively modulate their activity hinges on the strategic use of heterocyclic scaffolds that can appropriately orient functional groups within the ATP-binding pocket. Among these, the pyrido[2,3-d]pyrimidin-7-one core has emerged as a "privileged scaffold," forming the foundation of numerous clinically significant kinase inhibitors, including the FDA-approved CDK4/6 inhibitor, Palbociclib.[1][2][3]

The synthetic precursor, 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine, is a highly valuable and versatile building block for accessing this privileged scaffold and its analogues. Its chemical structure combines the bioisosteric appeal of the 2,3-dihydro-[1][4]dioxino[2,3-b]pyridine moiety with a strategically placed iodine atom. This iodide serves as a highly efficient synthetic handle for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing the complex molecular architectures of modern kinase inhibitors.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this key intermediate, with a focus on scientifically grounded protocols and the rationale behind experimental design.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
Chemical Name 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine
CAS Number 1228666-55-4
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Typically a solid

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The synthetic power of 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine is primarily unlocked through two classes of palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These reactions are instrumental in attaching the key recognition elements required for potent kinase inhibition.

Diagram of the Core Synthetic Logic

GA7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineBBuchwald-Hartwig Amination(C-N Coupling)A->BCSuzuki-Miyaura Coupling(C-C Coupling)A->CDAmine-Substituted Dioxino-Pyridine(Kinase Hinge-Binding Moiety Precursor)B->DEAryl/Heteroaryl-Substituted Dioxino-Pyridine(Scaffold for Further Functionalization)C->EFPyrido[2,3-d]pyrimidin-7-one Core(CDK & other Kinase Inhibitors)D->FDownstreamCyclizationE->FFurther Elaboration &Cyclization

Caption: Synthetic pathways from the iodo-intermediate.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds with remarkable efficiency and functional group tolerance.[6][7] In the context of kinase inhibitor synthesis, this reaction is frequently employed to couple the pyridine core with an aminopyrimidine or a related nitrogen-rich heterocycle, which often serves as a key hydrogen-bond donor/acceptor motif for interacting with the kinase hinge region.

Underlying Principle & Causality

The catalytic cycle, broadly, involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos) are often required to promote the reductive elimination step, which can be rate-limiting, and to prevent catalyst decomposition. The base (e.g., NaOtBu, Cs₂CO₃) is crucial for deprotonating the amine, facilitating its entry into the catalytic cycle.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Gcluster_0Catalytic CycleAPd(0)L_nBOxidativeAdditionA->BAr-IC[Ar-Pd(II)(I)L_n]B->CDLigandExchangeC->DR'R''NHE[Ar-Pd(II)(NHR'R'')L_n]^+ I^-D->EFDeprotonation(Base)E->FG[Ar-Pd(II)(NR'R'')L_n]F->GHReductiveEliminationG->HH->AAr-NR'R''

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

Objective: To synthesize a 2-amino-substituted pyridine derivative, a key precursor for a pyrido[2,3-d]pyrimidin-7-one kinase inhibitor core.

Materials:

  • 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine (1.0 eq)

  • Substituted aminopyrimidine (e.g., 2-amino-5-bromopyrimidine) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Vessel Preparation: To a dry, oven-baked reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine, the aminopyrimidine, and NaOtBu.

  • Catalyst/Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ and Xantphos. Add these to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as Pd(0) species are oxygen-sensitive.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds.[8] In kinase inhibitor synthesis, it can be used to introduce aryl or heteroaryl moieties that can access hydrophobic pockets in the kinase active site or serve as attachment points for solvent-exposed linkers to improve physicochemical properties.

Underlying Principle & Causality

The Suzuki reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and subsequent reductive elimination. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation. The ligand choice influences the efficiency of both the oxidative addition and reductive elimination steps.[9]

Diagram of the Suzuki-Miyaura Workflow

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize a 7-aryl-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine derivative.

Materials:

  • 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) or a combination of Pd(OAc)₂ and a suitable ligand like SPhos.

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • Vessel Preparation: To a reaction vessel, add 7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine, the boronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solid mixture for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

7-Iodo-2,3-dihydro-[1][4]dioxino[2,3-b]pyridine is a strategically valuable building block for the synthesis of kinase inhibitors, particularly those based on the privileged pyrido[2,3-d]pyrimidin-7-one scaffold. Its utility is maximized through robust and well-understood palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The protocols detailed herein provide a solid foundation for researchers to construct diverse libraries of kinase inhibitors for screening and lead optimization. The causality-driven explanations for reagent and condition selection are intended to empower scientists to rationally troubleshoot and adapt these methods for their specific synthetic targets, thereby accelerating the discovery of next-generation targeted therapies.

References

  • Barf, T., & Kaptein, A. (2012). Palbociclib. Landes Bioscience.
  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). Pharmaceuticals, 14(12), 1295. [Link]

  • New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities. (2016). European Journal of Medicinal Chemistry, 125, 635-646. [Link]

  • The synthetic strategies for the preparation of Palbociclib. (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1865-1881. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(11), 13868–13883. [Link]

  • Buchwald coupling of 1 with various anilines and 2-aminopyridines. (2018). ChemistrySelect, 3(36), 10224-10228. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(1), 412-440. [Link]

  • US Patent US20170247380A1, Method for preparing palbociclib. (2017).
  • US Patent US8598186B2, CDK inhibitors. (2013).
  • Analysis and synthesis of the related substances of palbociclib. (2015). Journal of China Pharmaceutical University, 46(6), 696-699. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12690–12699. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9, 40-43. [Link]

  • US Patent US12053459B2, CDK2 inhibitors and methods of using the same. (2024).
  • US Patent WO2021226140A1, Cdk inhibitors. (2021).
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2019). Organic & Biomolecular Chemistry, 17(3), 563-567. [Link]

  • Infrared Irradiation-Assisted Green Approach for Pd-Catalyzed Buchwald-Hartwig Amination. (2024). ChemistryOpen, 13(4), e202300227. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). ARKIVOC, 2019(6), 431-445. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2024). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping the Potential of a Novel Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics[1][2]. The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine core represents a promising, yet underexplored, starting point for such endeavors. Its unique heterocyclic structure, combining a pyridine ring known for its presence in numerous bioactive compounds with a dioxino moiety, offers a rich chemical space for derivatization[3][4]. The presence of an iodine atom at the 7-position provides a versatile handle for synthetic modifications, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic approach to the synthesis, antimicrobial evaluation, and preliminary mechanistic investigation of novel agents derived from this scaffold. The protocols provided herein are designed to be robust and self-validating, grounding experimental design in established best practices.

Part 1: Synthesis and Analog Generation

While specific synthesis routes for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine are not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established principles of heterocyclic chemistry. The following proposed synthesis and subsequent derivatization strategy aims to create a library of compounds for antimicrobial screening.

Proposed Synthesis of the Core Scaffold

A potential synthetic route could involve the cyclization of a suitably substituted pyridine precursor. The key would be the formation of the dioxin ring onto the pyridine core.

Protocol 1: Proposed Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Objective: To synthesize the core chemical scaffold.

Materials:

  • 2,3-dichloro-5-iodopyridine

  • Ethylene glycol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Alkoxide Formation: Slowly add ethylene glycol (1.1 equivalents) to the suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature to ensure the complete formation of the sodium salt of ethylene glycol.

  • Nucleophilic Substitution: Add 2,3-dichloro-5-iodopyridine (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy for Analog Development and SAR Studies

The iodine atom on the pyridine ring is a key functional group for generating analogs through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[5][6]

Workflow for Analog Generation:

SAR_Workflow Core 7-Iodo-2,3-dihydro- dioxino[2,3-b]pyridine Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->Coupling Introduce aryl, alkyl, alkynyl groups Analogs Library of Analogs (Diverse Substituents at C7) Coupling->Analogs Screening Antimicrobial Screening (MIC/MBC) Analogs->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Identify key structural features MoA_Workflow Lead_Compound Lead Compound (from SAR) Phenotypic_Screen Phenotypic Screening (Macromolecular Synthesis Assay) Lead_Compound->Phenotypic_Screen Target_Pathway Identified Target Pathway (e.g., DNA replication) Phenotypic_Screen->Target_Pathway Inhibition of specific precursor Target_ID Target Identification (e.g., Affinity Chromatography, Resistant Mutant Sequencing) Target_Pathway->Target_ID Target_Validation Target Validation (e.g., Gene Knockout, In vitro Enzyme Assays) Target_ID->Target_Validation Confirm target engagement

Caption: A workflow for elucidating the mechanism of action of lead compounds.

Conclusion

The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold presents a compelling starting point for the discovery of novel antimicrobial agents. The systematic application of the synthesis, screening, and mechanistic study protocols detailed in this guide will enable the efficient identification and characterization of promising drug candidates. By integrating robust experimental design with a clear understanding of the underlying scientific principles, researchers can effectively navigate the early stages of the drug discovery pipeline and contribute to the critical fight against antimicrobial resistance.

References

  • Kretschmer, D., & Zipperer, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 83-99.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 115-131.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Leber, A. L. (Ed.). (2016). Clinical microbiology procedures handbook. American Society for Microbiology.
  • Fisher, J. F., & Mobashery, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901.
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Hughes, D., & Andersson, D. I. (2017). A world without antibiotics. Upsala Journal of Medical Sciences, 122(2), 65-67.
  • Butler, M. S., & Cooper, M. A. (2012). Screening strategies to identify new antibiotics. Current Drug Targets, 13(3), 373-387.
  • Microbe Investigations. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • Microchem Laboratory. (n.d.).
  • Microbe Investigations. (n.d.).
  • Grokipedia. (n.d.).
  • Butler, M. S., & Cooper, M. A. (2012). Screening Strategies to Identify New Antibiotics. Bentham Science Publishers.
  • BenchChem. (2025).
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • MacNair, C. R., & Brown, E. D. (2019). Novel Targets of Antimicrobial Therapies. Microbiology Spectrum, 7(5).
  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • Tyers, M., & Wright, G. D. (2019). Elucidating the mechanisms of action of antimicrobial agents. Cold Spring Harbor Perspectives in Medicine, 9(4), a031840.
  • Semantic Scholar. (n.d.).
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • ResearchGate. (2024). (PDF)
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
  • Environmental Microbiology Reports. (2024). The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms.
  • ScienceDaily. (2019). Antibiotics with novel mechanism of action discovered.
  • Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • Amerigo Scientific. (n.d.). 7-Iodo-2,3-dihydro-d[7][8]ioxino[2,3-b]pyridine.

  • ChemWhat. (n.d.). 7-Iodo-2,3-dihydro-d[7][8]ioxino[2,3-b]pyridine CAS#: 1228666-55-4.

  • PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Pharmaffiliates. (n.d.). 7-Iodo-2,3-dihydro-d[7][8]ioxino[2,3-b]pyridine.

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[7][8][9]hiadiazole Moiety.

  • PubMed. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ChemicalBook. (n.d.). 7-Iodo-2,3-dihydro-d[7][8]ioxino[2,3-b]pyridine.

  • Sunway Pharm Ltd. (n.d.). 7-Iodo-2,3-dihydro-d[7][8]ioxino[2,3-b]pyridine.

  • ResearchGate. (2020). Synthesis and Antimicrobial Activities of some Novel Pyridines Carrying Pyrazolobenzothieno[2,3-d]pyrimidine Unit.
  • PubMed. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.
  • ResearchGate. (2020).
  • PubMed. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Scholars Research Library. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

Welcome to the technical support center for the synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the general strategy for synthesizing 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine?

A1: The most common and effective strategy is a two-step process. First, the synthesis of the parent heterocycle, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, is achieved. The second step is the regioselective iodination of this core structure to introduce the iodine atom at the 7-position.

Q2: Why is the iodination expected to occur at the 7-position?

A2: The regioselectivity of electrophilic aromatic substitution on the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring is directed by the combined electronic effects of the pyridine nitrogen and the dioxino oxygen atoms. The pyridine nitrogen is deactivating, while the dioxino oxygens are activating through resonance. The positions ortho and para to the activating dioxino group are most favorable for electrophilic attack. The 7-position is electronically activated and sterically accessible, making it a likely site for iodination.

Q3: What are the most common iodinating reagents for this type of heterocycle?

A3: Several reagents can be employed for the iodination of electron-rich heterocycles. These include molecular iodine (I₂), N-Iodosuccinimide (NIS), and 1,3-Diiodo-5,5-dimethylhydantoin (DIH).[2][3] The choice of reagent often depends on the reactivity of the substrate and the desired reaction conditions. For substrates that are not sufficiently reactive, activators or catalysts such as silver salts or strong acids may be necessary.[3][4]

Q4: Can I use other halogens for this reaction?

A4: Yes, similar electrophilic halogenation reactions can be performed using brominating or chlorinating agents. However, the reactivity of the halogens differs significantly, with iodine being the least reactive.[5] Therefore, reaction conditions will need to be adjusted accordingly.

Troubleshooting Guide: Improving Yield and Purity

This guide addresses specific issues you may encounter during the synthesis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Issue 1: Low or No Yield of the Iodinated Product

Probable Causes:

  • Insufficiently Activated Iodinating Reagent: Molecular iodine (I₂) by itself may not be electrophilic enough to react with the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core, which is only moderately activated.[3][5]

  • Decomposition of Starting Material: Harsh reaction conditions, such as high temperatures or very strong acids, can lead to the degradation of the starting material or the product.

  • Poor Quality Starting Material: Impurities in the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine can interfere with the reaction.

Solutions & Optimization Strategies:

  • Choice of Iodinating Reagent and Activator:

    • If using molecular iodine (I₂), consider adding a silver salt such as silver sulfate (Ag₂SO₄) or silver triflate (AgOTf) to generate a more potent electrophilic iodine species in situ.[6]

    • Alternatively, N-Iodosuccinimide (NIS) is a more reactive and often more effective iodinating agent for heterocycles.[2][3] The use of NIS in combination with a catalytic amount of a Brønsted or Lewis acid can further enhance reactivity.[4]

  • Reaction Conditions:

    • Temperature: Start at room temperature and monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. Avoid excessively high temperatures.

    • Solvent: Acetonitrile, dichloromethane (DCM), or N,N-dimethylformamide (DMF) are common solvents for iodination reactions. The choice of solvent can influence the solubility of reagents and the reaction rate.

  • Starting Material Purity: Ensure the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is pure before starting the iodination. Purification by column chromatography or recrystallization may be necessary.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Probable Causes:

  • Competing Reaction Sites: While the 7-position is electronically favored, other positions on the pyridine ring can also be iodinated, leading to a mixture of isomers. The 6- and 8-positions are also potential sites of substitution.

  • Reaction Conditions Favoring Multiple Products: High temperatures or highly reactive iodinating species can sometimes lead to decreased regioselectivity.

Solutions & Optimization Strategies:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can often improve the selectivity for the thermodynamically favored product.

  • Choice of Iodinating Reagent: A less reactive iodinating system may provide better regioselectivity. For example, using I₂ with a mild activator might be more selective than a highly reactive system like NIS with a strong acid.

  • Steric Hindrance: While not directly modifiable in the substrate, consider that bulkier iodinating reagents might favor the less sterically hindered position.

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is essential. Using a gradient elution system can help in separating closely related isomers.

Issue 3: Difficult Purification of the Final Product

Probable Causes:

  • Residual Iodine: The characteristic purple/brown color of molecular iodine can contaminate the product.

  • Succinimide Byproduct: If using NIS, the succinimide byproduct needs to be removed.

  • Similar Polarity of Product and Byproducts: The desired product and any isomeric byproducts may have very similar polarities, making chromatographic separation challenging.

Solutions & Optimization Strategies:

  • Work-up Procedure:

    • To remove excess iodine, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

    • To remove succinimide, wash the organic layer with water or a dilute base like sodium bicarbonate (NaHCO₃).

  • Column Chromatography:

    • Use a high-quality silica gel with a consistent particle size.

    • Employ a slow, shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to achieve better separation of isomers.

    • Monitor the fractions carefully using TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and improve crystalline quality.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine via Smiles Rearrangement

This protocol is a general method for the formation of the core heterocyclic system.[7]

  • Intermediate Formation: To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol intermediate.

  • Cyclization: To a solution of the alcohol intermediate (1.0 eq) in anhydrous tert-butanol (t-BuOH), add potassium tert-butoxide (t-BuOK, 1.5 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Protocol 2: Iodination of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This is a representative protocol for the iodination step, which may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Initiation: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and remove iodine color.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and succinimide.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Data Summary

Table 1: Common Iodinating Reagents and Conditions

ReagentActivator/CatalystTypical SolventTemperatureKey Considerations
I₂Silver Salts (Ag₂SO₄, AgOTf)MeCN, DCMRT to 60°CSilver salts can be costly; silver waste management.
NISTFA, H₂SO₄ (cat.)MeCN, DCM, DMFRT to 50°CMore reactive than I₂; succinimide byproduct removal.
DIHDisulfide catalystMeCNMild conditionsGood for activated aromatics; byproduct removal.[4]

Visual Guides

Workflow for Synthesis and Troubleshooting

Gcluster_synthesisSynthesis Workflowcluster_troubleshootingTroubleshooting LogicStartStart: 2,3-dihydro-[1,4]dioxino[2,3-b]pyridineIodinationIodination Reaction(e.g., NIS, TFA, MeCN)Start->IodinationWorkupAqueous Work-up(Na2S2O3, NaHCO3)Iodination->WorkupProblemProblem EncounteredIodination->ProblemFeedback LoopPurificationPurification(Column Chromatography)Workup->PurificationProductProduct: 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridinePurification->ProductLowYieldLow YieldProblem->LowYielde.g.PoorSelectivityPoor SelectivityProblem->PoorSelectivitye.g.PurificationIssuePurification IssuesProblem->PurificationIssuee.g.Action1Change Reagent/ActivatorAdjust TemperatureLowYield->Action1SolutionAction2Lower TemperatureScreen SolventsPoorSelectivity->Action2SolutionAction3Optimize Work-upRefine ChromatographyPurificationIssue->Action3Solution

Caption: A flowchart illustrating the synthesis workflow and the logic for troubleshooting common issues.

Reaction Pathway: Electrophilic Iodination

GSubstrate2,3-dihydro-[1,4]dioxino[2,3-b]pyridineIntermediateSigma Complex(Wheland Intermediate)Substrate->Intermediate+ 'I+'ReagentsIodinating Reagent(e.g., NIS)+ Catalyst (e.g., H+)Reagents->IntermediateProduct7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineIntermediate->Product- H+

Caption: The general mechanism for the electrophilic aromatic substitution (iodination) on the dioxinopyridine core.

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
  • ResearchGate. (n.d.). Iodinating Reagents.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • PubMed. (2000).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes | Organic Letters.
  • Sigma-Aldrich. (n.d.). Oxidizing Reagent, 0.05M, I2 in Pyridine Biosynthesis Novabiochem®. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • NIH. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH.

Technical Support Center: Purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this heterocyclic compound.

Introduction to Purification Challenges

7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is a halogenated heterocyclic compound with a molecular weight of 263.03 g/mol and the molecular formula C7H6INO2[1][2][3][4]. The purification of this compound can present several challenges stemming from its pyridine core and the presence of an iodine substituent. Pyridine-containing molecules can be prone to forming colored impurities and may exhibit hygroscopic properties[5]. Furthermore, the dioxino ring can be susceptible to hydrolysis under certain conditions. This guide provides a structured approach to troubleshoot and overcome common purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve the recovery?

Answer: Low recovery from silica gel chromatography can be attributed to several factors, primarily related to the interaction of the compound with the stationary phase.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Compound Adsorption to Silica The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption or tailing.1. Deactivate the Silica Gel: Pre-treat the silica gel with a small percentage of a base like triethylamine (0.1-1% v/v) in your eluent system. This will cap the acidic silanol groups. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a polymer-based support.
Compound Degradation on Silica The acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds. The dioxino ring, for instance, could be susceptible to acid-catalyzed hydrolysis[6].1. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. 2. Use a Milder Stationary Phase: As mentioned above, alumina or other neutral supports are good alternatives.
Inappropriate Solvent System An eluent with too low a polarity may not be sufficient to displace the compound from the silica gel, while an overly polar eluent can lead to poor separation.1. Optimize Eluent Polarity: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). 2. Incorporate a Competitor: Adding a small amount of a polar solvent like methanol (0.5-2%) to your eluent can help to displace the compound from the silica.
Issue 2: Product Discoloration (Yellow or Brown Tint)

Question: My "pure" fractions of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine have a persistent yellow or brown color. What is the source of this color and how can I remove it?

Answer: Discoloration in pyridine-containing compounds is a common issue and can arise from trace impurities or degradation products[5].

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Oxidation of the Pyridine Ring The pyridine nitrogen can be susceptible to oxidation, forming N-oxides which can be colored[6]. The presence of iodine can also contribute to the formation of colored poly-iodide species in the presence of trace impurities.1. Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. 2. Recrystallization: This is often the most effective method for removing colored impurities.
Residual Iodine If the synthesis involves elemental iodine, trace amounts may carry through the work-up and impart a color.1. Aqueous Wash with a Reducing Agent: During the work-up, wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to quench any residual iodine.
Photodegradation Pyridine-containing compounds can be sensitive to light, leading to the formation of colored degradation products[6].1. Protect from Light: Conduct purification steps in amber glassware or cover the apparatus with aluminum foil. Store the final product in an amber vial.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the final purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine to achieve high purity?

A1: For achieving high purity, a combination of techniques is often most effective. After initial purification by column chromatography to remove bulk impurities, recrystallization is highly recommended. The choice of solvent is critical and should be determined experimentally. A good starting point would be to screen solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Q2: My compound appears to be degrading during storage. What are the recommended storage conditions?

A2: Based on the general stability of related compounds, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen) to minimize degradation[4]. The dioxino ring's susceptibility to hydrolysis and the potential for oxidation of the pyridine ring are key factors to consider[6].

Q3: I am observing a new, more polar spot on my TLC during work-up. What could this be?

A3: A new, more polar species could indicate a degradation product. Given the structure, likely candidates include:

  • Hydrolysis Product: Opening of the dioxino ring would introduce hydroxyl groups, significantly increasing polarity[6].

  • N-oxide: Oxidation of the pyridine nitrogen would also result in a more polar compound[6].

To identify the unknown, techniques like LC-MS would be beneficial. To mitigate its formation, ensure your work-up conditions are neutral or slightly basic and avoid prolonged exposure to air and light.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine using silica gel chromatography.

Materials:

  • Crude 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Materials:

  • Purified 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine from chromatography

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane)

Procedure:

  • Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage CrudeProduct Crude Product (with impurities) ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Initial Cleanup Recrystallization Recrystallization ColumnChromatography->Recrystallization High Purity Polish PurityAnalysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->PurityAnalysis PurityAnalysis->ColumnChromatography If impure PureProduct Pure Product PurityAnalysis->PureProduct If pure Storage Storage (Inert atmosphere, dark, low temp) PureProduct->Storage

Caption: A typical workflow for the purification and analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Logical Troubleshooting Flow

TroubleshootingFlow Start Start | Purification Issue Issue Low Yield Discoloration Degradation Start->Issue LowYieldSolutions Deactivate Silica Change Stationary Phase Optimize Eluent Issue:f0->LowYieldSolutions DiscolorationSolutions Activated Carbon Recrystallize Reductive Wash Issue:f1->DiscolorationSolutions DegradationSolutions Protect from Light Inert Atmosphere Neutral pH Issue:f2->DegradationSolutions End Problem Resolved LowYieldSolutions->End DiscolorationSolutions->End DegradationSolutions->End

Caption: A decision tree for troubleshooting common purification issues.

References

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[1][3]dioxino[2,3-b]pyridine. [Link]

  • ChemWhat. 7-Iodo-2,3-dihydro-[1][3]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. [Link]

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[1][3]dioxino[2,3-b]pyridine. [Link]

  • NIH National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

Sources

Technical Support Center: Synthesis of Substituted Dioxinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted dioxinopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to Dioxinopyridine Synthesis

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a key structural motif in medicinal chemistry, serving as a bioisostere for 1,4-benzodioxane derivatives which are known to possess a wide range of biological activities. The synthesis of substituted dioxinopyridines, while achievable, presents a unique set of challenges that require careful consideration of reaction conditions and substrate properties. The most prevalent synthetic strategy involves an intramolecular Smiles rearrangement, a powerful method for constructing the fused ring system. This guide will primarily focus on troubleshooting this key reaction and related synthetic steps.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Smiles rearrangement to form the dioxinopyridine ring is failing or giving very low yields. What are the common culprits?

A failed or low-yielding Smiles rearrangement in this context can often be attributed to several factors, ranging from the quality of starting materials to the specific reaction conditions employed. The key transformation is the intramolecular nucleophilic aromatic substitution (SNAr) on the pyridine ring.

Potential Causes and Solutions:

  • Poor Quality Precursors: The synthesis is highly dependent on the purity of your precursors, particularly the 3-hydroxy-2-nitropyridine or a related 2-halopyridine derivative. Impurities can interfere with the initial etherification or the subsequent cyclization.

    • Troubleshooting: Ensure your 3-hydroxy-2-nitropyridine is pure. Traditional nitration of 3-hydroxypyridine with mixed acids (concentrated H2SO4 and HNO3) is notorious for low yields and the formation of difficult-to-remove isomers.[1][3] An improved and higher-yielding method utilizes a metal nitrate, such as potassium nitrate (KNO3), in acetic anhydride.[1][3][4] Always purify the nitrated product thoroughly before proceeding.

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for the deprotonation of the hydroxyl group and for facilitating the intramolecular SNAr reaction. An inappropriate base may be too weak to achieve complete deprotonation or too strong, leading to side reactions. The solvent must be able to dissolve the reactants and intermediates and be stable under the reaction conditions.

    • Troubleshooting: A common and effective combination is sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). However, the optimal conditions can be substrate-dependent. If NaH/DMF is failing, consider alternatives such as potassium tert-butoxide (t-BuOK) in tert-butanol or cesium carbonate (Cs2CO3) in DMF. The choice of base can significantly influence the product distribution between isomeric forms.[5]

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the oxirane (or other electrophilic side chain) can sterically hinder the necessary conformation for the intramolecular attack, thus impeding the Smiles rearrangement.

    • Troubleshooting: If you suspect steric hindrance is an issue, you may need to redesign your synthetic route. This could involve introducing the bulky substituent after the formation of the dioxinopyridine core or choosing a different synthetic strategy altogether.

  • Electronic Effects: The Smiles rearrangement is an SNAr reaction, which is highly sensitive to the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group (like the nitro group at the 2-position of the pyridine ring) is crucial for activating the ring towards nucleophilic attack.

    • Troubleshooting: Ensure your pyridine precursor has a potent electron-withdrawing group ortho to the leaving group. If the activating group is not sufficiently electron-withdrawing, the reaction will be sluggish or may not proceed at all.[6] Conversely, strongly electron-donating groups on the pyridine ring can deactivate it towards the SNAr reaction.

Q2: I am observing the formation of two isomers. How can I control the regioselectivity and separate them?

The formation of both 2- and 3-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines is a common challenge, arising from the two possible modes of intramolecular cyclization. The product distribution can be influenced by the reaction conditions.

Controlling Regioselectivity:

  • Base and Solvent Effects: The choice of base and solvent has been shown to influence the ratio of the two isomers. For instance, in some systems, the use of a bulky base like potassium tert-butoxide in a non-polar solvent may favor one isomer over another due to kinetic or thermodynamic control. A systematic screening of bases (e.g., NaH, K2CO3, t-BuOK) and solvents (e.g., DMF, THF, dioxane) is recommended to optimize for the desired isomer.[5]

Separation of Isomers:

  • Flash Column Chromatography: The most common method for separating these isomers is flash column chromatography on silica gel.[5] The polarity difference between the isomers is often sufficient for separation.

    • Protocol: A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Careful monitoring by thin-layer chromatography (TLC) is essential to identify the optimal solvent system for separation.

Q3: How can I functionalize the pre-formed dioxinopyridine ring with control over regioselectivity?

Introducing substituents onto the intact dioxinopyridine scaffold requires an understanding of the directing effects of the fused ring system and the pyridine nitrogen.

Strategies for Regioselective Functionalization:

  • Directed Ortho-Metalation (DoM): The pyridine nitrogen can direct metalation (lithiation) to the adjacent C-8 position. This can be achieved using strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

    • Considerations: The conditions for DoM need to be carefully optimized to avoid side reactions. Over-metalation or reaction at other positions can occur. The choice of base and the presence of other directing groups will influence the regioselectivity.[7][8]

  • Halogen-Metal Exchange: If you have a halogenated dioxinopyridine derivative, a halogen-metal exchange reaction can provide a regioselective route to an organometallic intermediate. For example, a bromo- or iodo-substituted dioxinopyridine can be treated with an organolithium reagent or a Grignard reagent to generate a nucleophilic center at that specific position.[7]

  • Pyridyne Intermediates: For functionalization at positions that are not easily accessible through DoM, the generation of a pyridyne intermediate can be a powerful strategy. This typically involves the treatment of a di-halogenated or a halo-triflate substituted pyridine with a strong base. The subsequent nucleophilic addition to the pyridyne can lead to poly-substituted derivatives.[9]

Part 2: Troubleshooting Guides

Troubleshooting Scenario 1: Failed Intramolecular Cyclization (Smiles Rearrangement)

Problem: After reacting the 2-nitro-3-(oxiranylmethoxy)pyridine precursor with a base, TLC analysis shows only starting material or a complex mixture of unidentifiable products.

Troubleshooting Flowchart:

start Failed Cyclization check_precursor Verify Precursor Purity (NMR, MS) start->check_precursor check_reagents Check Base and Solvent Quality (Freshly opened/distilled?) check_precursor->check_reagents Pure impure_precursor Impure Precursor Detected check_precursor->impure_precursor Impure check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions OK reagent_issue Reagent Quality Suspect check_reagents->reagent_issue Suspect analyze_byproducts Analyze Byproduct Mixture (LC-MS, NMR of crude) check_conditions->analyze_byproducts Adequate condition_issue Suboptimal Conditions check_conditions->condition_issue Inadequate byproduct_info Byproduct Information Gained analyze_byproducts->byproduct_info repurify_precursor Repurify Precursor (Crystallization/Chromatography) impure_precursor->repurify_precursor use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_issue->use_fresh_reagents optimize_conditions Systematically Vary: - Base (NaH, t-BuOK, Cs2CO3) - Solvent (DMF, THF, Dioxane) - Temperature (0°C to reflux) condition_issue->optimize_conditions identify_pathway Identify Side Reaction Pathway (e.g., intermolecular reaction, decomposition) byproduct_info->identify_pathway adjust_strategy Adjust Strategy: - Lower concentration - Change order of addition identify_pathway->adjust_strategy

Caption: Troubleshooting a failed Smiles rearrangement.

Detailed Causality and Experimental Protocols:

  • Decomposition of Starting Material: The nitro group on the pyridine ring makes the system susceptible to decomposition under harsh basic conditions. If a complex mixture is observed, it's possible that the starting material or the desired product is not stable.

    • Protocol: Try running the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period. Also, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Protocol: Employ high-dilution conditions. Add the precursor solution dropwise over several hours to a solution of the base in the solvent. This will favor the intramolecular pathway.

  • Unexpected Ring Opening of the Oxirane: The oxirane ring can be opened by the base or other nucleophiles present in the reaction mixture, leading to undesired diol byproducts.

    • Protocol: If you suspect premature ring opening, consider using a milder base like potassium carbonate. The choice of nucleophile in the preceding step to form the oxiranylmethoxy pyridine is also important. Ensure that no residual nucleophiles are carried over into the cyclization step.

Troubleshooting Scenario 2: Low Yield in the Nitration of 3-Hydroxypyridine

Problem: The synthesis of the 3-hydroxy-2-nitropyridine precursor results in a low yield (e.g., <40%).

Quantitative Data Summary:

MethodReagentsTypical YieldReference
TraditionalConc. H2SO4, Conc. HNO330-40%[1][3]
ImprovedKNO3, Acetic Anhydride>80%[1][3][4]

Experimental Protocol for Improved Nitration:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, combine 3-hydroxypyridine (1 equivalent), ethyl acetate (8 volumes), potassium nitrate (KNO3, 0.42 equivalents), and acetic anhydride (2.1 volumes).

  • Reaction: Heat the mixture to 45°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize it with a saturated solution of sodium hydroxide (NaOH). Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Purification: Combine the organic extracts, treat with activated carbon, and heat to reflux for 1 hour. Cool the mixture and filter.

  • Isolation: Dry the filtrate over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Dry the resulting solid to obtain 3-hydroxy-2-nitropyridine.[4]

Part 3: Reaction Mechanisms and Workflows

Mechanism of the Smiles Rearrangement in Dioxinopyridine Synthesis

The synthesis of 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridines from a 2-nitro-3-(oxiranylmethoxy)pyridine precursor proceeds through a base-catalyzed intramolecular SNAr reaction, known as the Smiles rearrangement.

cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Smiles Rearrangement (Intramolecular SNAr) cluster_2 Step 3: Ring Closure and Tautomerization start 2-Nitro-3-(oxiranylmethoxy)pyridine intermediate1 Alkoxide Intermediate start->intermediate1 Base (e.g., NaH) meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) intermediate1->meisenheimer Intramolecular Nucleophilic Attack intermediate2 Ring-Opened Intermediate meisenheimer->intermediate2 Pyridine Ring Opening product 2-Substituted Dioxinopyridine intermediate2->product Ring Closure & Tautomerization

Caption: Key steps in the Smiles rearrangement for dioxinopyridine synthesis.

References

  • Lazar, S., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(47), 10751-10759.

  • Foucourt, A., et al. (2005). Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1][2]dioxino[2,3-b]pyridine derivatives and enantiomeric purity control by capillary electrophoresis. Chirality, 17(1), 30-6.

  • Patsnap. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing 3-Hydroxy-2-nitropyridine: A Guide for Precision Chemical Synthesis. [Link]

  • Knochel, P., et al. (2016). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 7(11), 6683–6687.
  • Schmalz, H.-G., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-25.
  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Studer, A. (2017). Radical Smiles Rearrangement: An Update. Beilstein Journal of Organic Chemistry, 13, 2098–2107.
  • Gros, P., et al. (2009). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Fort, Y., et al. (2006). Regioselective Functionalization of 2-(Diphenylphosphino)pyridine: Direct Lithiation at the Pyridine C-6 Position. European Journal of Organic Chemistry, 2006(12), 2843-2846.
  • Wang, Y., et al. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Chinese Journal of Chemistry, 34(2), 178-184.
  • Rodig, O. R., Collier, R. E., & Schlatzer, R. K. (1966). Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. Journal of Medicinal Chemistry, 9(1), 116-20.
  • Grabowsky, S., et al. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. Physical Chemistry Chemical Physics, 13(45), 20297-311.
  • Skorka, L., et al. (2021). D-A-D Compounds Combining Dithienopyrrole Donors and Acceptors of Increasing Electron-Withdrawing Capability: Synthesis, Spectroscopy, Electropolymerization, and Electrochromism. Molecules, 26(16), 4945.
  • Martínez, A., et al. (2018). The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. Molecules, 23(11), 2909.
  • Roy, S., et al. (2020). Effects of Electron‐Withdrawing and Donating Group Substituents on the Photodissociation Reaction of Diazirine: An Electronic Structure and Non‐Adiabatic Molecular Dynamics Study. Chemistry – An Asian Journal, 15(15), 2374-2384.
  • Soderberg, T. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.
  • Moody, C. J., & Roff, G. J. (2014). Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides. Organic & Biomolecular Chemistry, 12(40), 7935-7941.
  • Levy, M., & Miller, S. L. (1998).
  • Senevirathne, A. M. C., et al. (2016). Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye “3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid” for N-Type Dye-Sensitized Solar Cells: A Theoretical Study. Journal of Chemistry, 2016, 1-11.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Gibson, S. E., & Mainolfi, N. (2003). Unexpected products from the Fp2-catalyzed reductive cyclization of nitroaromatics bearing pendant unsaturation.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific heterocyclic halide. The unique electronic nature of this substrate—an electron-deficient pyridine ring fused with an electron-rich dioxino moiety—presents specific challenges and opportunities for optimization. This guide provides in-depth, field-tested answers to common issues, moving beyond simple protocols to explain the chemical logic behind each recommendation.

Introduction: Understanding the Substrate

The substrate, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, is an attractive building block in medicinal chemistry. However, its structure brings inherent challenges to the Suzuki-Miyaura coupling. The pyridine nitrogen atom is Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[3] The C-I bond is highly activated towards oxidative addition, which is favorable, but the overall success of the catalytic cycle depends on balancing this with efficient transmetalation and reductive elimination.

This guide will walk you through a logical, systematic approach to optimizing the reaction conditions to achieve high yields and purity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low to no conversion of the starting material. What is the most likely cause?

Answer: Failure to initiate the catalytic cycle is the most common reason for a stalled reaction. This almost always points to issues with the palladium catalyst's activity.

Primary Causes & Solutions:

  • Catalyst Deactivation by Pyridine Coordination: The lone pair on the pyridine nitrogen of your substrate can act as a ligand for the palladium center, leading to catalytically inactive complexes.[3] Standard catalysts like Pd(PPh₃)₄ can be particularly susceptible.

    • Solution: Employ catalysts with bulky, electron-rich ligands that shield the palladium center and promote rapid reductive elimination, disfavoring coordination by the pyridine substrate. Buchwald-type ligands are the industry standard for this.

  • Insufficiently Active Catalyst System: The C-I bond is reactive, but subsequent steps may be slow. For challenging couplings (e.g., with sterically hindered or electron-poor boronic acids), a highly active catalyst is necessary.

    • Solution: Switch to a modern, pre-formed catalyst or an in-situ generated system known for high activity with heteroaromatics.

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) or palladium black.

    • Solution: Ensure rigorous degassing of your solvent and reaction vessel. This is non-negotiable for reproducible results. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.

Recommended Initial Catalyst Screening:

Catalyst System Ligand Type Key Advantages Typical Loading (mol%)
Pd₂(dba)₃ / SPhos Buchwald Phosphine Excellent for electron-deficient heterocycles; promotes fast reaction rates. 1-2
Pd₂(dba)₃ / XPhos Buchwald Phosphine Ideal for sterically demanding coupling partners. 1-2
PEPPSI-IPr N-Heterocyclic Carbene (NHC) Air-stable precatalyst, highly active for challenging substrates.[4] 2-3

| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, but often less effective for this substrate class. Use as a baseline. | 3-5 |

Q2: My starting material is consumed, but the yield of the desired product is low. I see significant amounts of the de-iodinated starting material (protodeboronation). How can I fix this?

Answer: This indicates that the catalytic cycle is operative, but a competitive side reaction—protodeboronation (also called proto-dehalogenation for the aryl halide)—is outcompeting the desired cross-coupling pathway. This is particularly common with heteroaryl boronic acids.[4]

Primary Causes & Solutions:

  • Boronic Acid Instability: Boronic acids, especially those of other heterocycles, are susceptible to hydrolysis where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by aqueous basic conditions.

    • Solution 1: Use a Boronate Ester. Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[5][6] They release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[7]

    • Solution 2: Use Anhydrous Conditions. While many Suzuki reactions use aqueous bases, switching to a non-aqueous system can suppress this side reaction. For example, using a base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene without added water.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate arylpalladium halide has more time to undergo side reactions, including reacting with trace water or solvent to give the de-iodinated product.

    • Solution: The choice of base is critical for accelerating transmetalation. A stronger base can form a more nucleophilic "ate" complex with the boronic acid, speeding up its transfer to the palladium center.[1][8][9]

Logical Troubleshooting Flow for Low Yields:

Caption: Troubleshooting Decision Tree for Low Yields.

Q3: How do I select the optimal base and solvent for my specific coupling partner?

Answer: The base and solvent are deeply interconnected and their choice depends heavily on the electronic properties of your boronic acid/ester. The primary role of the base is to activate the boron reagent for transmetalation.[8][10] The solvent must dissolve all components and can influence catalyst activity.

Base Selection Strategy:

  • Weak Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These are often used in aqueous solutions. They are a good starting point for simple, electron-rich arylboronic acids. However, for an electron-deficient heterocycle like the target substrate, they may not be strong enough to promote efficient transmetalation, especially with challenging boronic acids.

  • Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are the workhorses for modern Suzuki couplings. They are more effective at activating boronic acids, including electron-deficient and heteroaryl ones.[1] K₃PO₄ is often a good balance of reactivity and cost. Cs₂CO₃ is more expensive but can be highly effective in difficult cases. They can be used in both aqueous and anhydrous systems.

  • Organic/Very Strong Bases (e.g., KOtBu): While very effective at promoting transmetalation, strong alkoxides can cause side reactions like ester hydrolysis if your coupling partner has sensitive functional groups.[1] They are typically used in anhydrous conditions.

Solvent Selection Strategy:

  • Ethereal Solvents (1,4-Dioxane, THF): These are excellent, general-purpose solvents for Suzuki couplings. Dioxane is often preferred due to its higher boiling point, allowing for a wider temperature range. They are frequently used with an aqueous base solution (e.g., Dioxane/H₂O 4:1).

  • Polar Aprotic Solvents (DMF, DMAc): These can be effective, especially for solubilizing polar reagents. However, they can sometimes coordinate to the palladium center and may not be the first choice unless solubility is a major issue.[2]

  • Aromatic Solvents (Toluene): Toluene is a good non-polar option, often used in anhydrous systems with bases like K₃PO₄. It is particularly useful when trying to avoid hydrolysis-related side reactions.

The effect of the solvent is complex and not solely dependent on polarity; it can influence the active catalytic species.[2][11][12][13] Therefore, empirical screening is often necessary.

Systematic Optimization Workflow:

OptimizationWorkflow start Define Coupling Partners: 7-Iodo-dioxino-pyridine + Your Boronic Acid/Ester screen_catalyst Step 1: Catalyst/Ligand Screen (e.g., SPhos, XPhos, PEPPSI-IPr) Base: K₃PO₄, Solvent: Dioxane, Temp: 80-100 °C start->screen_catalyst optimize_base Step 2: Base Optimization (with best catalyst) Test K₂CO₃, K₃PO₄, Cs₂CO₃ screen_catalyst->optimize_base Identify best ligand optimize_solvent Step 3: Solvent Optimization (with best catalyst/base) Test Dioxane, Toluene, THF/H₂O optimize_base->optimize_solvent Identify best base fine_tune Step 4: Fine-Tune Temp & Concentration (e.g., 60 °C to 110 °C) (0.1 M to 0.5 M) optimize_solvent->fine_tune Identify best solvent finish Optimized Conditions fine_tune->finish

Caption: A Step-wise Workflow for Reaction Optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine with a generic arylboronic acid.

Reagents & Equipment:

  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equiv)

  • Arylboronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., SPhos, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane (to make a ~0.2 M solution)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, the arylboronic acid/ester, and the base (K₃PO₄).

  • Atmosphere Inerting: Seal the flask, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium source and the ligand.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Small-Scale Parallel Screening of Conditions

This protocol allows for the efficient testing of multiple catalysts and bases to quickly identify promising conditions.

Setup: Use an array of small (e.g., 2 mL) reaction vials in a heating block.

  • Stock Solution Preparation:

    • Prepare a stock solution of the 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and the boronic acid partner in the chosen solvent (e.g., Dioxane). This ensures consistent amounts in each vial.

  • Reagent Dispensing:

    • To each vial, add the appropriate solid base (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃).

    • To each vial, add the appropriate solid catalyst/ligand combination.

    • Add the stock solution of reactants to each vial.

  • Reaction & Analysis:

    • Seal all vials, purge with inert gas, and place them in the heating block at the desired temperature.

    • After a set time (e.g., 6 hours), cool the reactions.

    • Take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and relative product formation. This allows for rapid comparison without full workup and purification.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]

  • Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.[Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.[Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.[Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.[Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of Halo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of halo-pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Side Reactions and Issues

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of halo-pyridines. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Question 1: Why is my reaction showing low to no conversion when using a halo-pyridine substrate?

Low or no yield is a frequent challenge with halo-pyridine substrates and can be attributed to several factors, primarily catalyst inhibition and poor reactivity of the starting materials.[1][2]

  • Probable Cause 1: Catalyst Inhibition by Pyridine Nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalytic species.[1][3] This is particularly pronounced with 2-halo-pyridines.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen and thereby promoting the desired catalytic cycle.[1][3] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are often effective.[3][4]

  • Probable Cause 2: Poor Oxidative Addition. The carbon-halogen bond in halo-pyridines, especially chloro-pyridines, can be less reactive towards oxidative addition to the palladium(0) center compared to other aryl halides.[1][5]

  • Solution:

    • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can provide the necessary energy to facilitate oxidative addition.[1]

    • Choice of Halide: If synthetically feasible, consider using a bromo- or iodo-pyridine, as they are generally more reactive than chloro-pyridines in the order Ar-I > Ar-Br > Ar-Cl.[6][7] However, be aware that aryl iodides can sometimes form unreactive palladium dimers, which can inhibit the reaction.[8]

    • Use a Pre-catalyst: Air-stable palladium pre-catalysts can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.[1]

Question 2: I'm observing a significant amount of hydrodehalogenation in my reaction. What is causing this and how can I minimize it?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[9][10] It often arises from a competing β-hydride elimination pathway from a palladium-amido intermediate.[1][10]

  • Probable Cause: β-Hydride Elimination. This side reaction is more prevalent with primary amines, which possess β-hydrogens.[1][11]

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich ligands such as BrettPhos and RuPhos. These ligands are designed to accelerate the rate of reductive elimination (the desired product-forming step), thereby outcompeting the β-hydride elimination pathway.[1]

    • Choice of Amine: If the synthesis allows, using a secondary amine, which lacks β-hydrogens on the nitrogen, can circumvent this issue.[1][12]

    • Reaction Conditions: In some cases, slightly lowering the reaction temperature can disfavor the hydrodehalogenation pathway, provided the desired amination still proceeds at a reasonable rate.[1]

Question 3: My reaction is sensitive to the choice of base, and I'm seeing decomposition of my starting materials or products. How do I select the right base?

Base selection is critical and highly dependent on the specific substrates and solvent.[3] The base is responsible for deprotonating the amine to form the active nucleophile.[13]

  • Probable Cause: Base Incompatibility. Strong bases like sodium tert-butoxide (NaOtBu), while often promoting high reaction rates, can be incompatible with base-sensitive functional groups on your substrates.[6][8]

  • Solutions:

    • For Robust Substrates: NaOtBu is a common and effective choice for many systems.[3][6]

    • For Base-Sensitive Substrates: Consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][6] Be aware that using a weaker base may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[3]

    • Soluble Organic Bases: In some instances, soluble organic bases like DBU can be advantageous, especially in combination with certain ligands.[3][6]

Base pKaH Common Applications & Considerations
Sodium tert-butoxide (NaOtBu)~19High reaction rates, but can be incompatible with sensitive functional groups.[6][8]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Useful for substrates with protic functional groups.[8]
Cesium Carbonate (Cs₂CO₃)~10Good solubility in many organic solvents; a milder alternative to alkoxides.[6]
Potassium Phosphate (K₃PO₄)~12A weaker inorganic base suitable for sensitive substrates.[3][6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the Buchwald-Hartwig amination of halo-pyridines.

What is the general mechanism of the Buchwald-Hartwig amination?

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:[7][8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition + Ar-X Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation + HNR'R'', Base Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

How do I choose the optimal ligand for my halo-pyridine substrate?

Ligand choice is arguably the most critical parameter for a successful reaction.[5] For halo-pyridines, bulky and electron-rich phosphine ligands are generally preferred.[1][3][4] These ligands promote the key steps of oxidative addition and reductive elimination while minimizing catalyst inhibition by the pyridine nitrogen.[3][10]

Ligand Class Examples Key Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging halo-pyridines.[3][4] Known to promote fast reductive elimination, which can suppress side reactions like β-hydride elimination.[10]
Ferrocene-Based JosiphosBidentate ligands that can be effective for coupling heteroaryl chlorides.[4]
Bidentate Phosphines BINAP, dppfEarly generation ligands, still useful in some cases, but often superseded by bulky monophosphine ligands for challenging substrates.[10]

A screening of different ligands is often the most practical approach to identify the optimal choice for a specific substrate combination.[5]

Which solvent should I use for my reaction?

The choice of solvent can influence the solubility of reagents and the stability of the catalyst.[1][6]

  • Common Solvents: Toluene and 1,4-dioxane are widely used and often provide good results.[1][14][15]

  • Alternative Solvents: In some cases, a switch to a more polar solvent like tetrahydrofuran (THF) or tert-butanol (t-BuOH) may be beneficial.[1]

  • Solvents to Avoid: Avoid using coordinating solvents, such as pyridine itself, as they can compete with the phosphine ligand and inhibit the catalyst.[1]

It is crucial to use anhydrous solvents, as water can interfere with the reaction, particularly with the strong bases often employed.[5]

What are the pathways for the primary side reactions?

Understanding the mechanistic pathways of common side reactions is key to troubleshooting.

Side_Reactions cluster_main Main Catalytic Cycle cluster_side1 Hydrodehalogenation cluster_side2 Catalyst Inhibition Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Product Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Product Reductive Elimination (Desired Pathway) Ar-Pd(II)(L)-H Ar-Pd(II)(L)-H Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-H β-Hydride Elimination Side_Product1 Ar-H Ar-Pd(II)(L)-H->Side_Product1 Reductive Elimination Pd(0)L Pd(0)L Inactive_Complex Pyridine-Pd(0)L (Inactive) Pd(0)L->Inactive_Complex Coordination with Pyridine Substrate

Caption: Key side reaction pathways in the Buchwald-Hartwig amination of halo-pyridines.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3045-3054. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18083. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

Sources

stability issues of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support resource for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (CAS 1228666-55-4). As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to ensure the integrity of your experiments. The stability of a research chemical in solution is paramount for generating reproducible and reliable data. This guide is structured as a series of questions and answers to directly address the challenges you may face when working with this iodinated heterocyclic compound.

While 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is a valuable building block in medicinal chemistry and drug discovery[1][], specific, published data on its solution stability is limited. Therefore, this guide emphasizes the fundamental principles of stability for related structures and provides robust protocols for you to empirically determine its stability in your specific experimental systems.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary potential stability concerns for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in solution?

A1: Based on its structure—an iodinated pyridine fused with a dihydro-dioxino ring—several potential instability pathways should be considered:

  • Photodegradation: Aromatic iodides are susceptible to photolytic cleavage of the carbon-iodine bond upon exposure to light, particularly UV wavelengths. This can generate radical species or lead to the formation of the corresponding des-iodo impurity. It is a known issue for many pharmaceutical compounds that molecules absorbing light at wavelengths of 320 nm or higher are at risk.[3]

  • pH Sensitivity: The pyridine nitrogen provides a basic site (pKa of pyridine is ~5.2). In acidic conditions (pH < 4), the nitrogen will be protonated, which can alter solubility and potentially influence the electronic properties of the entire ring system. In strongly basic conditions, degradation could occur, although some chloro-substituted analogs have shown stability under basic conditions.[4]

  • Deiodination: The carbon-iodine bond can be susceptible to cleavage, not just by light, but also by certain reducing agents or transition metal contaminants in your reaction media.

  • Solvent Reactivity: While generally stable in common aprotic organic solvents, prolonged storage in protic solvents (like methanol or water) could potentially lead to slow degradation, depending on temperature and pH.

  • Oxidative Degradation: The pyridine ring and the electron-rich dioxino moiety could be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species that may be generated in certain biological assays.

Q2: I'm seeing inconsistent results in my cell-based assays. Could this be a stability issue, and how do I troubleshoot it?

A2: Yes, inconsistent results are a classic symptom of compound instability in the assay medium. The compound may be degrading over the time course of your experiment (e.g., 24, 48, 72 hours), leading to a lower effective concentration than intended.

Troubleshooting Workflow:

To systematically diagnose this issue, follow the decision tree below. This workflow is designed to isolate the problem, determine if it's related to compound stability, and guide you toward a solution.

G A Inconsistent Assay Results Observed B Prepare Fresh Stock Solution (Anhydrous DMSO). Verify concentration via UV-Vis or qNMR. A->B C Run a Time-Zero Assay Control. Does it work as expected? B->C D Issue likely NOT with initial compound integrity. Proceed to stability check. C->D  Yes E Re-source or re-purify compound. Confirm structure (NMR, HRMS). C->E  No F Incubate Compound in Assay Medium (No Cells) for full experiment duration. D->F G Analyze medium at T=0 and T=end using Stability-Indicating HPLC Method. F->G H Is parent compound peak area >95% of T=0? G->H I Compound is stable in media. Troubleshoot assay parameters (cells, reagents, etc.). H->I  Yes J Compound is degrading. Implement mitigation strategies. H->J  No K Mitigation Strategies: 1. Reduce incubation time. 2. Prepare fresh dilutions before each use. 3. Add antioxidants (if oxidation is suspected). 4. Adjust medium pH (if feasible). J->K

Caption: Troubleshooting workflow for inconsistent assay results.

This self-validating protocol first confirms the integrity of your stock solution before investigating stability in the specific assay medium.[5]

Q3: How do I design a robust study to determine the stability of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine in my specific buffer?

A3: A forced degradation study is the standard approach to understanding a compound's stability profile. This involves subjecting the compound to stress conditions that accelerate degradation and analyzing the outcomes.[6] This not only reveals liabilities but also helps in developing a stability-indicating analytical method.

Experimental Workflow for Stability Assessment:

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare 1 mg/mL Master Stock in Anhydrous DMSO B Dilute to 50 µg/mL in Test Solution (e.g., PBS pH 7.4) A->B C Control: 4°C, Dark B->C D Thermal: 40°C, Dark B->D E Acidic: pH 2 (add 0.1N HCl) B->E F Basic: pH 10 (add 0.1N NaOH) B->F G Photolytic: ICH Q1B Light Box (vs. Dark Control) B->G H Take Aliquots at T=0, 2, 8, 24 hours C->H D->H E->H F->H G->H I Quench/Dilute with Mobile Phase H->I J Analyze by Stability-Indicating HPLC-UV Method I->J K Calculate % Remaining Parent Compound. Identify Degradants with LC-MS. J->K

Sources

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical advice grounded in established chemical principles.

I. Synthesis Overview & Key Challenges

The synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine typically involves the electrophilic iodination of the parent heterocycle, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. The fused dioxino ring is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. However, the pyridine nitrogen is inherently electron-withdrawing and can be protonated under acidic conditions, deactivating the ring. Therefore, the choice of iodinating agent and reaction conditions is crucial to achieve high yield and regioselectivity, and to minimize the formation of impurities.

Below is a proposed synthetic workflow for the iodination of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Synthesis_Workflow A Starting Material: 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine B Iodination Reaction A->B Iodinating Agent (e.g., NIS, I2/oxidant) C Crude Product Mixture B->C D Purification (e.g., Column Chromatography) C->D E Final Product: 7-Iodo-2,3-dihydro- dioxino[2,3-b]pyridine D->E

Caption: General workflow for the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

FAQ 1: What are the most common impurities in the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine?

The primary impurities arise from incomplete reaction, over-reaction, or side reactions. Below is a table summarizing the most common impurities and their likely sources.

Impurity NameStructureLikely Source
Unreacted Starting Material 2,3-dihydro-[1][2]dioxino[2,3-b]pyridineIncomplete reaction due to insufficient iodinating agent, low reaction temperature, or short reaction time.
Di-iodinated Product 6,7-Diiodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridineOver-reaction due to an excess of the iodinating agent or harsh reaction conditions.
Other Positional Isomers e.g., 6-Iodo or 8-Iodo isomersLack of complete regioselectivity in the electrophilic substitution. The directing effect of the dioxino ring and pyridine nitrogen favors the 7-position, but other isomers can form in small amounts.
N-Oxide of Starting Material/Product 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine N-oxideIf an oxidizing agent is used in conjunction with I2, oxidation of the pyridine nitrogen can occur.
FAQ 2: My reaction is sluggish or incomplete. How can I improve the conversion to the desired product?

A low conversion rate is a common issue and can often be resolved by addressing the following factors:

  • Choice of Iodinating Agent: Molecular iodine (I2) is a relatively weak electrophile.[3] For electron-rich systems that are still somewhat deactivated by the pyridine ring, a more reactive iodinating agent is often necessary.

    • N-Iodosuccinimide (NIS): This is a mild and effective iodinating agent for many electron-rich heterocycles.

    • Iodine with an Oxidant: A combination of I2 with an oxidizing agent such as hydrogen peroxide or an iodate salt can generate a more potent electrophilic iodine species in situ.[3]

  • Acid Catalysis: The addition of a catalytic amount of a non-coordinating acid, such as trifluoroacetic acid (TFA), can activate the iodinating agent (e.g., NIS), increasing its electrophilicity.[1] However, excessive acid can protonate the pyridine nitrogen, deactivating the ring. Careful optimization of the acid catalyst concentration is key.

  • Reaction Temperature: While room temperature is often a good starting point, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate without promoting side reactions. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.

FAQ 3: I am observing the formation of a significant amount of di-iodinated product. How can I prevent this?

The formation of di-iodinated species is a classic example of over-reaction. Here are some strategies to improve selectivity for the mono-iodinated product:

  • Stoichiometry of the Iodinating Agent: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0-1.1 equivalents relative to the starting material.

  • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring the second iodination of the already electron-deficient mono-iodinated product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will decrease the overall reaction rate, but can significantly improve selectivity by disfavoring the higher activation energy pathway of the second iodination.

FAQ 4: How can I effectively purify the crude product to remove common impurities?

Purification of the crude product is critical to obtain 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine of high purity.

  • Column Chromatography: This is the most effective method for separating the desired product from the starting material and di-iodinated byproducts.

    • Stationary Phase: Silica gel is typically a suitable choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The less polar di-iodinated product will elute first, followed by the desired mono-iodinated product, and finally the more polar unreacted starting material.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. A solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below should be chosen. Test small-scale recrystallizations with various solvents (e.g., ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane) to find the optimal conditions.

Below is a flowchart illustrating a typical troubleshooting process for this synthesis.

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Problem1 Low Conversion? Start->Problem1 Solution1a Use a more reactive iodinating agent (e.g., NIS). Problem1->Solution1a Yes Problem2 Excess Di-iodination? Problem1->Problem2 No Solution1a->Problem2 Re-run reaction Solution1b Add a catalytic amount of acid (e.g., TFA). Solution1b->Problem2 Re-run reaction Solution1c Increase reaction temperature moderately. Solution1c->Problem2 Re-run reaction Solution2a Use 1.0-1.1 eq. of iodinating agent. Problem2->Solution2a Yes Problem3 Purification Issues? Problem2->Problem3 No Solution2a->Problem3 Re-run reaction Solution2b Add iodinating agent slowly/portion-wise. Solution2b->Problem3 Re-run reaction Solution2c Lower reaction temperature. Solution2c->Problem3 Re-run reaction Solution3a Optimize column chromatography gradient. Problem3->Solution3a Yes End Pure Product Obtained Problem3->End No Solution3a->End Solution3b Consider recrystallization. Solution3b->End

Caption: A troubleshooting guide for the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

III. Experimental Protocol: Iodination using NIS

The following is a general, non-optimized protocol that serves as a starting point for your experiments.

Materials:

  • 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA) (optional)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 eq) in DCM or MeCN (approx. 0.1 M concentration) at room temperature, add N-Iodosuccinimide (1.05 eq) in one portion.

  • (Optional) If the reaction is slow, add trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine species.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

IV. References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters2002 , 43 (29), 5047-5048. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Iodination. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. Our objective is to provide not just protocols, but the underlying scientific rationale to empower users to troubleshoot and optimize this synthesis, particularly during scale-up operations where challenges in reaction control, safety, and purification are magnified.

Section 1: Synthesis Overview and Strategy

The synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is typically approached as a two-stage process. This strategy isolates the complexities of forming the heterocyclic core from the challenges of regioselective iodination.

  • Stage 1: Formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine Core. The most robust and versatile method for constructing the core tricyclic system is through the base-mediated intramolecular cyclization of a suitable pyridine precursor.[3] A common starting material is 2,3-dichloropyridine, which can be converted to 3-chloro-2-(2-hydroxyethoxy)pyridine, followed by cyclization.

  • Stage 2: Regioselective Iodination. The pre-formed dioxino-pyridine core is then subjected to electrophilic iodination. As a pyridine derivative, the ring is electron-deficient, which makes direct C-H functionalization challenging and requires careful selection of the iodinating agent to achieve the desired regioselectivity at the 7-position.[1][4]

Experimental Workflow Diagram

Caption: High-level workflow for the two-stage synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the initial cyclization reaction?

When moving from bench to pilot scale, the primary challenges are thermal and mass transfer management. The initial nucleophilic substitution with ethylene glycol and a strong base like sodium hydride (NaH) can be highly exothermic. Inadequate heat removal can lead to side reactions and reduced yield. Furthermore, as the reaction progresses, viscosity may change, impacting mixing efficiency which is critical for a complete reaction.

Q2: Why is the iodination of the dioxino-pyridine core difficult?

The pyridine ring is inherently electron-deficient, deactivating it towards electrophilic aromatic substitution. Direct iodination with molecular iodine (I₂) is typically ineffective. The reaction requires an "activator" or a more potent source of electrophilic iodine (I⁺) to proceed at a reasonable rate.[4] Common strategies involve using I₂ in combination with a Lewis acid or an oxidizing agent.[1]

Q3: How is regioselectivity for the 7-position achieved during iodination?

The directing effects of the fused dioxino ring and the pyridine nitrogen atom control the position of iodination. The lone pair on the pyridine nitrogen directs electrophiles to the C3 and C5 positions (meta-like). In this fused system, this corresponds to the 7-position. However, achieving high selectivity often requires careful optimization of reaction conditions (temperature, solvent, and iodinating agent) to prevent the formation of other isomers.[2][5]

Q4: What are the key safety considerations for this synthesis on a larger scale?

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). Scale-up requires careful control over the addition rate and efficient cooling to manage the exotherm.

  • Solvent Choice: Solvents like DMF or THF must be anhydrous. Chlorinated solvents should generally be avoided if possible due to potential reactivity and environmental concerns.[6]

  • Iodinating Agents: Some hypervalent iodine reagents can be explosive under certain conditions.[6] While this synthesis typically uses more stable reagents, it is a critical consideration when exploring alternative iodination methods.

  • Workup: Quenching the reaction, especially after using NaH, must be done slowly and at low temperatures to control hydrogen evolution.

Section 3: Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This protocol is adapted from general procedures for synthesizing similar heterocyclic systems.[3][7]

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 200 mL).

  • Reagent Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise to the DMF at 0 °C.

  • Slowly add ethylene glycol (5.6 mL, 100 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at room temperature to form the sodium salt.

  • Add a solution of 2,3-dichloropyridine (14.8 g, 100 mmol) in DMF (50 mL) dropwise over 1 hour.

  • Reaction: Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine as a solid.

Protocol 2: Lab-Scale Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

This protocol utilizes an activated iodine source for efficient electrophilic substitution.[1]

  • Setup: To a 250 mL flask protected from light, add 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (6.85 g, 50 mmol) and dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add molecular iodine (I₂, 14.0 g, 55 mmol) to the solution.

  • In a separate flask, dissolve silver nitrate (AgNO₃, 9.3 g, 55 mmol) in acetonitrile (50 mL).

  • Add the AgNO₃ solution dropwise to the reaction mixture at room temperature over 30 minutes. A yellow precipitate of silver iodide (AgI) will form.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the AgI precipitate. Wash the pad with DCM.

  • Wash the combined filtrate with aqueous sodium thiosulfate solution (10% w/v, 2 x 50 mL) to remove any remaining iodine, then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary to yield the final product.

Section 4: Troubleshooting and Scale-Up Guide

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common scale-up issues.

Detailed Q&A Troubleshooting

Issue: The cyclization reaction stalls and does not go to completion, even after extended time.

  • Potential Cause: Insufficient base or deactivation of the base. On a larger scale, mass transfer limitations can prevent the base from reacting completely. Moisture introduced from reagents or the atmosphere can also quench the NaH.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the NaH is fresh and has been properly stored. Use anhydrous grade DMF.

    • Optimize Stoichiometry: On scale-up, it may be necessary to increase the equivalents of NaH slightly (e.g., to 2.2-2.5 eq total) to compensate for any incidental quenching and ensure complete deprotonation of both the ethylene glycol and the intermediate alkoxide.

    • Improve Mixing: Switch from a magnetic stirrer to a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure efficient mixing in the larger, potentially more viscous, reaction mass.

Issue: The iodination reaction is sluggish and gives a low conversion.

  • Potential Cause: The electrophilicity of the iodinating species is insufficient to overcome the deactivation of the pyridine ring. The silver salt may be passivated or of poor quality.

  • Troubleshooting Steps:

    • Activator Choice: While AgNO₃ is effective, other silver salts like silver mesylate (AgOMs) can generate a more potent electrophile in situ and may improve reaction rates.[4]

    • Solvent Effects: The choice of solvent can dramatically influence the reaction. While DCM is common, a more polar solvent like acetonitrile may better solvate the ionic intermediates and accelerate the reaction.

    • Alternative Reagents: Consider using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like trifluoroacetic acid (TFA). This avoids heterogeneous mixtures involving silver salts, simplifying workup on a larger scale.

Issue: During scale-up, a significant amount of dark, tarry byproduct is formed, complicating purification.

  • Potential Cause: Localized overheating (hot spots) due to poor heat transfer during exothermic reagent additions. This can cause decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Reactor Engineering: Use a jacketed reactor with a thermal fluid for precise temperature control. Ensure the reactor is appropriately sized for the batch to maximize the surface-area-to-volume ratio for efficient cooling.

    • Controlled Addition: Add reagents via a syringe pump or addition funnel below the surface of the reaction mixture (sub-surface addition) to promote rapid dispersion and prevent localized high concentrations.

    • Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature for a true reflection of the reaction conditions. Program the reagent addition rate to maintain a set internal temperature.

Section 5: Data Summary for Scale-Up

The following table provides a comparative overview of key parameters for a lab-scale (100 mmol) versus a pilot-scale (1 mol) synthesis.

ParameterLab-Scale (100 mmol)Pilot-Scale (1 mol)Rationale for Change
Stage 1: Cyclization
2,3-Dichloropyridine14.8 g148 gDirect 10x scale-up.
Sodium Hydride (60%)8.8 g (2.2 eq)96 g (2.4 eq)Increased equivalents to overcome mass transfer and moisture sensitivity at scale.
Solvent (DMF)250 mL2.0 LReduced solvent ratio to improve throughput, but requires better mixing/cooling.
Addition Time (DCP)1 hour3-4 hoursSlower addition to manage exotherm in a larger vessel.
StirringMagnetic Stir BarMechanical Overhead StirrerEssential for adequate mixing and heat distribution in a larger volume.
Stage 2: Iodination
Substrate~13.7 g~137 gAssumes 100% yield from Stage 1 for calculation.
Molecular Iodine (I₂)27.9 g (1.1 eq)279 g (1.1 eq)Stoichiometry remains constant; ensure high purity.
Silver Nitrate (AgNO₃)18.7 g (1.1 eq)187 g (1.1 eq)Stoichiometry remains constant.
Solvent (DCM/MeCN)150 mL1.2 LReduced solvent ratio for concentration; may increase viscosity.
Workup FiltrationBuchner FunnelNutsche FilterMore efficient for filtering large quantities of precipitate (AgI).
Typical Yield65-75%60-70%A slight decrease in yield is common on initial scale-up before optimization.

Section 6: References

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. ResearchGate. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. Available at: [Link]

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Iodination. American Chemical Society. Available at: [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega. Available at: [Link]

  • C–H Iodination of (Hetero)arenes. ChemistryViews. Available at: [Link]

  • Synthesis of 2-Substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Amerigo Scientific. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. Pharmaffiliates. Available at: [Link]

  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (CAS 1228666-55-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical research chemical.[1][] The methodologies and troubleshooting advice herein are grounded in established analytical principles to ensure reliable and reproducible results.[3]

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy.[4] Regulatory bodies like the FDA and international standards such as the International Conference on Harmonisation (ICH) guidelines mandate rigorous validation of analytical methods to ensure data reliability.[4][5] This guide will walk you through the primary analytical techniques for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, potential challenges, and their solutions.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar, heterocyclic compound like 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.[6]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A gradient RP-HPLC method using a C18 column is an excellent starting point. Due to the compound's polarity, you may encounter challenges with retention on standard C18 columns.[7] Consider a C18 column with polar end-capping or an embedded polar group to improve retention and peak shape.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for impurity profiling, providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry if used.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[8]
Detection UV at 254 nm or Diode Array Detector (DAD)The pyridine ring is UV active. A DAD allows for peak purity assessment.
Injection Vol. 10 µLA typical injection volume to avoid column overload.[6]

Q2: What are the likely impurities I should be looking for?

A2: Potential impurities can arise from the synthesis or degradation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. These may include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Positional isomers: Such as 6-Iodo or 8-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine.[10]

  • De-iodinated product: The corresponding 2,3-dihydro-dioxino[2,3-b]pyridine.

  • Oxidation products: Degradation products from exposure to air or light.

HPLC Troubleshooting Guide

HPLC_Troubleshooting

Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Accurately prepare Mobile Phase A (e.g., 1 L of HPLC grade water with 1.0 mL of formic acid).

    • Use HPLC grade solvents for Mobile Phase B (e.g., Acetonitrile).

    • Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.[8]

  • System Equilibration:

    • Flush the system with a high percentage of Mobile Phase B to remove any contaminants.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • The sample solvent should be compatible with the mobile phase to avoid peak distortion.[6]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could clog the column.[11]

  • Analysis:

    • Inject a blank (sample solvent) first to ensure the system is clean.

    • Inject the sample and acquire the chromatogram.

    • Perform peak purity analysis if using a DAD to check for co-eluting impurities.

Section 2: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[12]

Frequently Asked Questions (FAQs) - GC

Q1: Is GC a suitable method for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine?

A1: Yes, GC can be suitable if the compound and its potential impurities are thermally stable and sufficiently volatile. A key concern is the potential for on-column degradation at high temperatures. A lower inlet temperature and a highly inert column are recommended.

Q2: What kind of impurities can be detected by GC that might be missed by HPLC?

A2: GC is excellent for detecting low molecular weight, volatile impurities that may not be well-retained by RP-HPLC. This could include residual solvents from the synthesis (e.g., acetone, toluene).

GC-MS Troubleshooting Guide

GCMS_Troubleshooting

Detailed GC-MS Protocol
  • Sample Preparation:

    • Dissolve the sample in a volatile, high-purity solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Inlet: Use a split/splitless inlet, typically in split mode to avoid overloading the column. A starting temperature of 250 °C is common, but may need to be optimized to prevent degradation.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. A full scan (e.g., m/z 40-500) is useful for identifying unknown impurities.

  • Analysis:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the sample.

    • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak to identify the main component and any impurities. The fragmentation pattern can provide structural information.[13]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[14] It provides information on the molecular structure and can detect impurities that are structurally different from the main compound.[15]

Frequently Asked Questions (FAQs) - NMR

Q1: How can I use ¹H NMR to assess the purity of my compound?

A1: Absolute quantitative ¹H NMR (qNMR) can be used to determine purity by integrating the signals of the analyte against a certified internal standard of known purity and concentration.[14][16] Even without an internal standard, you can estimate purity by comparing the integration of signals from your compound to those of known impurities (e.g., residual solvents).

Q2: What should I look for in the ¹H and ¹³C NMR spectra to confirm the identity and purity?

A2:

  • ¹H NMR: Confirm the expected chemical shifts, coupling constants, and integration values for all protons in the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine structure. Look for small, unassigned peaks that could indicate impurities.

  • ¹³C NMR: Verify the number of signals corresponds to the number of unique carbons in the molecule. The chemical shift of the carbon attached to the iodine atom will be significantly affected.[10]

  • 2D NMR: Techniques like COSY and HSQC can help to confirm the connectivity of the molecule and identify the structure of unknown impurities.

NMR Troubleshooting Guide
IssuePotential CauseSuggested Solution
Broad Peaks - Sample aggregation- Paramagnetic impurities- Poor shimming- Dilute the sample- Filter the sample- Re-shim the instrument
Poor Signal-to-Noise - Low sample concentration- Insufficient number of scans- Increase sample concentration- Increase the number of scans
Impurity Peaks - Residual solvents- Synthetic byproducts- Degradation products- Identify common lab solvents (e.g., acetone, DCM)- Compare with spectra of known starting materials- Re-purify the sample

Section 4: Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the main compound and identifying impurities.[10]

Frequently Asked Questions (FAQs) - MS

Q1: What ionization technique is best for 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine?

A1: Electrospray ionization (ESI) is generally a good choice for polar, nitrogen-containing heterocyclic compounds, as they readily form protonated molecules [M+H]⁺ in the positive ion mode.

Q2: How can HRMS help in purity assessment?

A2: HRMS provides a highly accurate mass measurement, which can be used to calculate the elemental formula of the parent ion and any impurity ions. This allows for confident identification of impurities, even at low levels. For example, it can distinguish between an impurity and a fragment ion of the main compound.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive purity assessment of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine. While HPLC is the primary tool for quantification, orthogonal techniques like GC-MS, NMR, and HRMS are vital for identifying a broad range of potential impurities and confirming the structure of the main component.[14] Robust method validation is paramount to ensure that the analytical data is reliable, consistent, and meets regulatory expectations.[3][17]

References
  • Vertex AI Search. Validation of Impurity Methods, Part II. Accessed January 19, 2026.
  • . Validation Of Analytical Methods For Pharmaceutical Analysis. Accessed January 19, 2026.

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Accessed January 19, 2026.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Accessed January 19, 2026.
  • Analytical method validation: A brief review. Accessed January 19, 2026.
  • HPLC Troubleshooting Guide. Accessed January 19, 2026.
  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Accessed January 19, 2026.
  • IJSDR. Troubleshooting in HPLC: A Review. Accessed January 19, 2026.
  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide. Accessed January 19, 2026.
  • NIH.
  • SCION Instruments. HPLC Troubleshooting Guide. Accessed January 19, 2026.
  • Benchchem. 8-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine. Accessed January 19, 2026.

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine. Accessed January 19, 2026.

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. Accessed January 19, 2026.
  • 6. ANALYTICAL METHODS. Accessed January 19, 2026.
  • ResearchGate.
  • ChemWhat. 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. Accessed January 19, 2026.

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Accessed January 19, 2026.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed January 19, 2026.
  • PubMed.
  • ChemRxiv.
  • ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. Accessed January 19, 2026.
  • ResearchGate. (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Accessed January 19, 2026.
  • Chempanda.
  • 7. ANALYTICAL METHODS. Accessed January 19, 2026.
  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Accessed January 19, 2026.
  • Sunway Pharm Ltd. 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine. Accessed January 19, 2026.

  • Sigma-Aldrich. 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridin-8-ol AldrichCPR. Accessed January 19, 2026.

  • Alichem. CAS 1228666-55-4 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine. Accessed January 19, 2026.

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[5][9]dioxino[2,3-b]pyridine. Accessed January 19, 2026.

  • ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Accessed January 19, 2026.

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of Novel Dioxinopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel chemical scaffolds with potent and selective cytotoxic activity remains a paramount objective. Among the myriad of heterocyclic compounds, dioxinopyridine derivatives have emerged as a promising class of molecules warranting thorough investigation. This guide provides a comprehensive comparison of the cytotoxic effects of novel dioxinopyridine compounds, grounded in experimental data and mechanistic insights, to aid researchers in navigating this evolving area of cancer therapeutics.

Introduction to Dioxinopyridine Compounds: A Novel Anticancer Scaffold

Dioxinopyridine-based compounds are a class of heterocyclic molecules characterized by a fused ring system incorporating both a pyridine and a 1,4-dioxin moiety. This unique structural architecture confers specific physicochemical properties that are being explored for their therapeutic potential. The fusion of these two rings can lead to a diverse array of derivatives with the potential to interact with various biological targets implicated in cancer cell proliferation and survival. Recent research has focused on the synthesis of novel analogs and the evaluation of their cytotoxic effects against a panel of human cancer cell lines.[1][2]

Mechanism of Action: Unraveling the Cellular Consequences

The cytotoxic effects of novel dioxinopyridine compounds are believed to be multifactorial, primarily culminating in the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under active investigation for many derivatives, current evidence points towards the modulation of key signaling pathways that govern cell fate.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[3][4][5] Several novel pyridine-fused heterocyclic compounds have been shown to trigger this intrinsic cell death program in cancer cells. The proposed mechanism often involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6][7]

Apoptosis_Pathway Novel Dioxinopyridine Compounds Novel Dioxinopyridine Compounds Bcl-2 Bcl-2 Novel Dioxinopyridine Compounds->Bcl-2 Inhibition Bax Bax Novel Dioxinopyridine Compounds->Bax Activation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with APAF-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Intrinsic Apoptosis Pathway Induced by Dioxinopyridine Compounds.

Cell Cycle Arrest

In addition to apoptosis, many novel pyridine derivatives exert their cytotoxic effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.[7] This is often observed at the G2/M phase of the cell cycle.[7] The molecular mechanism underlying this arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are crucial for the progression through different phases of the cell cycle.[6][8] For instance, some compounds have been shown to inhibit CDK4/6, leading to a halt in the cell cycle.[6]

Cell_Cycle_Arrest_Workflow cluster_0 Rb-E2F Pathway Novel Dioxinopyridine Compounds Novel Dioxinopyridine Compounds CDK4/6 CDK4/6 Novel Dioxinopyridine Compounds->CDK4/6 Inhibition G1/S Arrest G1/S Arrest Novel Dioxinopyridine Compounds->G1/S Arrest CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex CDK4/6->CDK4/6-Cyclin D Complex Cyclin D Cyclin D Cyclin D->CDK4/6-Cyclin D Complex Rb Rb CDK4/6-Cyclin D Complex->Rb Phosphorylation pRb pRb E2F E2F Rb->E2F Inhibition S Phase S Phase E2F->S Phase Transcription of S-phase genes G1 Phase G1 Phase G1 Phase->S Phase Progression

Caption: G1/S Cell Cycle Arrest Mechanism.

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel dioxinopyridine compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency. For a meaningful comparison, these values are often benchmarked against established chemotherapeutic agents like Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)Reference
Compound 6b PC-3 (Prostate)Not Specified> Doxorubicin[6]
Compound 6e MCF-7 (Breast)Not Specified> Doxorubicin[6]
Compound 8d MCF-7 (Breast)Not Specified> Doxorubicin[6]
Compound 11d MCF-7 (Breast)5.958.48[2]
Compound 11d HCT-116 (Colon)6.098.15[2]
Pyridone 1 HepG2 (Liver)4.5 ± 0.3Not Specified[7]
Pyridine 2 HepG2 (Liver)> Pyridone 1Not Specified[7]

Note: The table presents a selection of data from the cited literature. For complete datasets and experimental details, please refer to the original publications.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of the cytotoxic effects of novel compounds relies on robust and reproducible in vitro assays. The following are detailed protocols for commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel dioxinopyridine compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion and Future Directions

Novel dioxinopyridine compounds represent a promising avenue for the development of new anticancer agents. The data presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines, often comparable or superior to existing chemotherapeutics. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, provide a solid rationale for their further investigation.

Future research should focus on elucidating the specific molecular targets of these compounds to enable structure-activity relationship (SAR) studies and the design of more potent and selective analogs. In vivo studies are also crucial to evaluate their efficacy and safety in preclinical models. The continued exploration of the dioxinopyridine scaffold holds significant promise for expanding the arsenal of anticancer drugs.

References

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Medicinal Chemistry, 11(21), 2793-2813. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2016). Oncology Letters, 12(5), 3796-3802. [Link]

  • Synthesis and anticancer activity of some novel fused pyridine ring system. (2012). European Journal of Medicinal Chemistry, 54, 846-852. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). Cureus, 15(8), e43504. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (n.d.). QIAGEN GeneGlobe. [Link]

Sources

Navigating the Structure-Activity Landscape of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a dioxinopyridine core and a strategically placed iodine atom offers a versatile platform for chemical modification and optimization of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class of compounds, offering insights into the rational design of potent and selective analogs. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer valuable principles from related heterocyclic systems to guide future discovery efforts.

The Core Scaffold: Understanding the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Moiety

The foundational structure, 7-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, possesses key features that are ripe for exploration in drug design.[2][3][4][5] The pyridine ring is a common motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The fused dioxino ring introduces conformational rigidity and alters the electronic properties of the pyridine system. The iodine atom at the 7-position is particularly noteworthy; it can act as a heavy atom for crystallographic studies, a point for further functionalization via cross-coupling reactions, or contribute to halogen bonding interactions with biological targets.

A closely related analog, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, introduces a hydroxyl group at the 8-position.[1][6] This addition provides a hydrogen bond donor and acceptor, significantly increasing the potential for specific interactions with protein targets.

A Proposed Structure-Activity Relationship Study: A Roadmap for Optimization

Given the limited direct SAR data for this specific analog series, this guide proposes a systematic approach to explore the SAR, drawing parallels from well-studied pyridine and fused-pyridine heterocyclic systems.[7][8][9][10][11] The following sections outline key positions for modification and the anticipated impact on biological activity, providing a framework for a comprehensive drug discovery program.

Exploring Modifications at the 7-Position (Iodine Substitution)

The iodine atom serves as an excellent synthetic handle for introducing a wide variety of substituents via well-established cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Hypothetical Analogs and Predicted SAR Trends:

Modification at Position 7 Rationale Predicted Impact on Activity
Small Alkyl/Aryl Groups Explore steric and electronic effects.May enhance binding through hydrophobic interactions.
(Hetero)aromatic Rings Introduce additional binding interactions (π-stacking, H-bonding).Potentially significant increase in potency and selectivity.
Amine/Amide Linkages Introduce hydrogen bond donors/acceptors.Likely to improve aqueous solubility and target engagement.

Experimental Workflow for 7-Position Modification:

Caption: Synthetic workflow for diversification at the 7-position.

Investigating the Dioxino Ring

Modifications to the dioxino ring can influence the overall conformation and physicochemical properties of the molecule.

Hypothetical Analogs and Predicted SAR Trends:

Modification to Dioxino Ring Rationale Predicted Impact on Activity
Introduction of Substituents Alter lipophilicity and steric profile.May improve cell permeability and reduce metabolic liability.
Ring Opening/Contraction Drastically alter the three-dimensional shape.High-risk, high-reward strategy to explore novel conformational space.
The Impact of the 8-Hydroxy Group

For analogs derived from 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, the hydroxyl group is a critical interaction point.[1]

Hypothetical Analogs and Predicted SAR Trends:

Modification at Position 8 Rationale Predicted Impact on Activity
Alkylation (O-ethers) Remove hydrogen bonding capability, increase lipophilicity.Can probe the importance of the hydrogen bond donor.
Esterification (O-esters) Introduce a potential prodrug moiety.May improve bioavailability.
Replacement with other functional groups (e.g., -NH2, -SH) Explore alternative hydrogen bonding patterns.Could lead to altered target selectivity.

Comparative Biological Evaluation: A Multi-faceted Approach

A comprehensive understanding of the SAR requires testing the synthesized analogs in a battery of relevant biological assays. The choice of assays will be target-dependent; however, a general framework can be proposed based on the known activities of related pyridine derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects.[9][12][13][14][15]

Anticancer Activity Screening

Many pyridine-containing compounds exhibit potent anticancer activity.[12][14][16] A proposed screening cascade would involve:

  • Initial Cytotoxicity Screening: Assess the general toxicity of the analogs against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a kinase), perform enzymatic assays to determine the IC50 values. Pyrido[2,3-d]pyrimidin-7-ones, for instance, are known inhibitors of cyclin-dependent kinases (CDKs).[17]

  • Mechanism of Action Studies: For lead compounds, investigate the downstream cellular effects, such as apoptosis induction or cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Activity Evaluation

Pyridine derivatives have also been explored as anti-inflammatory agents.[7] Key assays include:

  • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cytokine Release Assays: Quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

In Silico Modeling and Physicochemical Profiling

Computational tools can provide valuable insights to guide the design and interpretation of SAR studies.

  • Molecular Docking: If a target protein structure is available, docking studies can predict the binding modes of the analogs and help rationalize observed SAR trends.

  • ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help prioritize compounds with favorable drug-like characteristics for further development.[18]

Logical Workflow for Integrated Drug Discovery:

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 In Silico & Profiling A Scaffold Selection (7-Iodo-dioxinopyridine) B Analog Design (SAR Hypotheses) A->B C Chemical Synthesis B->C G Molecular Modeling B->G D Biological Screening (e.g., Cytotoxicity) C->D E Hit Identification D->E H ADME Prediction D->H E->B SAR Feedback F Lead Optimization E->F F->C Iterative Synthesis G->H I Physicochemical Profiling H->I

Caption: An integrated workflow for the discovery of novel 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridine analogs.

Conclusion and Future Directions

The 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold holds considerable promise for the development of new therapeutics. While direct SAR data is currently sparse, by applying established principles from related heterocyclic systems, a clear path for the systematic exploration and optimization of this compound class can be forged. The proposed workflow, integrating rational design, chemical synthesis, comprehensive biological evaluation, and in silico modeling, provides a robust framework for unlocking the full therapeutic potential of these intriguing molecules. Future research should focus on executing such systematic studies to build a concrete SAR database for this specific scaffold, ultimately leading to the identification of potent and selective clinical candidates.

References

  • ChemWhat. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. [Link]

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. [Link]

  • Al-Ostath, A. I., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res, 86(6), e70146. [Link]

  • El-Sayed, M. A., et al. (2017). Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. Chemistry Research Journal, 2(5), 131-141. [Link]

  • De Witte, W., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorg Med Chem, 28(1), 115188. [Link]

  • Vargas-Rosales, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(12), 4786. [Link]

  • Srour, A. M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Med Chem, 15(19), 1645-1665. [Link]

  • El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Med Chem, 14(7), 1316-1335. [Link]

  • Kunz, K., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malar J, 18(1), 93. [Link]

  • Kunz, K., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malar J, 18(1), 93. [Link]

  • Fayed, E. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Sci Rep, 14(1), 8049. [Link]

  • Asproni, B., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals (Basel), 15(11), 1342. [Link]

  • Lee, W.-G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. J Med Chem, 55(8), 3845-3857. [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules, 30(2), 269. [Link]

  • Nowak, M., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. [Link]

  • Kalluraya, B., et al. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 13(5), 958-969. [Link]

  • IntechOpen. (2025). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. [Link]

  • Belskaya, N. P., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(15), 5852. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. The pyridine and its fused heterocyclic derivatives have consistently emerged as privileged scaffolds, demonstrating significant potential in modulating kinase activity.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of a promising, yet underexplored, chemical class: the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine derivatives.

Through a series of detailed experimental protocols and comparative data analysis, we will navigate the essential assays required to build a robust preclinical data package. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step. We will compare our hypothetical lead compound, DioxinoPy-Iodo-7 , against a well-characterized, commercially available kinase inhibitor, Staurosporine , a potent but non-selective inhibitor, and Compound X , a representative pyridopyrimidine-based inhibitor with known selectivity for a specific kinase family (e.g., EGFR).

The Scientific Rationale: Why 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridines?

The fusion of a dioxino ring to a pyridine core creates a unique three-dimensional structure with distinct electronic properties. The introduction of an iodine atom at the 7-position offers a potential site for halogen bonding, a directed non-covalent interaction that can significantly enhance binding affinity and selectivity for the target kinase. Furthermore, related pyridine derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting key cell signaling pathways.[2][4]

Our objective is to systematically evaluate the potential of these derivatives, starting with broad-spectrum activity and progressively narrowing down to specific kinase targets and cellular mechanisms.

The In Vitro Testing Cascade: A Step-by-Step Approach

A logical and sequential workflow is critical for the efficient evaluation of novel compounds. The following workflow outlines the key stages of in vitro testing, from initial biochemical validation to in-depth cellular characterization.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Advanced Cellular Models Biochemical Kinase Panel Biochemical Kinase Panel IC50 Determination IC50 Determination Biochemical Kinase Panel->IC50 Determination Identify initial hits Mechanism of Inhibition Mechanism of Inhibition IC50 Determination->Mechanism of Inhibition Characterize potent hits Antiproliferative Assay Antiproliferative Assay Mechanism of Inhibition->Antiproliferative Assay Transition to cellular context Target Engagement Assay Target Engagement Assay Antiproliferative Assay->Target Engagement Assay Confirm cellular activity Cell Cycle Analysis Cell Cycle Analysis Target Engagement Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Target Engagement Assay->Apoptosis Assay Migration & Invasion Assay Migration & Invasion Assay Apoptosis Assay->Migration & Invasion Assay Investigate metastatic potential 3D Spheroid Culture 3D Spheroid Culture Migration & Invasion Assay->3D Spheroid Culture G EGF EGF EGFR EGFR EGF->EGFR Activates RAS RAS EGFR->RAS p-EGFR activates DioxinoPy-Iodo-7 DioxinoPy-Iodo-7 DioxinoPy-Iodo-7->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by DioxinoPy-Iodo-7.

Protocol (Western Blot):

  • Cell Treatment: Seed A431 cells and serum-starve overnight. Pre-treat with the compounds for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK.

  • Detection: Use a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation.

Cell Cycle and Apoptosis Analysis

Rationale: Many kinase inhibitors induce cell cycle arrest and/or apoptosis. [4][5]Flow cytometry is a powerful tool to quantify these effects.

Protocol (Apoptosis - Annexin V/PI Staining):

  • Treatment: Treat A431 cells with the compounds at their respective GI50 concentrations for 24 or 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Comparative Apoptosis Data (Hypothetical % of Apoptotic Cells)

Compound (at GI50)Early ApoptosisLate ApoptosisTotal Apoptosis
DioxinoPy-Iodo-7 15%25%40%
Staurosporine 20%45%65%
Compound X 12%20%32%
DMSO Control 2%3%5%

Conclusion and Future Directions

This guide outlines a foundational in vitro testing strategy for the novel 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine class of compounds. The hypothetical data for DioxinoPy-Iodo-7 suggests it is a potent and selective inhibitor of the EGFR pathway, with on-target cellular activity leading to growth inhibition and apoptosis. Its selectivity profile appears superior to the non-selective Staurosporine and comparable to the established Compound X.

The subsequent steps in the preclinical evaluation would involve:

  • Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In Vitro ADME/Tox: To assess metabolic stability, plasma protein binding, and potential off-target liabilities (e.g., hERG inhibition).

  • In Vivo Efficacy Studies: To evaluate the antitumor activity in xenograft models.

The systematic approach detailed herein provides the necessary framework to rigorously evaluate the therapeutic potential of this promising new chemical scaffold.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]

  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]

  • Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ResearchGate. [Link]

  • 7-Iodo-2,3-dihydro-d[6][7]ioxino[2,3-b]pyridin-8-ol. Bluestar. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ResearchGate. [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Institutes of Health. [Link]

  • 7-Iodo-2,3-dihydro-d[6][7]ioxino[2,3-b]pyridine. Amerigo Scientific. [Link]

  • 7-Iodo-2,3-dihydro-d[6][7]ioxino[2,3-b]pyridine CAS#: 1228666-55-4. ChemWhat. [Link]

  • 7-Iodo-2,3-dihydro-d[6][7]ioxino[2,3-b]pyridine. Pharmaffiliates. [Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central. [Link]

  • Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PubMed Central. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. [Link]

Sources

Comparative Analysis of Catalysts for Coupling Reactions of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for the coupling reactions of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is not extensively available in the peer-reviewed literature. This guide is therefore based on an expert analysis of analogous transformations on structurally similar iodo-heterocyclic systems, such as iodopyridines and iodoquinolines. The provided protocols are proposed starting points for reaction optimization and should be adapted as necessary.

Introduction: Unlocking the Potential of a Versatile Scaffold

The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold is a key building block in medicinal chemistry, offering a unique combination of electronic properties and structural rigidity. Its functionalization through palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of novel drug candidates. The choice of catalyst is paramount to achieving high yields, minimizing side products, and ensuring broad functional group tolerance. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, empowering researchers to make informed decisions in their synthetic endeavors.

The reactivity of the C-I bond in 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine is influenced by the electron-withdrawing nature of the pyridine nitrogen, making it an excellent substrate for oxidative addition to a Pd(0) center. However, the potential for catalyst inhibition by the pyridine nitrogen necessitates careful selection of ligands that can stabilize the palladium center and promote efficient catalytic turnover.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[1] For an electron-deficient substrate like 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, several palladium catalyst systems are expected to be effective.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (Analogous Systems)Key Advantages & Considerations
System 1 Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-10085-95%Readily available and cost-effective. May require higher catalyst loading for challenging substrates.
System 2 Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11090-99%Excellent for electron-deficient and sterically hindered substrates. SPhos provides high stability and activity.
System 3 Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100-12092-99%Highly active catalyst system, often effective at low catalyst loadings.[1] XPhos is a bulky, electron-rich ligand ideal for difficult couplings.
System 4 PdCl₂(dppf)Na₂CO₃DME/H₂O80-9088-96%Good for a broad range of substrates, including heteroaryl iodides. Dppf is a robust and versatile ligand.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine with an arylboronic acid using the Pd(OAc)₂/SPhos system.

  • To an oven-dried Schlenk tube, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Olefin Arylation for Complex Scaffolds

The Heck reaction provides a powerful means of introducing vinyl groups onto the dioxinopyridine core, offering access to a wide range of functionalized derivatives.[2] For iodo-heterocycles, both classical and more modern catalytic systems can be employed.

Comparative Analysis of Catalytic Systems for Heck Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (Analogous Systems)Key Advantages & Considerations
System 1 Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, NMP100-12075-90%The classical Heck conditions are often effective for reactive aryl iodides.
System 2 PdCl₂(PPh₃)₂NaOAcDMA120-14080-92%A stable and commercially available pre-catalyst.
System 3 Pd₂(dba)₃ / P(o-tol)₃Cy₂NMeDioxane10085-95%The use of a more electron-rich phosphine can improve reaction rates and yields.
System 4 Herrmann's CatalystNoneNMP120-14090-98%A highly active palladacycle, often used at low loadings for efficient couplings.
Proposed Experimental Protocol: Heck Reaction

This protocol describes a potential procedure for the Heck coupling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine with an acrylate ester using Herrmann's Catalyst.

  • In a sealed tube, combine 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 mmol), the acrylate ester (1.5 mmol), Herrmann's Catalyst (0.01 mmol, 1 mol%), and NaOAc (1.5 mmol).

  • Add N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Seal the tube and heat to 130 °C for 12-18 hours.

  • Cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Mg₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[3] Both copper-catalyzed and copper-free conditions can be envisioned for the alkynylation of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Typical Yields (Analogous Systems)Key Advantages & Considerations
System 1 PdCl₂(PPh₃)₂CuIEt₃N, PiperidineTHF, DMF25-6085-95%The classic Sonogashira conditions are highly reliable for aryl iodides.[3]
System 2 Pd(PPh₃)₄CuIi-Pr₂NHToluene25-8088-97%A versatile system with a readily available Pd(0) source.
System 3 Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane80-10090-99%A highly effective copper-free system, avoiding issues with alkyne homocoupling.
System 4 [Pd(IPr)Cl₂]₂NoneK₂CO₃Acetonitrile60-8092-98%An N-heterocyclic carbene (NHC) based catalyst offering high stability and activity.
Proposed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling using the Pd(OAc)₂/XPhos system.

  • To a Schlenk flask, add 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add degassed dioxane (5 mL).

  • Stir the reaction at 90 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] For the amination of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, the choice of ligand is crucial to overcome potential coordination of the pyridine nitrogen to the palladium center.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields (Analogous Systems)Key Advantages & Considerations
System 1 Pd₂(dba)₃ / BINAPNaOtBuToluene80-10080-90%A first-generation catalyst system, effective for many aryl iodides.[4]
System 2 Pd(OAc)₂ / XantphosCs₂CO₃Dioxane100-11085-95%Xantphos is a wide bite-angle ligand that can promote reductive elimination.
System 3 Pd₂(dba)₃ / RuPhosK₂CO₃t-BuOH80-10090-98%RuPhos is a highly effective ligand for the amination of heteroaryl halides.
System 4 G3-XPhos PalladacycleNoneLHMDSTHF25-6092-99%
Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a proposed Buchwald-Hartwig amination using a G3-XPhos palladacycle.

  • In a glovebox, add the G3-XPhos Palladacycle (0.01 mmol, 1 mol%) and LHMDS (1.4 mmol) to a vial.

  • Add a solution of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (1.0 mmol) in THF (2 mL).

  • Add the amine (1.2 mmol).

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Visualizing the Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-I 7-Iodo-dioxino[2,3-b]pyridine Ar'B(OH)2 Arylboronic Acid Base Base (e.g., K3PO4) Base->Transmetalation activates

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Reaction_Workflow Heck Reaction Experimental Workflow start Start reactants Combine: - 7-Iodo-dioxino[2,3-b]pyridine - Olefin - Pd Catalyst - Base - Solvent start->reactants reaction Heat and Stir (e.g., 100-140 °C) reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Heck coupling experiment.

Conclusion and Future Outlook

The functionalization of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine via palladium-catalyzed cross-coupling reactions is a promising avenue for the synthesis of novel compounds with potential biological activity. While direct experimental data for this specific substrate is scarce, a wealth of information from analogous iodo-heterocyclic systems provides a strong foundation for developing effective synthetic protocols.

For Suzuki-Miyaura and Sonogashira reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended due to their proven efficacy with electron-deficient heteroaryl halides. In the case of Heck reactions, robust systems like those employing Herrmann's catalyst are likely to provide good results. For the crucial C-N bond formation via Buchwald-Hartwig amination, modern catalyst systems with ligands like RuPhos or the use of pre-formed palladacycles are advised to ensure high catalytic activity and overcome potential challenges associated with the pyridine moiety.

It is anticipated that future research will further elucidate the reactivity of this important scaffold and expand the toolbox of synthetic methodologies for its derivatization. The protocols and comparative data presented in this guide offer a solid starting point for researchers and drug development professionals to unlock the full potential of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine.

References

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters. [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • NIH. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ACS Publications. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]

  • NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • Chemistry LibreTexts. Heck reaction. [Link]

  • NIH. Advances in Cross-Coupling Reactions. [Link]

  • Heck Reaction. [Link]

  • ElectronicsAndBooks. Copper-free Sonogashira cross-coupling reaction catalyzed by polymer-supported N-heterocyclic carbene palladium complex. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of Synthesized 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of novel heterocyclic compounds, such as the promising scaffold 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic and crystallographic techniques for the definitive validation of this target molecule, grounded in practical insights and experimental causality.

The synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (Molecular Formula: C₇H₆INO₂, Molecular Weight: 263.03 g/mol )[1][2][3][4][5] can be hypothetically achieved through a multi-step reaction sequence starting from commercially available precursors. A plausible route involves the iodination of a suitable 2,3-dihydro-[6]dioxino[2,3-b]pyridine precursor. Given the potential for regioisomers and unexpected side products in such reactions, a robust validation workflow is critical to ensure the identity and purity of the final compound.

The Validation Workflow: A Triad of Analytical Excellence

The definitive validation of our target molecule rests on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Hypothetical Synthesis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine NMR NMR Spectroscopy (Connectivity & Environment) Synthesis->NMR Primary Analysis MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Primary Analysis XRay X-ray Crystallography (3D Structure) Synthesis->XRay If single crystals obtained Confirmed_Structure Confirmed Structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine NMR->Confirmed_Structure High Confidence MS->Confirmed_Structure High Confidence XRay->Confirmed_Structure Unambiguous Confirmation

Caption: Overall workflow for the validation of the synthesized target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For our target, 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices

We employ a suite of 1D and 2D NMR experiments to build a complete picture of the molecule. ¹H NMR gives us the number of different types of protons and their splitting patterns reveal neighboring protons. ¹³C NMR, often with Distortionless Enhancement by Polarization Transfer (DEPT), tells us about the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).[7] Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are then used to map out the connectivity between protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (δ) and coupling constants (J) to infer the electronic environment and connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

    • Optionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH and CH₂ carbons.

Hypothetical NMR Data and Interpretation

Based on the structure of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine and data from analogous heterocyclic compounds, we can predict the following NMR data:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10s1HH-6The proton on the pyridine ring adjacent to the nitrogen and iodine is expected to be significantly deshielded.
~7.05s1HH-8The other proton on the pyridine ring.
~4.40t, J = 4.5 Hz2H-OCH₂-Protons of the dioxino ring adjacent to the aromatic system.
~4.30t, J = 4.5 Hz2H-OCH₂-Protons of the dioxino ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~158C-5Carbon of the pyridine ring attached to nitrogen.
~149C-9Quaternary carbon of the pyridine ring fused to the dioxino ring.
~145C-7Carbon bearing the iodine atom; its chemical shift is influenced by the heavy atom effect.
~120C-8CH carbon of the pyridine ring.
~110C-6CH carbon of the pyridine ring.
~65C-2Methylene carbon of the dioxino ring.
~64C-3Methylene carbon of the dioxino ring.

The presence of two distinct signals for the aromatic protons and the characteristic signals for the dihydro-dioxino moiety, along with the correct integration, provides strong evidence for the proposed structure.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8] For our purposes, it serves two primary functions: to confirm the molecular weight of the synthesized compound and to provide clues about its elemental composition through isotopic patterns.

Causality of Experimental Choices

We would choose a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and clearly observe the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass instruments as it provides the exact mass, allowing for the determination of the molecular formula. The presence of iodine, a monoisotopic element (¹²⁷I), will not introduce complex isotopic patterns, but the overall mass will be a key identifier.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the most abundant peak in the molecular ion region. Use the instrument's software to calculate the molecular formula that corresponds to this exact mass and compare it to the expected formula.

Hypothetical MS Data and Interpretation

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonExpected Exact Mass (m/z)Observed Exact Mass (m/z)Molecular Formula
[M+H]⁺263.9518263.9521C₇H₇INO₂

The observation of a peak with an exact mass that matches the calculated mass for the protonated form of C₇H₆INO₂ to within a few parts per million (ppm) provides very strong evidence for the correct elemental composition and, therefore, the molecular weight of the synthesized compound.

Analytical_Comparison cluster_info Information Provided cluster_reqs Sample Requirements NMR NMR Spectroscopy Connectivity Atom Connectivity (2D Structure) NMR->Connectivity Soluble Soluble Sample (mg quantity) NMR->Soluble MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Any_State Any State (µg-ng quantity) MS->Any_State XRay X-ray Crystallography ThreeD 3D Atomic Arrangement (Unambiguous) XRay->ThreeD Single_Crystal High-Quality Single Crystal XRay->Single_Crystal

Caption: Comparison of the three core validation techniques.

III. Single-Crystal X-ray Crystallography: The Ultimate Arbiter

When absolute, unambiguous structural confirmation is required, single-crystal X-ray crystallography is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

Advantages and Limitations

The primary advantage of X-ray crystallography is that it provides a definitive, three-dimensional structure, leaving no ambiguity about atom connectivity, stereochemistry, or conformation. However, its major limitation is the requirement for a high-quality single crystal of the material, which can be challenging and time-consuming to grow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the synthesized compound. This is often the most challenging step and can involve techniques like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. The resulting structural model is then refined to best fit the experimental data.

A successful X-ray crystallographic analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine would not only confirm the connectivity established by NMR but also provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Comparative Summary and Conclusion

TechniqueInformation ProvidedSample RequirementConfidence Level
NMR Spectroscopy Atom connectivity, chemical environment, 2D structureSoluble sample, mg quantityHigh
Mass Spectrometry Molecular weight, elemental formulaAny state, µg-ng quantityHigh (for formula)
X-ray Crystallography Unambiguous 3D structure, bond lengths/anglesHigh-quality single crystalDefinitive

References

  • ResearchGate. (n.d.). ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Iodo-2,3-dihydro-[6]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 7b. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 7-Iodo-2,3-dihydro-[6]dioxino[2,3-b]pyridine. Retrieved from [Link]

  • ChemWhat. (n.d.). 7-Iodo-2,3-dihydro-[6]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. Retrieved from [Link]

  • Tajima, S., & Tsuchiya, T. (1974). An investigation of the decomposition of the intermediate ions produced by electron‐impact. II—[C ₇ H ₇ ] + ions from several halogenotoluenes. Organic Mass Spectrometry, 9(3), 265-273.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • MDPI. (n.d.). Supporting information. Retrieved from [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(15), 4984.
  • Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

A Spectroscopic Journey: Comparative Analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine and Its Synthetic Precursors

A Spectroscopic Journey: Comparative Analysis of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and Its Synthetic Precursors

For researchers, scientists, and professionals engaged in the intricate world of drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, and its key precursors. By examining the evolution of the spectroscopic landscape—from simple pyridines to the final, more complex iodinated heterocycle—we aim to provide a comprehensive roadmap for the synthesis and characterization of this and related molecular scaffolds.

The strategic introduction of an iodine atom onto the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core opens avenues for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules. Understanding the distinct spectroscopic signatures of the parent molecule and its precursors is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity.

The Synthetic Pathway: A Plausible Route to 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

While various synthetic strategies can be envisioned, a logical and well-precedented approach to 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine involves a multi-step sequence starting from readily available precursors. This proposed pathway allows for a clear, step-wise spectroscopic comparison.

Synthetic_PathwayAPyridin-3-olB2-Chloro-3-hydroxypyridineA->BChlorinationC2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineB->CCyclization(e.g., with 1,2-dibromoethane)D7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineC->DIodination

Figure 1: Proposed synthetic pathway for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

This guide will focus on the spectroscopic characterization of the key compounds in this pathway: Pyridin-3-ol, 2-Chloro-3-hydroxypyridine, 2,3-Dihydro-[2]dioxino[2,3-b]pyridine, and the target molecule, 7-Iodo-2,3-dihydro-[2]dioxino[2,3-b]pyridine.

Spectroscopic Comparison: From Precursors to Product

The transformation of a simple substituted pyridine into a fused heterocyclic system, and its subsequent iodination, imparts distinct and predictable changes in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure. The chemical shifts and coupling patterns of the protons and carbons in our compounds of interest are highly informative.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridin-3-ol H-2, H-6~8.2-8.4m-
H-4~7.2-7.4m-
H-5~7.1-7.3m-
2-Chloro-3-hydroxypyridine [3]H-67.89dd4.5, 1.5
H-47.37dd8.5, 1.5
H-57.27dd8.5, 4.5
2,3-Dihydro-[2]dioxino[2,3-b]pyridine H-5~7.8dd~4.5, 1.5
H-7~7.4dd~8.0, 1.5
H-6~6.8dd~8.0, 4.5
-OCH₂CH₂O-~4.3s-
7-Iodo-2,3-dihydro-[2]dioxino[2,3-b]pyridine H-5~7.9d~2.0
H-6~7.0d~2.0
-OCH₂CH₂O-~4.3s-

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
Pyridin-3-ol C-2, C-6~140-145
C-3~150-155
C-4~125-130
C-5~120-125
2-Chloro-3-hydroxypyridine C-2~140
C-3~148
C-4~127
C-5~122
C-6~141
2,3-Dihydro-[2]dioxino[2,3-b]pyridine C-4a~140
C-5~145
C-6~118
C-7~138
C-8a~142
C-2, C-3~65
7-Iodo-2,3-dihydro-[2]dioxino[2,3-b]pyridine C-4a~142
C-5~148
C-6~125
C-7~90
C-8a~143
C-2, C-3~65

Analysis of NMR Data:

  • Pyridin-3-ol to 2-Chloro-3-hydroxypyridine: The introduction of the chloro group at the 2-position deshields the adjacent protons and carbons, leading to downfield shifts. The splitting patterns become more defined due to the fixed positions of the substituents.

  • Formation of the Dioxino Ring: The cyclization to form 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine results in the appearance of a characteristic singlet for the four equivalent protons of the -OCH₂CH₂O- group, typically around 4.3 ppm. The aromatic protons will experience a change in their chemical environment, leading to new shifts and coupling constants.

  • Iodination: The introduction of the heavy iodine atom at the 7-position will have a significant impact on the NMR spectrum. The carbon directly attached to the iodine (C-7) will experience a strong upfield shift due to the heavy atom effect, a key indicator of successful iodination. The protons on the pyridine ring will also show altered chemical shifts and a simplified coupling pattern due to the substitution. The proton at C-6 will be deshielded due to the anisotropic effect of the iodine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes for our series of compounds are summarized below.

Table 3: Comparative IR Spectroscopic Data

CompoundKey Vibrational Modes (cm⁻¹)
Pyridin-3-ol Broad O-H stretch (~3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹).
2-Chloro-3-hydroxypyridine Similar to Pyridin-3-ol, with the addition of a C-Cl stretching vibration (~600-800 cm⁻¹).
2,3-Dihydro-[2]dioxino[2,3-b]pyridine Absence of the broad O-H stretch. Strong C-O-C (ether) stretching vibrations (~1050-1250 cm⁻¹). Aromatic C-H and C=C/C=N stretches.
7-Iodo-2,3-dihydro-[2]dioxino[2,3-b]pyridine Characteristic C-I stretching vibration (~500-600 cm⁻¹). The overall spectrum will be similar to the non-iodinated precursor.

Analysis of IR Data:

The most telling transformation in the IR spectra is the disappearance of the broad O-H stretching band upon the formation of the dioxino ring. This is a clear indication that the cyclization reaction has occurred. The subsequent iodination is more subtly reflected in the appearance of a C-I stretching vibration in the far-IR region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
Pyridin-3-ol 95Loss of HCN, CO.
2-Chloro-3-hydroxypyridine 129/131 (isotope pattern)Loss of Cl, HCl, CO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.
2,3-Dihydro-[2]dioxino[2,3-b]pyridine 137Retro-Diels-Alder type fragmentation of the dioxino ring (loss of ethylene oxide), loss of CO.
7-Iodo-2,3-dihydro-[2]dioxino[2,3-b]pyridine 263Loss of I, HI. The large mass of the iodine atom makes its loss a prominent fragmentation pathway. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be a single peak.

Analysis of MS Data:

The molecular ion peak in the mass spectrum is a definitive indicator of the compound's molecular weight. The step-wise increase in mass from pyridin-3-ol to the final iodinated product is a clear confirmation of the synthetic transformations. The characteristic isotopic pattern of chlorine and the facile loss of the iodine atom are crucial diagnostic features for their respective compounds.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data, the following experimental protocols are recommended.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C spectra, broadband proton decoupling is typically employed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl, KBr) is suitable.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

General Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used, depending on the desired information (e.g., GC-MS for volatile compounds, LC-MS with ESI or APCI for less volatile compounds).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range. For high-resolution mass spectrometry (HRMS), an instrument such as a TOF or Orbitrap analyzer is required to obtain accurate mass measurements.

  • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information.

Spectroscopic_Workflowcluster_synthesisSynthesiscluster_analysisSpectroscopic Analysiscluster_elucidationStructure ElucidationAPrecursorsBReactionA->BCPurificationB->CNMRNMR(¹H, ¹³C)C->NMRIRFT-IRC->IRMSMass Spec.C->MSDataData InterpretationNMR->DataIR->DataMS->DataStructureStructure ConfirmationData->Structure

Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds.

Conclusion

The spectroscopic comparison of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and its precursors provides a clear and logical progression of how chemical modifications are reflected in their NMR, IR, and MS data. By understanding these spectroscopic shifts, researchers can confidently track the synthesis, confirm the identity of intermediates, and ultimately verify the structure of the final product. This guide serves as a valuable resource for scientists working in the field of medicinal chemistry, providing both the foundational data and the experimental rationale necessary for the successful synthesis and characterization of novel heterocyclic compounds.

References

  • PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

The Druglikeness Landscape of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Derivatives: A Comparative In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, identifying a lead compound with potent biological activity is only the opening move. The endgame, a successful therapeutic agent, hinges on a molecule's ability to navigate the complex biological milieu of the human body. This journey is governed by a set of physicochemical and pharmacokinetic properties collectively termed "druglikeness." This guide provides a comprehensive in silico assessment of the druglikeness of novel 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine derivatives, a heterocyclic scaffold of emerging interest. By leveraging established computational models, we will compare these derivatives against key druglikeness benchmarks and related heterocyclic systems, offering a data-driven perspective for researchers in medicinal chemistry and drug development.

The Strategic Importance of Druglikeness in Preclinical Research

The attrition rate of drug candidates during clinical trials remains a formidable challenge for the pharmaceutical industry. A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] Early-stage assessment of druglikeness using computational methods has, therefore, become an indispensable strategy to mitigate this risk, saving considerable time and resources by prioritizing compounds with a higher probability of clinical success.[4][5]

The foundational framework for evaluating druglikeness is often Christopher A. Lipinski's "Rule of Five".[6][7][8] This rule of thumb posits that poor oral bioavailability is more likely when a compound violates two or more of the following criteria:

  • Molecular weight ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

While Lipinski's rules are a valuable starting point, a more nuanced understanding of druglikeness requires a broader spectrum of ADMET parameters. Modern in silico tools provide predictions for a wide array of properties, including aqueous solubility, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family.[9][10][11]

The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Scaffold: A Platform for Novel Therapeutics

The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine core represents a unique heterocyclic system. The fusion of a pyridine ring with a dihydro-dioxin moiety creates a rigid structure with specific electronic and steric properties. The presence of an iodine atom at the 7-position offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space. While specific biological activities for this scaffold are not yet widely reported, related pyridopyrimidine structures have shown promise as kinase inhibitors and anticancer agents.[12][13][14] This suggests that the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold could serve as a valuable starting point for the design of novel therapeutics.

Experimental Design: An In Silico Druglikeness Assessment

To assess the druglikeness of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine derivatives, a series of hypothetical compounds were designed by introducing common functional groups at a synthetically feasible position. The core structure and its derivatives were then subjected to in silico analysis using the SwissADME web tool, a comprehensive platform for predicting physicochemical properties, pharmacokinetics, and druglikeness.[15]

Computational Workflow

The following workflow was employed for the druglikeness assessment of each designed compound:

Druglikeness Assessment Workflow cluster_input Input cluster_analysis In Silico Analysis (SwissADME) cluster_output Output & Comparison start Design 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine Derivatives physchem Physicochemical Properties (MW, LogP, TPSA) start->physchem lipinski Lipinski's Rule of Five physchem->lipinski pk Pharmacokinetics (GI Absorption, BBB Permeation) physchem->pk drug_like Druglikeness Filters (Ghose, Veber) physchem->drug_like med_chem Medicinal Chemistry (PAINS, Lead-likeness) physchem->med_chem data_table Comparative Data Table lipinski->data_table pk->data_table drug_like->data_table med_chem->data_table comparison Comparison with Known Drugs & Other Heterocycles data_table->comparison conclusion Druglikeness Assessment comparison->conclusion

Caption: In silico workflow for assessing the druglikeness of designed derivatives.

Designed Derivatives

For this comparative study, we will analyze the core structure and three hypothetical derivatives with varying electronic and steric properties.

Chemical Structures cluster_core Core Structure cluster_derivatives Hypothetical Derivatives core 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine (MW: 263.03 g/mol) d1 Derivative 1: -NH2 substitution d2 Derivative 2: -COOH substitution d3 Derivative 3: -SO2NH2 substitution

Caption: Core structure and designed derivatives for in silico analysis.

Comparative Analysis of Druglikeness Parameters

The following tables summarize the key physicochemical and pharmacokinetic properties of the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine core and its designed derivatives, as predicted by SwissADME.

Physicochemical Properties and Lipinski's Rule of Five
CompoundMolecular FormulaMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Core C7H6INO2263.031.85030
Derivative 1 (-NH2) C7H7IN2O2278.051.30140
Derivative 2 (-COOH) C8H7INO4307.051.50150
Derivative 3 (-SO2NH2) C7H7IN2O4S342.110.80260
Nifedipine C17H18N2O6346.332.20160
Amlodipine C20H25ClN2O5408.883.00270

Analysis: All designed derivatives, along with the core structure, exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. Their molecular weights are well below the 500 Da threshold, and their calculated LogP values indicate a favorable balance between hydrophilicity and lipophilicity.[6][7][8] This suggests a high probability of good oral bioavailability. For comparison, the widely used dihydropyridine calcium channel blockers, Nifedipine and Amlodipine, also adhere to these rules.

Pharmacokinetic and Druglikeness Properties
CompoundGI AbsorptionBBB PermeantTPSA (Ų)Ghose FilterVeber FilterLead-likeness
Core HighYes38.7NoNoYes
Derivative 1 (-NH2) HighYes64.8NoNoYes
Derivative 2 (-COOH) HighNo79.0NoNoYes
Derivative 3 (-SO2NH2) HighNo101.2NoNoYes
Nifedipine HighYes95.5YesNoNo
Amlodipine HighYes94.8YesNoNo

Analysis: The predicted gastrointestinal (GI) absorption for all our compounds of interest is high, further supporting their potential as orally administered drugs. The Blood-Brain Barrier (BBB) permeation prediction is a critical parameter for drugs targeting the central nervous system. The core structure and the amino-derivative are predicted to be BBB permeant, while the carboxylic acid and sulfonamide derivatives are not, likely due to their increased polarity as reflected in their higher Topological Polar Surface Area (TPSA). A TPSA value below 140 Ų is generally considered favorable for good intestinal absorption.[16] All the designed compounds are well within this limit.

Furthermore, none of the designed derivatives violate the Ghose and Veber filters, which provide additional criteria for druglikeness.[17] Importantly, all our compounds of interest satisfy the criteria for "lead-likeness," suggesting they are excellent starting points for further optimization in a drug discovery program.

Discussion and Future Perspectives

The in silico analysis presented here provides compelling evidence that the 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold is a promising platform for the development of druglike molecules. The core structure and the designed derivatives exhibit favorable physicochemical and pharmacokinetic properties, with excellent adherence to Lipinski's Rule of Five and other druglikeness filters.

The introduction of different functional groups allows for the modulation of key properties. For instance, the addition of a carboxylic acid or a sulfonamide group increases polarity and is predicted to prevent BBB permeation, which would be advantageous for peripherally acting drugs. Conversely, the amino-substituted derivative retains the predicted ability to cross the BBB, making it a more suitable candidate for CNS targets.

It is crucial to emphasize that these are computational predictions and require experimental validation.[18] The next logical steps in the development of these compounds would involve:

  • Chemical Synthesis: Synthesizing the designed derivatives to provide material for experimental evaluation.

  • In Vitro ADME Assays: Experimentally determining key parameters such as solubility, permeability (e.g., using Caco-2 cell monolayers), and metabolic stability in liver microsomes.

  • Biological Screening: Evaluating the synthesized compounds against a panel of relevant biological targets to identify potential therapeutic applications.

Conclusion

This comparative guide demonstrates the utility of in silico druglikeness assessment in the early stages of drug discovery. Our analysis of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine derivatives reveals a scaffold with significant potential for the development of orally bioavailable drugs. The favorable predicted ADMET profiles of these novel compounds, benchmarked against established drugs, provide a strong rationale for their synthesis and further investigation as potential therapeutic agents. By integrating computational predictions with experimental validation, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success.

References

  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development.
  • Butt, A. R., & A. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today, 5(2), 49-58.
  • Wikipedia. (2023). Lipinski's rule of five.
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.
  • Aurlide. (2025, September 27).
  • Zenovel. (2024). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Bitesize Bio. (2025, June 8).
  • Expert Opinion on Drug Discovery. (2021).
  • YouTube. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five.
  • Digital Chemistry. (2024).
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin. (2024).
  • Sygnature Discovery. ADMET Prediction Software.
  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction.
  • Oxford Academic. (2022, October 12). Prediction of drug-likeness using graph convolutional attention network.
  • Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness.
  • VLS3D. (n.d.). ADMET predictions.
  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • National Institutes of Health. (2022, December 23). miDruglikeness: Subdivisional Drug-Likeness Prediction Models Using Active Ensemble Learning Strategies.
  • National Center for Biotechnology Information. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 749438.
  • MDPI. (2024, July 3). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising PIM-1 Kinase Inhibitors. Molecules, 29(13), 3186.
  • ChemWhat. (n.d.). 7-Iodo-2,3-dihydro-[6][8]dioxino[2,3-b]pyridine CAS#: 1228666-55-4.

  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties.
  • Pharmaffiliates. (n.d.). 7-Iodo-2,3-dihydro-[6][8]dioxino[2,3-b]pyridine.

  • MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)
  • ResearchGate. (n.d.).
  • Ukrainian Chemical Journal. (2019, November 12). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.
  • National Institutes of Health. (2024, March 18).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8009.
  • National Institutes of Health. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200053.
  • PubChem. (n.d.). 7-Chloro-6-iodo-2,3-dihydro-[6][8]dioxino[2,3-b]pyridine.

  • Biosynth. (n.d.). 7-Iodo-2,3-dihydro-[6][8]dioxino[2,3-b]pyridine, 95% Purity, C7H6INO2, 100 mg.

Sources

A Researcher's Guide to Evaluating 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine-Based Compounds: A Comparative Efficacy Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold represents a novel chemical entity with largely unexplored therapeutic potential. While direct biological activity data for this specific compound class is scarce, the constituent chemical motifs—a pyridine ring fused with a dioxane moiety—are present in numerous biologically active molecules. This guide provides a strategic framework for researchers and drug development professionals to systematically evaluate the efficacy of novel compounds based on this scaffold. We will propose potential therapeutic avenues based on structure-activity relationships of related compounds and outline a comprehensive, multi-tiered approach for comparing their potential efficacy against established clinical agents.

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates exhibiting anticancer, antimicrobial, and antiviral properties.[1][2][3] Similarly, heterocyclic compounds containing a 1,4-dioxane ring have shown promise in targeting central nervous system (CNS) disorders by modulating key neurotransmitter receptors.[4] The inclusion of an iodine atom at the 7-position offers a unique handle for potential radiolabeling, opening avenues for applications in diagnostic imaging or targeted radiopharmaceutical therapy.[5][6]

This guide will, therefore, focus on two promising, albeit hypothetical, therapeutic areas for this scaffold: Oncology and Neuroscience . For each area, we will present a roadmap for efficacy evaluation, from initial in vitro screening to preclinical in vivo validation, and benchmark these hypothetical results against current standards of care.

Hypothetical Therapeutic Area 1: Oncology

Rationale for Investigation: The prevalence of the pyridine scaffold in potent kinase inhibitors and cytotoxic agents provides a strong rationale for evaluating 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridine derivatives as potential anticancer agents. For instance, pyrido[2,3-d]pyrimidin-7-ones have been successfully developed as selective Threonine Tyrosine Kinase (TTK) inhibitors, a key regulator of the spindle assembly checkpoint, making it a promising target in oncology.[7]

Selected Existing Drugs for Comparison:

  • Erlotinib: A potent, orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.

  • Cisplatin: A platinum-based DNA alkylating agent, representing a classic cytotoxic chemotherapy drug with a broad spectrum of activity.

Experimental Workflow for Comparative Efficacy in Oncology

The following workflow outlines a logical progression from broad-based screening to more targeted in vivo studies, designed to rigorously compare a novel 7-iodo-dioxino[2,3-b]pyridine compound (termed 'Compound X') against established drugs.

oncology_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation screen Tier 1: Cytotoxicity Screening (e.g., NCI-60 Panel) selectivity Tier 2: Selectivity Profiling (Normal vs. Cancer Cell Lines) screen->selectivity Identify potent compounds ic50 Tier 3: IC50 Determination (Compound X vs. Erlotinib vs. Cisplatin) selectivity->ic50 Select cancer-specific hits moa Tier 4: Mechanism of Action Studies (Kinase Assays, Apoptosis Assays, Cell Cycle Analysis) ic50->moa Quantify potency pk Pharmacokinetic Profiling (Bioavailability, Half-life) moa->pk Elucidate biological mechanism xenograft Xenograft Model Efficacy Study (e.g., HCT-116 Colon Cancer Model) pk->xenograft Ensure adequate drug exposure tox Preliminary Toxicology Assessment xenograft->tox Evaluate in vivo efficacy

Caption: A tiered experimental workflow for evaluating the oncological potential of novel compounds.

Hypothetical Data Summary: Oncology

The following table illustrates how quantitative data from the proposed studies could be structured for a clear comparison.

ParameterCompound X (Hypothetical Data)Erlotinib (Reference)Cisplatin (Reference)
Cell Line (e.g., HCT-116)
IC50 (µM)[Insert Value][Insert Value][Insert Value]
Kinase Inhibition
Target Kinase (e.g., TTK) IC50 (nM)[Insert Value]N/AN/A
EGFR Kinase IC50 (nM)[Insert Value][Insert Value]N/A
In Vivo Efficacy (HCT-116 Xenograft)
Tumor Growth Inhibition (%) at X mg/kg[Insert Value][Insert Value][Insert Value]
Selectivity Index
(IC50 Normal Cells / IC50 Cancer Cells)[Insert Value][Insert Value][Insert Value]

Hypothetical Therapeutic Area 2: Neuroscience

Rationale for Investigation: Structurally related 1,4-dioxane derivatives have been investigated as multi-target agents for CNS disorders like Parkinson's disease and schizophrenia. These compounds have shown the ability to interact with key dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors.[4] This precedent suggests that the 7-iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold could be a valuable starting point for developing novel CNS-active agents.

Selected Existing Drug for Comparison:

  • Ropinirole: A dopamine D2/D3 receptor agonist widely used for the treatment of Parkinson's disease.

Experimental Workflow for Comparative Efficacy in Neuroscience

This workflow is designed to assess the potential of a novel compound ('Compound Y') to modulate key CNS receptors and translate that activity into a functional outcome in a relevant disease model.

neuroscience_workflow cluster_invitro_neuro In Vitro Characterization cluster_invivo_neuro In Vivo Proof of Concept binding Tier 1: Receptor Binding Assays (Dopamine & Serotonin Receptor Panel) functional Tier 2: Functional Assays (e.g., cAMP accumulation for GPCRs) binding->functional Identify primary targets bbb Tier 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay functional->bbb Determine agonist/antagonist activity pk_cns CNS Pharmacokinetics (Brain vs. Plasma Concentration) bbb->pk_cns Assess CNS penetration potential behavior Rodent Model of Parkinson's Disease (e.g., 6-OHDA Rotational Model) pk_cns->behavior Confirm target engagement in vivo off_target Preliminary Off-Target Assessment (e.g., hERG channel assay) behavior->off_target Evaluate therapeutic effect

Caption: A workflow for characterizing the CNS activity of novel compounds.

Hypothetical Data Summary: Neuroscience

This table provides a template for comparing the neuropharmacological profile of a novel compound against a standard-of-care agent.

ParameterCompound Y (Hypothetical Data)Ropinirole (Reference)
Receptor Binding Affinity (Ki, nM)
Dopamine D2[Insert Value][Insert Value]
Dopamine D3[Insert Value][Insert Value]
Serotonin 5-HT1A[Insert Value][Insert Value]
Functional Activity (EC50, nM)
D2 Receptor Agonism[Insert Value][Insert Value]
In Vivo Efficacy (6-OHDA Model)
Contralateral Rotations (% Reduction)[Insert Value][Insert Value]
CNS Penetration
Brain-to-Plasma Ratio[Insert Value][Insert Value]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays mentioned in the workflows.

Protocol 1: Cell Viability Assessment via MTT Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound X, Erlotinib, Cisplatin) and vehicle control (DMSO) in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the human Dopamine D2 receptor.

  • Radioligand (e.g., [3H]Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compound (e.g., Compound Y, Ropinirole).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (near its Kd).

    • Cell membranes.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine scaffold holds considerable, albeit unproven, potential for the development of novel therapeutics. This guide provides a robust, hypothesis-driven framework for the systematic evaluation of its derivatives. By employing the outlined comparative workflows and protocols, researchers can efficiently characterize the biological activity of these new chemical entities, benchmark their performance against established drugs, and ultimately determine their true therapeutic promise in fields such as oncology and neuroscience. The journey from a novel scaffold to a clinical candidate is arduous, but a logical and rigorous evaluation strategy is the essential first step.

References

  • Pharmaffiliates. 7-Iodo-2,3-dihydro-[8][9]dioxino[2,3-b]pyridine. [Link]

  • Sunway Pharm Ltd. 7-Iodo-2,3-dihydro-[8][9]dioxino[2,3-b]pyridine. [Link]

  • Amerigo Scientific. 7-Iodo-2,3-dihydro-[8][9]dioxino[2,3-b]pyridine. [Link]

  • PubChem. 7-Iodo-2,3-dihydro-[8][9]dioxino[2,3-b]pyridin-8-ol. [Link]

  • Di Pietro, O., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(15), 2865-2878. [Link]

  • Wang, Y., et al. (2022). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 27(1), 217. [Link]

  • Lv, W., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 210, 112970. [Link]

  • V. R. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Synthetic Communications, 50(12), 1-9. [Link]

  • ChemWhat. 7-Iodo-2,3-dihydro-[8][9]dioxino[2,3-b]pyridine CAS#: 1228666-55-4. [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • Kim, J. S., et al. (2021). Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy. Pharmaceutics, 13(10), 1599. [Link]

  • Persoons, L., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(24), 5930. [Link]

  • Lee, H., et al. (2001). Synthesis of pyridino[2,3-f]indole-4,9-dione and 6,7-disubstituted quinoline-5,8-dione Derivatives and Evaluation on Their Cytotoxic Activity. Archives of Pharmacal Research, 24(6), 517-522. [Link]

  • Zubar, V. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1017-1033. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Al-Hussain, S. A., et al. (2024). Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging. International Journal of Molecular Sciences, 25(16), 8683. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine

A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (CAS No. 1228666-55-4).[1][3][4][5] As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-understood approach to chemical waste management. This guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance in the laboratory.

Core Directive: Hazard Assessment and Foundational Principles

Understanding the chemical nature of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is paramount to its safe disposal. The molecule's structure contains two key features that dictate its handling protocol: a pyridine ring and an iodine substituent.

  • Pyridine Moiety : Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[6]

  • Iodine Substituent : The carbon-iodine bond classifies this compound as a halogenated organic compound .[7][8] This is the single most critical piece of information for waste segregation.

Based on this assessment, the following foundational principles must be strictly adhered to:

  • Classification : This compound must be treated as a hazardous chemical waste.

  • Segregation : It must be disposed of in a designated halogenated organic waste stream.[7][9] Mixing with non-halogenated waste can contaminate large volumes of solvent that could otherwise be recycled or disposed of more easily and can interfere with disposal facility processes.[9]

  • Prohibition : Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[9][10] Halogenated compounds can be toxic to aquatic organisms and persist in the environment.

Essential Safety: Engineering Controls & Personal Protective Equipment (PPE)

Prior to handling or preparing 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine for disposal, ensure the following controls are in place.

Control TypeSpecificationRationale
Engineering Control Certified Laboratory Chemical Fume HoodTo prevent the inhalation of any potentially harmful vapors or aerosols.[2][11]
Engineering Control Emergency Eyewash Station & Safety ShowerMust be readily accessible and unobstructed for immediate use in case of accidental exposure.[2]
PPE: Eye Protection Chemical safety goggles or safety glasses with side shields.To protect eyes from splashes. A related compound is a known eye irritant.
PPE: Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber are appropriate for pyridine-like compounds).[2]To prevent skin contact and absorption.
PPE: Body Protection A fastened, long-sleeved laboratory coat.To protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

This protocol details the process from the point of waste generation to its final collection.

Step 1: Waste Segregation at Point of Generation

Immediately upon generation, any waste containing 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, including pure compound, solutions, or contaminated materials (e.g., weighing paper, gloves, silica gel), must be identified as Halogenated Organic Waste .

Step 2: Container Selection and Labeling
  • Select an Appropriate Container :

    • Use a dedicated, sealable, and chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department.[9][11] These are often clearly marked or colored for halogenated waste (e.g., green-labeled carboys).[7]

    • The container must have a screw-top cap to ensure it is vapor-tight and spill-proof.[9]

  • Label the Container Correctly :

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[9]

    • Clearly write the full chemical name: "Waste 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine". Do not use abbreviations.[9]

    • If creating a mixed waste stream, list all components and their approximate percentages.

    • Keep a running log of the contents if multiple halogenated compounds are added.[7]

Step 3: Waste Collection
  • Transferring Waste : Conduct all transfers inside a chemical fume hood.

  • Solid Waste : Place contaminated items like gloves, absorbent pads, and weighing boats directly into a designated solid halogenated waste container.

  • Liquid Waste : Carefully pour liquid waste into the designated liquid halogenated waste container using a funnel.

  • Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[9] Store the container in a designated and properly ventilated satellite accumulation area away from incompatible materials like strong oxidizers or acids.[11]

Step 4: Arranging for Final Disposal
  • Full Container : Once the container is full (do not overfill, typically to 90% capacity) or is no longer needed, complete the hazardous waste label with all required information (e.g., date, lab information).

  • Request Pickup : Submit a chemical collection request to your institution's EHS or hazardous waste disposal office.[11] They will transport the waste to a licensed facility for proper treatment, which for halogenated organics is typically high-temperature incineration.[7][12]

Emergency Procedures: Spill Management

Accidents require a swift and systematic response.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek medical attention.

  • Eye Contact : Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

Spill Cleanup Protocol
  • Alert Personnel : Notify everyone in the immediate area of the spill.[14]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Containment (for small, manageable spills) :

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material.[11] A 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand is effective.[15]

    • The sodium carbonate helps neutralize any acidic character, and for iodo-compounds, using a basic material can help reduce the potential for iodine volatilization.[14]

  • Collection : Carefully scoop the absorbed material and any broken glass into a designated container for disposal as halogenated hazardous waste.[15][16]

  • Decontamination : Clean the spill area with a suitable solvent or soap and water, starting from the outer edge and working inward.[14] All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Gcluster_spillEmergency PathstartWaste Generated(7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine)classifyClassify asHalogenated Organic Wastestart->classifyspillSpill Occursstart->spillcontainerSelect DedicatedHalogenated Waste Containerclassify->containerlabelLabel Container with'Hazardous Waste' & Full Chemical Namecontainer->labelcollectCollect Waste in Fume Hood(Keep Container Closed)label->collectstoreStore in SatelliteAccumulation Areacollect->storefullContainer Fullor No Longer Needed?store->fullfull->collectNorequestComplete Label &Request EHS Pickupfull->requestYesendProper Disposal viaLicensed Facilityrequest->endspill_protocolFollow EmergencySpill Protocolspill->spill_protocolYesspill_protocol->collectDispose ofcleanup materials

Navigating the Safe Handling of 7-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine: A Guide for Laboratory Professionals

Navigating the Safe Handling of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: A Guide for Laboratory Professionals

Hazard Assessment: Understanding the Risks

The primary known information about 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is its classification as a halogenated heterocyclic compound.[3] A closely related compound, 7-Chloro-6-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, is classified with the GHS07 pictogram, indicating it is a warning-level hazard that causes serious eye irritation (H319).[2] It is prudent to assume that 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine presents similar, if not greater, hazards.

The pyridine backbone itself presents several potential risks. Pyridine is known to be harmful if swallowed, inhaled, or absorbed through the skin.[7] It can cause nausea, headaches, and nervous system symptoms.[8] Furthermore, pyridine is a suspected human carcinogen.[8] The presence of a halogen, in this case, iodine, can introduce additional toxicological concerns. Halogenated organic compounds can be reactive and may have specific disposal requirements.[1]

Inferred Hazard Profile:

Hazard ClassPotential EffectsSource of Inference
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on the hazards of pyridine.[7]
Skin Corrosion/Irritation May cause skin irritation.Based on the hazards of pyridine.
Serious Eye Damage/Irritation Causes serious eye irritation.Based on the classification of a similar chloro-iodo analog.[2]
Carcinogenicity Suspected human carcinogen.Based on the classification of pyridine.[8]
Specific Target Organ Toxicity May cause respiratory irritation.Based on the hazards of pyridine.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.To protect against potential splashes and aerosols, which can cause serious eye irritation.[1][2]
Skin/Body Nitrile gloves and a flame-resistant lab coat.To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals. A flame-resistant lab coat is recommended due to the potential flammability of pyridine-based compounds.[1][7]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To be used when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[1]

dot

PPE_Workflowcluster_prepPreparationcluster_handlingChemical Handlingcluster_cleanupPost-HandlingstartEnter Labdon_ppeDon Lab Coat,Safety Goggles,and Glovesstart->don_ppeBefore any workfume_hoodWork in a CertifiedChemical Fume Hooddon_ppe->fume_hoodface_shieldWear Face Shieldfor Splash Riskfume_hood->face_shieldPotential for splashesrespiratorUse Respirator ifAerosols are Possiblefume_hood->respiratorRisk of inhalationdoff_ppeDoff PPE inDesignated Areafume_hood->doff_ppeAfter handlingface_shield->doff_pperespirator->doff_ppewash_handsWash HandsThoroughlydoff_ppe->wash_handsendExit Labwash_hands->end

Caption: Personal Protective Equipment (PPE) workflow for handling 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your research.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Eyewash and Safety Shower: An accessible and functional eyewash station and safety shower are mandatory in the immediate work area.[1]

3.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a micro-spatula for transfers. For solutions, use appropriate volumetric glassware and a calibrated pipette.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and secure. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Workup and Purification: During aqueous workups, be mindful of potential splashes. When performing extractions, vent the separatory funnel frequently. For chromatographic purification, conduct all steps within the fume hood.

  • Storage: Store 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in a tightly sealed, clearly labeled container.[1][7] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

dot

Handling_Procedureprep1. Preparation(Don PPE, Prepare Hood)weigh2. Weighing/Transfer(Minimize Dust/Aerosols)prep->weighreact3. Reaction Setup(Secure Glassware)weigh->reactworkup4. Workup/Purification(Control Splashes)react->workupstorage5. Storage(Cool, Dry, Ventilated)workup->storage

Caption: Step-by-step procedure for the safe handling of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Disposal Plan: Responsible Waste Management

Proper disposal of 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and associated waste is crucial to protect both personnel and the environment.

4.1. Waste Segregation:

  • Halogenated Waste: All waste containing 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, including residual amounts in containers, contaminated consumables (e.g., pipette tips, bench paper), and reaction byproducts, must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[1] Do not mix this waste with non-halogenated organic or aqueous waste streams.

4.2. Container Management:

  • Waste Containers: Use robust, leak-proof containers for waste collection. Keep containers closed when not in use.

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents and the appropriate hazard symbols.

4.3. Disposal Procedure:

  • Collection: Collect all contaminated materials in the designated halogenated waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

dot

Disposal_Plancluster_generationWaste Generationcluster_collectionWaste Collectioncluster_disposalFinal Disposalsolid_wasteContaminated Solids(Gloves, Paper, etc.)halogenated_containerDesignated HalogenatedWaste Containersolid_waste->halogenated_containerliquid_wasteResidual Solutions &Reaction Mixturesliquid_waste->halogenated_containerehs_pickupArrange for EHS Pickuphalogenated_container->ehs_pickupfinal_disposalFollow Institutional &Local Regulationsehs_pickup->final_disposal

Caption: Waste disposal workflow for 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Personal protective equipment for handling 2-Iodothiophenol - Benchchem. (n.d.).
  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine - Amerigo Scientific. (n.d.). Retrieved from

  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine CAS#: 1228666-55-4 • ChemWhat. (n.d.). Retrieved from

  • 7-Chloro-6-iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine - Sigma-Aldrich. (n.d.). Retrieved from

  • Handling Pyridine. (n.d.).
  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine - Sunway Pharm Ltd. (n.d.). Retrieved from

  • Handling Pyridine. (n.d.).
  • MATERIAL SAFETY DATA SHEET - J.T.Baker. (2011).
  • MATERIAL SAFETY DATA SHEET - J.T.Baker. (2011).
  • 7-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine | Pharmaffiliates. (n.d.). Retrieved from

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.